D-Fructose-13C3-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
183.13 g/mol |
IUPAC Name |
(3S,4R,5R)-2-(hydroxymethyl)(4,5,6-13C3)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1+1,3+1,4+1 |
InChI Key |
LKDRXBCSQODPBY-NJZQNRQMSA-N |
Isomeric SMILES |
[13CH2]1[13C@H]([13C@H]([C@@H](C(O1)(CO)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to D-Fructose-1,2,3-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Fructose, a six-carbon ketose, is a central molecule in carbohydrate metabolism. Its isotopically labeled form, D-Fructose-1,2,3-¹³C₃, is a powerful tool in metabolic research, enabling the precise tracing of fructose metabolic pathways and the quantification of metabolic fluxes. This stable isotope-labeled compound, in which the carbon atoms at positions 1, 2, and 3 are replaced with the heavy isotope ¹³C, serves as a tracer that can be distinguished from its unlabeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This allows researchers to follow the journey of fructose-derived carbons through various metabolic pathways, providing invaluable insights into cellular physiology and disease states.
This technical guide provides a comprehensive overview of D-Fructose-1,2,3-¹³C₃, including its chemical structure, physicochemical properties, and detailed experimental protocols for its application in metabolic research.
Chemical Identity and Properties
D-Fructose-1,2,3-¹³C₃ is a stable, non-radioactive isotopologue of D-fructose. The labeling of the first three carbon atoms provides a unique signature for tracing the initial steps of fructose metabolism, including its phosphorylation and cleavage into triose phosphates.
Chemical Structure
The chemical structure of D-Fructose-1,2,3-¹³C₃ is identical to that of D-fructose, with the exception of the isotopic composition of carbons 1, 2, and 3. In solution, fructose exists as an equilibrium mixture of several isomers (tautomers), including α- and β-pyranose, α- and β-furanose, and the open-chain keto form.
Physicochemical Data
The following table summarizes the key physicochemical properties of D-Fructose-1,2,3-¹³C₃.
| Property | Value |
| Molecular Formula | ¹³C₃C₃H₁₂O₆ |
| Molecular Weight | 183.13 g/mol |
| Unlabeled CAS Number | 57-48-7 |
| Appearance | White to off-white solid |
| Isotopic Purity | Typically ≥98% ¹³C |
| Chemical Purity | Typically ≥98% |
Applications in Metabolic Research
D-Fructose-1,2,3-¹³C₃ is primarily used as a tracer in metabolic flux analysis (MFA) studies. By introducing this labeled substrate to cells, tissues, or whole organisms, researchers can track the incorporation of the ¹³C atoms into various downstream metabolites. This information allows for the quantitative determination of the rates (fluxes) of metabolic pathways.
Key applications include:
-
Glycolysis and Gluconeogenesis: Tracing the entry of fructose into these central carbon metabolic pathways.
-
Pentose Phosphate Pathway (PPP): Determining the relative contribution of fructose to the PPP.
-
Tricarboxylic Acid (TCA) Cycle: Following the fate of fructose-derived carbons into the TCA cycle for energy production and biosynthesis.
-
Fatty Acid Synthesis: Quantifying the contribution of fructose to de novo lipogenesis.
-
Disease Research: Investigating alterations in fructose metabolism in diseases such as obesity, diabetes, and cancer.
Experimental Protocols
The following provides a detailed, representative protocol for a ¹³C metabolic flux analysis experiment using D-Fructose-1,2,3-¹³C₃ in cultured mammalian cells. This protocol is adapted from methodologies used for uniformly labeled fructose and can be modified for specific cell types and experimental questions.
Experimental Workflow
Detailed Methodology
1. Cell Culture and Isotope Labeling:
-
Cell Seeding: Plate the mammalian cells of interest in appropriate culture vessels (e.g., 6-well plates) at a density that will result in approximately 80% confluency at the time of the experiment.
-
Culture Medium: Culture the cells in their standard growth medium.
-
Isotope Labeling Medium: Prepare a labeling medium that is identical to the standard growth medium but with unlabeled fructose replaced by D-Fructose-1,2,3-¹³C₃ at the desired concentration.
-
Labeling Procedure:
-
Aspirate the standard growth medium from the cell culture plates.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed isotope labeling medium to the cells.
-
Incubate the cells for a duration sufficient to reach isotopic steady state. This time will vary depending on the cell type and the metabolic pathways of interest and may need to be determined empirically (typically several hours to 24 hours).
-
2. Metabolite Quenching and Extraction:
-
Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the metabolism. A common method is to aspirate the labeling medium and immediately add a cold quenching solution (e.g., 80% methanol at -80°C).
-
Metabolite Extraction:
-
Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes thoroughly.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
3. Sample Analysis by Mass Spectrometry:
-
Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry (GC-MS), the dried metabolites often require derivatization to increase their volatility. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
LC-MS/MS Analysis: For liquid chromatography-tandem mass spectrometry (LC-MS/MS), the dried extract can be reconstituted in a suitable solvent (e.g., a mixture of water and acetonitrile) and directly injected into the LC-MS/MS system.
-
Mass Spectrometry Data Acquisition: The mass spectrometer is operated to detect the different mass isotopomers of the metabolites of interest. This involves monitoring the mass-to-charge ratios (m/z) of the parent ion and its fragments.
4. Data Analysis and Metabolic Flux Calculation:
-
Mass Isotopomer Distribution (MID) Determination: The raw mass spectrometry data is processed to determine the relative abundance of each mass isotopomer for each metabolite.
-
Correction for Natural Abundance: The MIDs are corrected for the natural abundance of ¹³C and other heavy isotopes.
-
Metabolic Flux Analysis (MFA): The corrected MIDs are then used as input for MFA software packages. These programs use a metabolic network model and mathematical algorithms to calculate the intracellular metabolic fluxes that best explain the observed labeling patterns.
Signaling Pathways and Logical Relationships
The metabolism of D-Fructose-1,2,3-¹³C₃ follows the established pathways of fructose metabolism. The labeled carbons allow for the elucidation of the flux through these pathways.
Conclusion
D-Fructose-1,2,3-¹³C₃ is an indispensable tool for researchers and scientists in the field of metabolic research. Its use in stable isotope tracing studies provides a quantitative and dynamic view of fructose metabolism that is not achievable with other methods. The detailed protocols and information provided in this guide are intended to facilitate the successful application of this powerful technique in elucidating the intricate roles of fructose in health and disease, and to support the development of novel therapeutic strategies.
References
An In-depth Technical Guide to D-Fructose-1,2,3-¹³C₃
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and metabolic fate of D-Fructose-1,2,3-¹³C₃. This isotopically labeled monosaccharide is a crucial tool for researchers, scientists, and professionals in drug development, particularly in the fields of metabolic research and tracer studies.
Physicochemical Properties
D-Fructose-1,2,3-¹³C₃ is a stable, non-radioactive isotopologue of D-Fructose, where the carbon atoms at positions 1, 2, and 3 are replaced with the heavy isotope of carbon, ¹³C. This labeling provides a distinct mass signature, allowing it to be traced and distinguished from its endogenous, unlabeled counterpart in biological systems.
General Properties
The physical and chemical properties of D-Fructose-1,2,3-¹³C₃ are expected to be very similar to those of unlabeled D-Fructose, with the primary difference being its molecular weight.
| Property | Value | Source |
| Synonyms | D-(-)-Fructose-1,2,3-¹³C₃, D-Levulose-1,2,3-¹³C₃ | [1] |
| Molecular Formula | C₃¹³C₃H₁₂O₆ | [1] |
| Molecular Weight | 183.13 g/mol | |
| Appearance | White crystalline solid | [2] |
| Odor | Odorless | [2] |
| Taste | Sweet | [2] |
Solubility
| Solvent | Solubility |
| Water | Good |
| Ethanol | Soluble |
| Ether | Insoluble |
Spectroscopic Data
Isotopic labeling at the C1, C2, and C3 positions will result in distinct shifts and splitting patterns in the ¹³C NMR spectrum compared to the unlabeled compound. The mass spectrum will show a molecular ion peak corresponding to the increased molecular weight.
| Technique | Expected Observations |
| ¹³C NMR | Signals for C1, C2, and C3 will be significantly enhanced and will exhibit ¹³C-¹³C coupling. Chemical shifts will be similar to unlabeled fructose. |
| ¹H NMR | The proton spectrum will be more complex due to ¹H-¹³C coupling for protons attached to or near the labeled carbons. |
| Mass Spectrometry | The molecular ion peak will be observed at m/z corresponding to 183.13 (for [M]⁺), with other fragmentation patterns being influenced by the positions of the heavy carbons. |
Experimental Protocols
D-Fructose-1,2,3-¹³C₃ is primarily used as a tracer in metabolic studies. The following are generalized protocols for its use and analysis.
Synthesis and Purification of Isotopically Labeled Fructose
While a specific protocol for the synthesis of D-Fructose-1,2,3-¹³C₃ is not detailed in the provided search results, general methods for the synthesis of isotopically labeled sugars involve either enzymatic or chemical approaches.
General Synthetic Approach:
-
Starting Material: A commercially available ¹³C-labeled precursor, such as ¹³C-labeled glucose or a smaller labeled fragment.
-
Enzymatic or Chemical Conversion: Utilization of specific enzymes (e.g., isomerases) or a series of chemical reactions to convert the labeled precursor into the desired labeled fructose.
-
Purification: The synthesized D-Fructose-1,2,3-¹³C₃ is typically purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography to separate it from reactants and byproducts.
Quantification and Analysis
The analysis of D-Fructose-1,2,3-¹³C₃ and its metabolites is crucial for tracer studies.
2.2.1. Sample Preparation from Biological Matrices:
-
Extraction: Metabolites are extracted from cells, tissues, or biofluids using a solvent system, often a mixture of methanol, acetonitrile, and water, to precipitate proteins and extract a broad range of metabolites.
-
Derivatization (Optional): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites like sugars are often derivatized to increase their volatility.
2.2.2. Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful tool for determining the position and extent of isotopic labeling in metabolites. It can be used to trace the fate of the ¹³C atoms from fructose as it is metabolized.
-
Protocol Outline:
-
Dissolve the extracted and purified metabolites in a suitable deuterated solvent (e.g., D₂O).
-
Acquire ¹³C NMR spectra on a high-field NMR spectrometer.
-
Analyze the spectra to identify ¹³C-labeled metabolites and determine the isotopic enrichment at specific carbon positions.
-
-
-
Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS is highly sensitive for detecting and quantifying isotopically labeled compounds.
-
Protocol Outline:
-
Separate the metabolites using either GC or LC.
-
Introduce the separated compounds into the mass spectrometer.
-
Monitor for the specific mass-to-charge ratio (m/z) of D-Fructose-1,2,3-¹³C₃ and its expected metabolites to determine their abundance.
-
-
Metabolic Pathway
In biological systems, particularly in the liver, fructose is metabolized through a specific pathway known as fructolysis. The use of D-Fructose-1,2,3-¹³C₃ allows for the precise tracing of the carbon backbone through this pathway.
Fructolysis Pathway
-
Phosphorylation: Fructose is first phosphorylated by fructokinase to form fructose-1-phosphate.
-
Cleavage: Aldolase B then cleaves fructose-1-phosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.
-
Entry into Glycolysis: DHAP can directly enter the glycolytic pathway. Glyceraldehyde is phosphorylated by triokinase to glyceraldehyde-3-phosphate, which also enters glycolysis.
The ¹³C labels from D-Fructose-1,2,3-¹³C₃ will be incorporated into these glycolytic intermediates and can be further traced into downstream metabolic pathways such as gluconeogenesis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle.
Visualization of Fructose Metabolism
The following diagram illustrates the initial steps of fructose metabolism and how the ¹³C labels from D-Fructose-1,2,3-¹³C₃ would be distributed.
This workflow diagram illustrates the experimental process for a typical tracer study using D-Fructose-1,2,3-¹³C₃.
References
Synthesis and Isotopic Purity of D-Fructose-¹³C₃-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of D-Fructose-¹³C₃-1, a stable isotope-labeled monosaccharide crucial for tracer studies in metabolic research and drug development. Given the proprietary nature of specific isotopologue synthesis, this document presents a representative chemo-enzymatic approach based on established methodologies for isotopically labeling carbohydrates.
Introduction
D-Fructose, a key ketohexose in cellular metabolism, plays a pivotal role in various physiological and pathological processes. The use of stable isotope-labeled fructose, such as D-Fructose-¹³C₃-1, allows researchers to trace its metabolic fate, quantify flux through interconnected pathways, and elucidate mechanisms of drug action without the complications of radioactive tracers. The precise location of the ¹³C labels is critical for these studies, making the synthesis of high-purity isotopologues a significant challenge. This guide outlines a plausible synthetic strategy and details the analytical techniques required to verify the isotopic and chemical purity of the final product.
Representative Synthesis of D-Fructose-¹³C₃-1
The synthesis of D-Fructose-¹³C₃-1, where the carbon at position 1 and two other positions are labeled, can be approached through a chemo-enzymatic pathway. This example outlines a synthesis targeting D-Fructose-1,2,3-¹³C₃, starting from ¹³C-labeled pyruvate. This route leverages the reverse glycolysis pathway using a cocktail of enzymes.
Overall Synthetic Workflow
The workflow begins with the enzymatic conversion of a three-carbon ¹³C-labeled precursor into a six-carbon labeled fructose diphosphate, followed by dephosphorylation to yield the target molecule.
Caption: Chemo-enzymatic synthesis workflow for D-Fructose-¹³C₃.
Experimental Protocol: Enzymatic Synthesis
This protocol is adapted from methodologies employing reverse glycolysis for carbohydrate synthesis.
-
Reaction Mixture Preparation: A reaction vessel is charged with a buffered solution (e.g., 100 mM HEPES, pH 7.5) containing [U-¹³C₃]pyruvate as the starting material.
-
Cofactor Addition: Essential cofactors are added to the mixture. This includes adenosine triphosphate (ATP) as an energy source and nicotinamide adenine dinucleotide (NADH) as a reducing agent. An ATP regeneration system (e.g., acetyl phosphate and acetate kinase) and an NADH regeneration system (e.g., glucose and glucose dehydrogenase) are crucial for driving the reaction to completion.
-
Enzyme Cocktail Introduction: A combination of enzymes that catalyze the reverse glycolytic pathway is added. This cocktail typically includes:
-
Pyruvate Kinase
-
Enolase
-
Phosphoglycerate Mutase
-
Phosphoglycerate Kinase
-
Glyceraldehyde-3-phosphate Dehydrogenase
-
Triose Phosphate Isomerase
-
Aldolase
-
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37 °C) with gentle agitation. The reaction progress is monitored by sampling and analyzing for the formation of the intermediate, [1,2,3-¹³C₃]fructose-1,6-diphosphate (FDP).
-
Dephosphorylation: Once the FDP synthesis is complete, a phosphatase (e.g., alkaline phosphatase) is added to the mixture to selectively remove the phosphate groups from the C1 and C6 positions of the fructose backbone.
-
Purification: The final product, D-Fructose-1,2,3-¹³C₃, is purified from the reaction mixture using a combination of ion-exchange chromatography to remove charged molecules (like remaining nucleotides and phosphate) and preparative high-performance liquid chromatography (HPLC) to isolate the desired fructose isotopologue.
| Parameter | Value/Condition | Purpose |
| Starting Material | [U-¹³C₃]Pyruvate | Provides the ¹³C labeled carbon backbone. |
| Enzyme System | Reverse Glycolysis Enzyme Cocktail | Catalyzes the multi-step conversion to FDP. |
| Cofactors | ATP, NADH | Provide energy and reducing power. |
| Regeneration Systems | Acetyl-P/Acetate Kinase, Glucose/GDH | Maintain levels of ATP and NADH. |
| Incubation Temp. | 37 °C | Optimal temperature for enzymatic activity. |
| pH | 7.5 | Optimal pH for enzyme stability and function. |
| Dephosphorylation | Alkaline Phosphatase | Removes phosphate groups to yield fructose. |
| Purification | Ion-Exchange, Prep-HPLC | Isolates and purifies the final product. |
Table 1: Key Parameters for the Enzymatic Synthesis of D-Fructose-¹³C₃-1.
Isotopic Purity and Structural Confirmation
The confirmation of isotopic enrichment and the precise location of the ¹³C labels are critical for the validation of the synthesized molecule. This is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Analytical Workflow
Caption: Workflow for isotopic purity and structural analysis.
Experimental Protocol: ¹³C NMR Spectroscopy
¹³C NMR is the definitive method for determining the position and extent of ¹³C labeling.
-
Sample Preparation: A 5-10 mg sample of the purified D-Fructose-¹³C₃ is dissolved in 0.5 mL of deuterium oxide (D₂O). A known concentration of an internal standard (e.g., DSS or TSP) is added for chemical shift referencing.
-
Data Acquisition: A high-resolution ¹³C NMR spectrum is acquired on a spectrometer operating at a high field (e.g., 125 or 150 MHz for ¹³C). A quantitative ¹³C experiment with proton decoupling is used. Key parameters are set to ensure accurate quantification, including a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Data Analysis:
-
Chemical Shifts: The chemical shifts of the carbon signals are compared to a standard spectrum of unlabeled D-fructose to confirm the identity of each carbon atom.
-
Signal Intensity: The integral of the signals from the labeled carbons will be significantly enhanced compared to the signals from the unlabeled carbons, which will appear at natural abundance (1.1%). The isotopic enrichment at each position can be calculated by comparing the signal integrals to that of the internal standard or a known unlabeled carbon within the molecule.
-
¹³C-¹³C Coupling: The presence of ¹³C-¹³C coupling constants (J-couplings) between adjacent labeled carbons provides unambiguous proof of their connectivity and confirms the labeling pattern.
-
| Parameter | Recommended Setting | Purpose |
| Solvent | D₂O | Provides a lock signal and avoids proton signals from the solvent. |
| Pulse Program | Inverse-gated proton decoupling | Ensures quantitative signals by suppressing the Nuclear Overhauser Effect. |
| Relaxation Delay (d1) | ≥ 5 x T₁ | Allows for full relaxation of carbon nuclei for accurate integration. |
| Acquisition Time | 1-2 s | Ensures adequate resolution. |
| Number of Scans | 1024 - 4096 | Improves signal-to-noise ratio for accurate integration. |
Table 2: Recommended ¹³C NMR Acquisition Parameters for Quantitative Analysis.
Experimental Protocol: High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the mass isotopologue distribution (MID) and confirm the overall isotopic purity.
-
Sample Preparation: A dilute solution of the purified D-Fructose-¹³C₃ is prepared in a suitable solvent (e.g., water:acetonitrile) for infusion or LC injection.
-
Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used. Electrospray ionization (ESI) in negative mode is typically effective for analyzing sugars.
-
Data Acquisition: The instrument is operated in full scan mode to acquire high-resolution mass spectra. The mass range should be set to cover the expected m/z of the deprotonated molecule [M-H]⁻.
-
Data Analysis:
-
The acquired spectrum will show a distribution of ions corresponding to the different isotopologues (M+0, M+1, M+2, M+3, etc.).
-
For D-Fructose-¹³C₃, the most abundant ion should be [M+3-H]⁻.
-
The measured mass of this peak should be compared to the theoretical exact mass to confirm the elemental composition.
-
The isotopic purity is calculated by determining the percentage of the M+3 isotopologue relative to the sum of all fructose-related isotopologues, after correcting for the natural abundance of ¹³C, ¹⁷O, and ¹⁸O in the unlabeled portion of the molecule.
-
| Isotopologue | Theoretical Mass [M-H]⁻ | Expected Relative Abundance |
| M+0 (Unlabeled) | 179.0558 | Low |
| M+1 | 180.0592 | Low |
| M+2 | 181.0625 | Low |
| M+3 (Target) | 182.0659 | High (>98%) |
| M+4 | 183.0692 | Low (from natural abundance) |
Table 3: Expected Mass Isotopologue Distribution for D-Fructose-¹³C₃ with >98% Isotopic Purity.
Conclusion
The synthesis of specifically labeled D-Fructose-¹³C₃-1 is a complex but achievable process that is fundamental for advanced metabolic research. The chemo-enzymatic approach outlined provides a robust framework for producing this valuable tracer. Rigorous analytical characterization using quantitative ¹³C NMR and high-resolution mass spectrometry is mandatory to ensure the high isotopic purity and structural integrity required by researchers, scientists, and drug development professionals for unambiguous interpretation of experimental results.
A Technical Guide to D-Fructose-1,2,3-13C3 for Researchers and Drug Development Professionals
This guide provides an in-depth overview of D-Fructose-1,2,3-13C3, a stable isotope-labeled monosaccharide crucial for metabolic research and drug development. It covers suppliers, purchasing options, and the application of this tracer in metabolic flux analysis, complete with a generalized experimental protocol and diagrams of relevant metabolic pathways.
Introduction to D-Fructose-1,2,3-13C3
D-Fructose-1,2,3-13C3 is a form of D-fructose where the carbon atoms at positions 1, 2, and 3 are replaced with the heavy isotope, Carbon-13 (¹³C). This non-radioactive labeling allows for the tracing of fructose metabolism in biological systems using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Its primary application lies in metabolic flux analysis, enabling researchers to quantify the flow of metabolites through various biochemical pathways. This is particularly valuable in understanding disease states like obesity, diabetes, and cancer, as well as in the development of therapeutic agents that target metabolic pathways.
Suppliers and Purchasing Options
Several chemical suppliers offer D-Fructose-1,2,3-13C3 and other isotopically labeled fructose variants. The availability, packaging, and pricing can vary, and in many cases, a direct quote or account registration is necessary to view pricing information.
| Supplier | Product Name | Catalog Number | Available Package Sizes | Purity | Notes |
| MedchemExpress | D-Fructose-1,2,3-13C3 | HY-112345A | Inquire for sizes | >98% | For research use only. |
| Santa Cruz Biotechnology | D-Fructose-1,2,3-13C3 | sc-221838 | Inquire for sizes | --- | Biochemical for proteomics research.[1] |
| LGC Standards | D-Fructose-1,2,3-13C3 | TRC-F792518-2.5MG | 2.5 mg | --- | Certified reference material.[2][3][4][5] |
| Omicron Biochemicals, Inc. | D-[1,2,3-13C3]fructose | FRU-027 | 0.25 g, 0.50 g, 1.0 g | --- | Pricing available upon request. |
| Cambridge Isotope Laboratories, Inc. | D-Fructose (U-¹³C₆, 99%) | CLM-1553 | 0.25 g, 0.5 g, 1 g | 99 atom % ¹³C, 98% Chemical Purity | Uniformly labeled fructose. Pricing is available on the website. |
Note: The information in this table is subject to change. It is recommended to visit the supplier's website for the most current data.
Experimental Applications and Protocols
The primary application of D-Fructose-1,2,3-13C3 is in ¹³C-Metabolic Flux Analysis (¹³C-MFA). This technique allows for the quantitative determination of in vivo metabolic fluxes in a steady or non-steady state. By introducing ¹³C-labeled fructose into a biological system, researchers can trace the path of the labeled carbon atoms as they are incorporated into various downstream metabolites.
Generalized Experimental Protocol for ¹³C-Metabolic Flux Analysis
The following is a generalized protocol for conducting a ¹³C-MFA experiment using ¹³C-labeled fructose. The specific details of the experiment will need to be optimized based on the biological system (cell culture, animal model, etc.) and the specific research questions.
Objective: To determine the metabolic fate of fructose and quantify the flux through key metabolic pathways.
Materials:
-
D-Fructose-1,2,3-13C3 (or other desired ¹³C-labeled fructose)
-
Biological system of interest (e.g., cell culture, perfused organ, animal model)
-
Appropriate culture media or infusion solutions
-
Equipment for sample collection and processing (e.g., centrifuge, liquid nitrogen)
-
Analytical instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for analyzing the mass isotopomer distribution in metabolites.
-
Nuclear Magnetic Resonance (NMR) spectrometer for analyzing the positional isotopomers of metabolites.
-
Methodology:
-
Experimental Design:
-
Define the metabolic pathways of interest.
-
Select the appropriate ¹³C-labeled fructose tracer. The choice of labeling pattern (e.g., 1,2,3-¹³C₃, U-¹³C₆) will influence the ability to resolve fluxes through different pathways.
-
Determine the optimal concentration of the tracer and the duration of the labeling experiment to achieve isotopic steady state.
-
-
Tracer Administration:
-
For cell culture experiments, replace the standard culture medium with a medium containing the ¹³C-labeled fructose at the desired concentration.
-
For in vivo experiments, administer the labeled fructose via a suitable route (e.g., oral gavage, intravenous infusion).
-
-
Sample Collection:
-
Collect samples (e.g., cells, tissue, biofluids) at predetermined time points.
-
Quench metabolic activity immediately by, for example, flash-freezing in liquid nitrogen.
-
-
Metabolite Extraction:
-
Extract metabolites from the collected samples using a suitable extraction method (e.g., methanol-chloroform-water extraction).
-
-
Analytical Measurement:
-
Mass Spectrometry (MS): Derivatize the extracted metabolites if necessary for GC-MS analysis. Analyze the samples to determine the mass isotopomer distribution (MID) of key metabolites. The MID reflects the number of ¹³C atoms incorporated into each metabolite.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Analyze the extracted metabolites to determine the positional ¹³C-labeling patterns (isotopomers). ¹³C-NMR can provide more detailed information about the specific carbon positions that are labeled.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw analytical data for the natural abundance of ¹³C.
-
Use specialized software (e.g., INCA, Metran, WUFlux) to perform metabolic flux analysis. This involves:
-
Constructing a metabolic network model of the pathways of interest.
-
Simulating the expected labeling patterns for different flux distributions.
-
Fitting the simulated labeling patterns to the experimental data to estimate the intracellular metabolic fluxes.
-
-
Experimental Workflow Diagram
Caption: A generalized workflow for a ¹³C-metabolic flux analysis experiment.
Metabolic Pathways of Fructose
Fructose metabolism primarily occurs in the liver. After entering the cell, it is phosphorylated and then cleaved into triose phosphates, which can then enter the glycolytic pathway. The use of ¹³C-labeled fructose allows researchers to trace the journey of these carbon atoms through glycolysis, the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and into anabolic processes like fatty acid and amino acid synthesis.
Fructose Entry into Glycolysis
Caption: The metabolic pathway of D-Fructose entering the glycolytic pathway.
Tracing Fructose Carbons into the TCA Cycle and Anabolic Pathways
Caption: The fate of ¹³C-labeled fructose carbons in central carbon metabolism.
Conclusion
D-Fructose-1,2,3-13C3 and other stable isotope-labeled fructose analogs are indispensable tools for researchers and drug development professionals investigating cellular metabolism. By enabling the precise quantification of metabolic fluxes, these tracers provide critical insights into the metabolic reprogramming that occurs in various diseases. The information and protocols outlined in this guide serve as a foundational resource for the effective application of these powerful research tools.
References
- 1. scbt.com [scbt.com]
- 2. D-Fructose-1,2,3-13C3 | TRC-F792518-2.5MG | LGC Standards [lgcstandards.com]
- 3. D-Fructose-1,2,3-13C3 | TRC-F792518-2.5MG | LGC Standards [lgcstandards.com]
- 4. D-Fructose-1,2,3-13C3 | TRC-F792518-2.5MG | LGC Standards [lgcstandards.com]
- 5. D-Fructose-1,2,3-13C3 | TRC-F792518-2.5MG | LGC Standards [lgcstandards.com]
An In-depth Technical Guide to the Safe Handling and Application of D-Fructose-13C3-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for D-Fructose-13C3-1, a stable isotope-labeled sugar crucial for metabolic research. It details experimental protocols for its use in tracing studies and visualizes the key metabolic pathways involved.
Safety and Handling Guidelines
This compound is a non-radioactive, stable isotope-labeled form of D-Fructose. The key principle for handling stable isotope-labeled compounds is that the isotopic label does not alter the chemical reactivity or toxicity of the molecule.[1] Therefore, the safety precautions required for this compound are identical to those for unlabeled D-Fructose.
1.1 General Safety Precautions
D-Fructose is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[2][3][4] However, standard laboratory best practices should always be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and gloves when handling the compound.[1]
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.
-
Ventilation: Work in a well-ventilated area to avoid inhalation of any dust particles.
-
Spills: In case of a spill, sweep or vacuum the material and place it into a suitable disposal container. Avoid generating dust.
1.2 First Aid Measures
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.
-
Skin Contact: Wash skin with soap and water.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. If feeling unwell, seek medical advice.
-
Inhalation: Move to fresh air. If symptoms occur, get medical attention.
1.3 Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C₃¹³C₃H₁₂O₆ | MedChemExpress |
| Molecular Weight | 183.13 g/mol | MedChemExpress |
| Appearance | White solid | Sigma-Aldrich |
| Melting Point | 119-122 °C (decomposes) | Sigma-Aldrich |
| Solubility | Freely soluble in water | Sigma-Aldrich |
Experimental Protocols: Metabolic Flux Analysis using this compound
This compound is a valuable tracer for studying metabolic pathways such as glycolysis and the pentose phosphate pathway. The following is a general protocol for a cell culture-based metabolic flux analysis experiment.
2.1 Preparation of this compound Stock Solution
-
Calculate the required amount: Determine the mass of this compound needed to prepare a concentrated stock solution (e.g., 100 mM).
-
Dissolution: In a sterile biological safety cabinet, dissolve the weighed this compound powder in sterile, deionized water or a suitable buffer.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the sterile stock solution at -20°C for long-term use.
2.2 Cell Culture and Labeling
-
Cell Seeding: Plate cells of interest in appropriate cell culture flasks or plates and allow them to reach the desired confluency (typically 70-80%).
-
Medium Preparation: Prepare the experimental medium by supplementing glucose-free cell culture medium with the this compound stock solution to the desired final concentration. Other necessary supplements like dialyzed fetal bovine serum, penicillin-streptomycin, and L-glutamine should also be added.
-
Medium Exchange: Aspirate the regular growth medium from the cells and wash them once with sterile Phosphate-Buffered Saline (PBS).
-
Labeling: Add the pre-warmed this compound containing medium to the cells.
-
Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled fructose. This duration can range from minutes to hours depending on the experimental goals.
2.3 Metabolite Extraction and Analysis
-
Metabolism Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and add a cold extraction solvent (e.g., 80% methanol) to the cells.
-
Cell Lysis and Collection: Scrape the cells in the cold solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate to pellet cell debris and proteins.
-
Sample Preparation: Collect the supernatant containing the metabolites. The sample may require further derivatization depending on the analytical method.
-
Analysis: Analyze the isotopic enrichment in downstream metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Visualization of Metabolic Pathways
The following diagrams illustrate the key metabolic pathways where this compound is utilized.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Stable Isotope Labeling with 13C Fructose
Stable isotope labeling with 13C fructose is a powerful technique for elucidating the complexities of cellular metabolism. By tracing the journey of 13C-labeled fructose through various biochemical pathways, researchers can gain quantitative insights into metabolic fluxes, identify novel pathways, and understand the metabolic reprogramming that occurs in various disease states, including cancer and metabolic disorders. This guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with 13C fructose labeling.
Core Principles of 13C Fructose Metabolic Tracing
Fructose metabolism follows a distinct path compared to glucose, making 13C fructose an invaluable tool for probing specific metabolic routes. Upon entering the cell, primarily through GLUT5 transporters, fructose is rapidly phosphorylated to fructose-1-phosphate (F1P) by ketohexokinase (KHK).[1] This step bypasses the main regulatory point of glycolysis, phosphofructokinase, leading to a rapid influx of carbons into the downstream metabolic pathways. F1P is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. DHAP can directly enter glycolysis or gluconeogenesis, while glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate (G3P) to also enter these central carbon pathways.
The use of uniformly labeled [U-13C6]-d-fructose allows for the tracking of all six carbon atoms as they are incorporated into various downstream metabolites.[2] This enables the quantification of fluxes through glycolysis, the tricarboxylic acid (TCA) cycle, the pentose phosphate pathway (PPP), and biosynthetic pathways such as de novo lipogenesis and amino acid synthesis.[2][3]
Comparison with 13C Glucose
While 13C glucose is a widely used tracer for central carbon metabolism, 13C fructose offers unique advantages for studying specific metabolic phenomena. The differential entry points into glycolysis allow researchers to dissect the contributions of these two sugars to various metabolic processes. For instance, fructose is a more potent lipogenic substrate than glucose in certain cell types.[3] Tracing studies have shown that fructose carbons are preferentially incorporated into the glycerol backbone of triglycerides and fatty acids.
Data Presentation: Quantitative Insights from 13C Fructose Tracing
The following tables summarize quantitative data from a study using [U-13C6]-d-fructose to investigate its metabolic fate in human adipocytes. This data highlights the dose-dependent effects of fructose on key metabolic pathways.
Table 1: Fructose-Dose Dependent Contribution to De Novo Lipogenesis in Differentiated Adipocytes
| Fructose Concentration (mM) | Newly Synthesized Palmitate (% of Total) |
| 0.1 | ~5% |
| 5.0 | Significantly Increased |
| 7.5 | Robust Increase |
| 10.0 | Robust Increase |
Table 2: Correlation of Fructose Dose with Metabolic Flux Surrogates in Adipocytes
| Metabolic Pathway/Flux | Correlation with Fructose Dose (R²) | Statistical Significance (p-value) |
| Extracellular [13C]-Lactate | ≥ 0.886 | ≤ 0.05 |
| Pyruvate Dehydrogenase (PDH) Flux | 0.590 | ≤ 0.05 |
| Pyruvate Carboxylase (PC) Flux | 0.612 | ≤ 0.05 |
| Extracellular [13C]-Glutamate | 0.850 | ≤ 0.05 |
Experimental Protocols
A typical workflow for a 13C fructose stable isotope tracing experiment involves several key steps, from cell culture to data analysis.
General Workflow for Stable Isotope Tracing Experiments
A typical stable isotope tracing experiment involves the following steps:
-
Cell Culture/Animal Model : Cells are cultured in a medium containing the 13C-labeled fructose tracer, or the tracer is administered to an animal model.
-
Tracer Incorporation : The tracer is allowed to incorporate into the cellular metabolome over a defined period.
-
Metabolite Extraction : Metabolites are extracted from the cells or tissues.
-
Analytical Detection : The isotopic enrichment in downstream metabolites is measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Data Analysis : The labeling patterns are used to calculate metabolic fluxes.
Detailed Methodology for 13C Fructose Labeling in Adipocytes
This protocol is a composite based on methodologies described in the literature, particularly for studying human adipocytes.
-
Cell Culture and Differentiation :
-
Culture human preadipocytes in a standard growth medium.
-
Induce differentiation using a differentiation cocktail (e.g., containing insulin, dexamethasone, IBMX, and a PPARγ agonist).
-
Maintain the cells in a differentiating medium for a specified period (e.g., 8 days for differentiating adipocytes or 16 days for fully differentiated adipocytes).
-
-
Stable Isotope Labeling :
-
On the desired day of differentiation (e.g., day 6 or day 14), replace the culture medium with a medium containing a range of fructose concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, 7.5, 10 mM).
-
A defined percentage (e.g., 10%) of the fructose should be [U-13C6]-d-fructose.
-
Incubate the cells with the labeling medium for a set period (e.g., 48 hours) to allow for the incorporation of the tracer into the metabolome.
-
-
Metabolite Extraction :
-
After the incubation period, collect both the cell culture medium and the cell pellets.
-
For extracellular metabolites, the collected medium can be directly processed or stored at -80°C.
-
For intracellular metabolites, wash the cell pellets with ice-cold saline and then extract the metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Centrifuge the cell lysate to pellet the protein and collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis :
-
Dry the metabolite extracts under a stream of nitrogen.
-
For GC-MS analysis, derivatize the metabolites to increase their volatility. For example, glutamate can be converted to its N-trifluoroacetyl-n-butyl (TAB) derivative.
-
-
Mass Spectrometry (MS) Analysis :
-
Analyze the prepared samples using a GC-MS or LC-MS/MS system.
-
For GC-MS analysis of glutamate isotopomers to determine PDH and PC flux, monitor specific fragment ions. For example, the m/z 200 M+2 glutamate fragment ion can be used to measure PDH flux, while the m/z 198 M+1 fragment is indicative of PC flux.
-
-
Data Analysis :
-
Quantify the peak areas of the different isotopologues for each metabolite.
-
Correct for the natural abundance of 13C.
-
Calculate the fractional contribution of fructose to the synthesis of various metabolites.
-
Perform statistical analysis, such as linear regression, to determine the relationship between fructose concentration and metabolic fluxes.
-
Mandatory Visualizations
Fructose Metabolism and its Intersection with Central Carbon Metabolism
The following diagram illustrates the metabolic fate of 13C-labeled fructose as it enters central carbon metabolism.
Caption: Metabolic fate of 13C fructose.
Experimental Workflow for 13C Fructose Stable Isotope Tracing
This diagram outlines the key steps in a typical 13C fructose labeling experiment.
Caption: 13C fructose experimental workflow.
Signaling Pathways Regulated by Fructose Metabolism
Fructose metabolism activates key transcription factors that regulate lipogenesis and glycolysis.
Caption: Fructose-regulated signaling pathways.
References
- 1. A 13C NMR spectrometric method for the determination of intramolecular δ13C values in fructose from plant sucrose samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fructose Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Principle and Application of D-Fructose-¹³C₃-1 as a Metabolic Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, experimental methodologies, and applications of D-Fructose-¹³C₃-1 as a stable isotope tracer for metabolic research. The use of isotopically labeled molecules has revolutionized our understanding of metabolic pathways, and fructose, with its unique metabolic fate, is a key area of investigation in diseases such as metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer.
Core Principles of D-Fructose-¹³C₃-1 Tracing
Stable isotope tracers are powerful tools for elucidating metabolic fluxes and pathway activities. By introducing a substrate enriched with a heavy isotope, such as Carbon-13 (¹³C), researchers can track the journey of its atoms through various biochemical reactions. Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of experimental systems, including human studies.
D-Fructose-¹³C₃-1 is a specifically labeled fructose molecule where three of the six carbon atoms are replaced with the ¹³C isotope. While the majority of published studies utilize uniformly labeled [U-¹³C₆]fructose, the specific labeling pattern of D-Fructose-¹³C₃-1 offers a more nuanced approach to dissecting fructose metabolism. The rationale for labeling at positions 1, 3, and 6 can be inferred from the key steps in the fructolytic pathway.
Inferred Rationale for ¹³C Labeling at Positions 1, 3, and 6:
-
Carbon 1: The labeling at C1 allows for the direct tracking of this carbon through the initial steps of fructolysis. Following phosphorylation to fructose-1-phosphate and cleavage by aldolase B, the C1 of fructose becomes the C3 of dihydroxyacetone phosphate (DHAP). This allows for the assessment of the flux of fructose-derived carbons into the upper part of glycolysis and gluconeogenesis.
-
Carbon 3: The C3 of fructose, after cleavage of fructose-1-phosphate, becomes the C3 of glyceraldehyde. This carbon is then phosphorylated to form glyceraldehyde-3-phosphate (G3P). Tracking this carbon provides insights into the lower part of the glycolytic pathway and its entry into the TCA cycle.
-
Carbon 6: The C6 of fructose becomes the C3 of G3P. By having both C3 and C6 labeled, it is possible to distinguish the contributions of the two triose phosphates derived from fructose as they proceed through subsequent metabolic pathways.
By using this specific labeling pattern, researchers can gain detailed information about the relative activities of different segments of fructose metabolism and how they are altered in various physiological and pathological states.
Metabolic Fate of Fructose
Fructose metabolism differs significantly from that of glucose, primarily occurring in the liver. Upon entering hepatocytes, fructose is rapidly phosphorylated by ketohexokinase (KHK) to fructose-1-phosphate (F1P). Aldolase B then cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Glyceraldehyde is subsequently phosphorylated by triokinase to glyceraldehyde-3-phosphate (G3P).
These triose phosphates can then enter several key metabolic pathways:
-
Glycolysis and TCA Cycle: DHAP and G3P can be catabolized through glycolysis to produce pyruvate, which then enters the tricarboxylic acid (TCA) cycle for energy production.
-
Gluconeogenesis: The triose phosphates can be used to synthesize glucose, which can then be released into the bloodstream or stored as glycogen.
-
De Novo Lipogenesis (DNL): The carbon backbone of fructose can be converted into acetyl-CoA and subsequently used for the synthesis of fatty acids and triglycerides.[1]
Fructose Metabolism and Signaling: The Role of ChREBP
Fructose metabolism is intricately linked to cellular signaling pathways that regulate gene expression. A key player in this regulation is the Carbohydrate Responsive Element-Binding Protein (ChREBP). Fructose metabolites, such as xylulose-5-phosphate (a product of the pentose phosphate pathway that can be derived from fructose), are potent activators of ChREBP.
Activated ChREBP translocates to the nucleus and binds to carbohydrate response elements (ChoREs) in the promoter regions of target genes. This leads to the increased expression of enzymes involved in glycolysis, de novo lipogenesis, and fructolysis itself, creating a feed-forward loop that enhances fructose metabolism and lipid synthesis.
Experimental Protocols
The following are generalized protocols for in vitro and in vivo studies using D-Fructose-¹³C₃-1. Specific details may need to be optimized based on the experimental model and research question.
In Vitro ¹³C-Fructose Labeling in Hepatocytes
This protocol describes the labeling of primary hepatocytes or hepatocyte-derived cell lines to trace fructose metabolism.
Materials:
-
Hepatocyte cell culture medium (e.g., DMEM) without glucose and fructose
-
D-Fructose-¹³C₃-1
-
Unlabeled D-Fructose
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Water, ice-cold
-
Chloroform, ice-cold
-
Cell scrapers
-
Centrifuge tubes
Procedure:
-
Cell Culture: Plate hepatocytes at the desired density and allow them to adhere and reach the desired confluency.
-
Tracer Incubation:
-
Prepare the labeling medium by dissolving D-Fructose-¹³C₃-1 and unlabeled fructose in the base medium to the desired final concentration and isotopic enrichment (e.g., 5 mM total fructose with 50% ¹³C enrichment).
-
Remove the regular culture medium, wash the cells once with PBS, and add the pre-warmed labeling medium.
-
Incubate the cells for a time course (e.g., 0, 15, 30, 60, 120 minutes) to monitor the dynamics of label incorporation.
-
-
Metabolite Extraction:
-
At each time point, aspirate the labeling medium and wash the cells rapidly with ice-cold PBS.
-
Immediately add a cold extraction solvent (e.g., 80:20 methanol:water) to the plate and scrape the cells.
-
Collect the cell lysate into a pre-chilled tube.
-
For a biphasic extraction, add chloroform and water to the lysate, vortex, and centrifuge to separate the polar and non-polar phases.
-
-
Sample Preparation for Analysis:
-
Dry the polar and non-polar extracts under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites as required for GC-MS analysis (e.g., silylation).
-
-
Analysis: Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distribution of key metabolites.
In Vivo ¹³C-Fructose Tracing in Rodents
This protocol outlines a method for tracing fructose metabolism in a rodent model.
Materials:
-
D-Fructose-¹³C₃-1
-
Saline solution
-
Infusion pump and catheters (for intravenous infusion) or gavage needles (for oral administration)
-
Anesthesia
-
Surgical tools
-
Liquid nitrogen
-
Tissue homogenizer
-
Extraction solvents (as for in vitro protocol)
Procedure:
-
Animal Acclimatization and Fasting: Acclimate the animals to the experimental conditions and fast them overnight to deplete glycogen stores.
-
Tracer Administration:
-
Oral Gavage: Dissolve D-Fructose-¹³C₃-1 in water and administer a bolus dose via oral gavage.
-
Intravenous Infusion: For a steady-state labeling approach, infuse a solution of D-Fructose-¹³C₃-1 in saline through a catheter implanted in a vein (e.g., tail vein) using an infusion pump.
-
-
Tissue Collection:
-
At predetermined time points after tracer administration, anesthetize the animal.
-
Collect blood samples (e.g., via cardiac puncture).
-
Rapidly excise tissues of interest (e.g., liver, adipose tissue) and immediately freeze-clamp them in liquid nitrogen to quench metabolism.
-
-
Metabolite Extraction and Analysis:
-
Homogenize the frozen tissues in a cold extraction solvent.
-
Perform metabolite extraction, sample preparation, and analysis as described in the in vitro protocol.
-
Data Presentation: Quantitative Fate of Fructose
The following tables summarize representative quantitative data on the metabolic fate of fructose from tracer studies. Note that the exact values can vary depending on the experimental model, nutritional state, and tracer administration method.
Table 1: Metabolic Fate of Ingested Fructose in Humans (Mean ± SD)
| Metabolic Fate | Percentage of Ingested Fructose | Study Duration | Reference |
| Oxidation to CO₂ (non-exercising) | 45.0% ± 10.7 | 3-6 hours | [2] |
| Oxidation to CO₂ (exercising) | 45.8% ± 7.3 | 2-3 hours | [2] |
| Conversion to Glucose | 41.0% ± 10.5 | 3-6 hours | [2] |
| Conversion to Lactate | ~25% | a few hours | [2] |
| Direct Conversion to Plasma Triglycerides | <1% | a few hours |
Table 2: Fructose-Derived Carbon Contribution to Metabolites in Differentiated Human Adipocytes
| Metabolite | Fold Increase in ¹³C Labeling (5 mM Fructose vs. Control) | Reference |
| Intracellular Glutamate | 7.2 | |
| Extracellular Lactate | Significant increase | |
| Intracellular Palmitate | Robust increase |
Applications in Drug Development
The use of D-Fructose-¹³C₃-1 and other fructose tracers is highly relevant for the development of drugs targeting metabolic diseases.
-
Target Engagement and Efficacy: By tracing the metabolic flux through the fructolytic pathway, researchers can assess the in vivo efficacy of drugs designed to inhibit key enzymes like ketohexokinase (KHK). A successful KHK inhibitor would be expected to reduce the incorporation of ¹³C from fructose into downstream metabolites such as glucose and lipids.
-
Mechanism of Action Studies: Stable isotope tracing can help elucidate the precise mechanism by which a drug candidate alters metabolic pathways. For example, a drug may not only inhibit its primary target but also have off-target effects on other metabolic routes, which can be detected by comprehensive metabolomic analysis of ¹³C labeling patterns.
-
Biomarker Discovery: Alterations in fructose metabolism are associated with various diseases. ¹³C-fructose tracing can help identify novel metabolic biomarkers that can be used for disease diagnosis, prognosis, or monitoring treatment response.
-
Personalized Medicine: Isotope tracer studies can reveal individual differences in fructose metabolism, which may help in stratifying patients and tailoring therapeutic strategies.
References
Exploring Fructolysis Pathways with Labeled Fructose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose, a monosaccharide commonly found in fruits, honey, and processed foods, has a unique metabolic pathway known as fructolysis. Unlike glucose, which is utilized by most tissues in the body, fructose is primarily metabolized in the liver, intestines, and kidneys.[1][2] The metabolic fate of fructose has significant implications for health and disease, with excessive consumption linked to metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and hypertriglyceridemia.[3][4] Understanding the intricacies of fructolysis is therefore of paramount importance for researchers and professionals in drug development seeking to identify new therapeutic targets for metabolic disorders.
This technical guide provides a comprehensive overview of the fructolysis pathway and the application of stable isotope-labeled fructose to trace its metabolic fate. It offers detailed experimental protocols for conducting such studies and presents quantitative data on the downstream products of fructose metabolism.
The Fructolysis Pathway
Fructolysis is a metabolic pathway that converts fructose into intermediates that can enter glycolysis, gluconeogenesis, or lipogenesis. The primary site of fructolysis is the liver.[2] The key enzymatic steps are as follows:
-
Phosphorylation of Fructose: Fructose is first phosphorylated to fructose-1-phosphate by the enzyme fructokinase (also known as ketohexokinase). This step traps fructose within the cell.
-
Cleavage of Fructose-1-Phosphate: Aldolase B then cleaves fructose-1-phosphate into two triose molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.
-
Phosphorylation of Glyceraldehyde: Glyceraldehyde is subsequently phosphorylated to glyceraldehyde-3-phosphate by triose kinase .
DHAP and glyceraldehyde-3-phosphate are intermediates of glycolysis and can be further metabolized through several pathways. A key feature of fructolysis is that it bypasses the main rate-limiting step of glycolysis catalyzed by phosphofructokinase, leading to a more rapid flux of carbons through the downstream pathways.
Exploring Fructolysis with Labeled Fructose
Stable isotope tracing is a powerful technique to elucidate the metabolic fate of substrates in biological systems. By using fructose labeled with a stable isotope, such as carbon-13 (¹³C), researchers can track the journey of the carbon atoms from fructose into various downstream metabolites. Uniformly labeled [U-¹³C]-fructose is a common tracer where all six carbon atoms are ¹³C.
The general principle involves introducing the labeled fructose to a biological system (e.g., cell culture, animal model, or human subject) and then using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect and quantify the ¹³C-labeled metabolites. This allows for the determination of the relative contributions of fructose to different metabolic pathways.
Experimental Protocols
Conducting a successful labeled fructose tracing study requires careful planning and execution of several key steps, from sample preparation to data analysis.
Experimental Workflow
Detailed Methodologies
1. Cell Culture and Labeled Fructose Administration:
-
Cell Lines: Use relevant cell lines, such as HepG2 (human hepatoma cells) or primary hepatocytes, which are capable of fructose metabolism.
-
Culture Conditions: Culture cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Labeling Medium: Prepare a medium containing a known concentration of [U-¹³C]-fructose. The concentration should be physiologically relevant and determined based on the experimental goals.
-
Labeling Protocol:
-
Grow cells to a desired confluency (e.g., 80-90%).
-
Wash the cells with phosphate-buffered saline (PBS) to remove the existing medium.
-
Incubate the cells with the labeling medium for a specific duration. The incubation time will depend on the pathways of interest; for example, steady-state labeling in glycolysis may be achieved within minutes to hours.
-
2. Sample Collection and Preparation:
-
Metabolic Quenching: To halt enzymatic activity and preserve the metabolic state of the cells, rapid quenching is crucial. This is typically achieved by aspirating the medium and immediately adding a cold solvent, such as liquid nitrogen or a cold methanol/water solution.
-
Metabolite Extraction:
-
Scrape the cells in the cold quenching solution.
-
Perform a liquid-liquid extraction to separate polar metabolites, non-polar metabolites (lipids), and proteins. A common method involves a mixture of chloroform, methanol, and water.
-
Centrifuge the mixture to separate the phases. The upper aqueous phase contains the polar metabolites, including the intermediates of fructolysis and glycolysis.
-
Dry the extracted polar metabolites using a vacuum concentrator.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds. For metabolomics, derivatization is often required to make the metabolites volatile.
-
Derivatization:
-
Resuspend the dried metabolite extract in a derivatization agent. A common two-step derivatization involves methoximation followed by silylation.
-
Incubate the mixture to allow the reactions to complete.
-
-
GC-MS Parameters:
-
Column: Use a suitable GC column for separating the derivatized metabolites (e.g., a DB-5ms column).
-
Injection: Inject a small volume of the derivatized sample into the GC-MS system.
-
Temperature Program: Use a temperature gradient to separate the compounds based on their boiling points.
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify all detectable compounds or in selected ion monitoring (SIM) mode for targeted analysis of specific metabolites.
-
-
Data Analysis: The output from the GC-MS will be a series of mass spectra. The mass isotopologue distribution (MID) for each metabolite can be determined by analyzing the relative abundance of the different mass peaks corresponding to the unlabeled and ¹³C-labeled forms of the molecule.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis:
NMR spectroscopy is a non-destructive technique that can provide detailed information about the structure and isotopic labeling of metabolites.
-
Sample Preparation:
-
Resuspend the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
-
Transfer the sample to an NMR tube.
-
-
NMR Acquisition:
-
Acquire ¹³C NMR spectra on a high-field NMR spectrometer.
-
Use appropriate pulse programs to obtain high-quality spectra.
-
-
Data Analysis: The position and splitting of the peaks in the ¹³C NMR spectrum provide information about the location of the ¹³C labels within the metabolite molecules. This can be used to determine the specific metabolic pathways that were active.
Quantitative Analysis
Isotopic tracer studies have provided valuable quantitative data on the metabolic fate of fructose in humans. The following table summarizes the distribution of ingested fructose into its major downstream products.
| Metabolic Fate | Percentage of Ingested Fructose | Condition | Reference(s) |
| Conversion to Glucose | 29% - 54% | Healthy subjects, acute ingestion | |
| ~41% (mean) | 3-6 hours post-ingestion | ||
| Conversion to Lactate | ~25% | Within a few hours of ingestion | |
| 28% | Healthy subjects, acute ingestion | ||
| Conversion to Glycogen | 15% - 18% | Healthy subjects | |
| Oxidation to CO₂ | ~45% (mean) | Non-exercising subjects, 3-6 hours | |
| ~46% (mean) | Exercising subjects, 2-3 hours | ||
| Conversion to Triglycerides | <1% (direct) | Healthy subjects |
Note: These values are approximate and can vary depending on factors such as the individual's metabolic state, the amount of fructose consumed, and the presence of other nutrients.
Data Analysis Workflow
References
D-Fructose-13C3-1 in Preliminary Cell Culture Experiments: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the application of D-Fructose-13C3-1, a stable isotope-labeled fructose, in preliminary cell culture experiments. It is intended for researchers, scientists, and drug development professionals interested in metabolic tracing studies, particularly in the context of cancer cell metabolism. This document details experimental protocols, presents quantitative data, and visualizes key metabolic pathways and experimental workflows.
Introduction to this compound as a Metabolic Tracer
This compound is a specialized form of fructose where three of the six carbon atoms have been replaced with the heavy isotope, carbon-13.[1][2][3] This labeling does not alter the biochemical properties of the molecule, allowing it to be metabolized by cells in the same manner as unlabeled fructose.[1][2] The key advantage of using 13C-labeled fructose is that the journey of its carbon atoms can be traced as they are incorporated into various downstream metabolites. This technique, known as stable isotope tracing or metabolic flux analysis, is a powerful tool for elucidating the metabolic fate of fructose in biological systems.
In the context of drug development, this compound can be instrumental in quantifying the effects of therapeutic compounds on specific metabolic pathways. By tracking the flow of labeled carbons, researchers can assess how a drug candidate may alter fructose uptake and utilization, providing critical insights into its mechanism of action.
Fructose Metabolism in Cancer Cells: A Rationale for Isotopic Tracing
Recent research has unveiled that various cancer cells exhibit a reprogrammed metabolism, often characterized by an increased uptake and utilization of fructose. While glucose is a primary fuel for most cells, some cancer types, including pancreatic and prostate cancer, demonstrate a preference for fructose to fuel specific anabolic processes.
Key aspects of fructose metabolism in cancer cells include:
-
Preferential uptake: Cancer cells can upregulate the expression of fructose-specific transporters, such as GLUT5, to increase fructose uptake, especially in glucose-depleted tumor microenvironments.
-
Support of Nucleic Acid Synthesis: Studies using 13C-labeled fructose have shown that in pancreatic cancer cells, fructose carbons are preferentially shunted into the non-oxidative branch of the pentose phosphate pathway (PPP). This pathway is crucial for the synthesis of ribose, a key component of nucleotides required for DNA and RNA synthesis, thus supporting rapid cell proliferation.
-
Fueling Lipogenesis: Fructose is a significant carbon source for the synthesis of fatty acids and triglycerides. These lipids are essential for building cell membranes and for energy storage, both of which are critical for cancer cell growth and survival.
Given these unique metabolic features, tracking the fate of fructose in cancer cells using stable isotopes like this compound offers a precise method to understand and potentially target these pathways for therapeutic intervention.
Experimental Protocols
The following sections outline generalized protocols for conducting preliminary cell culture experiments with this compound. These should be adapted based on the specific cell line and experimental goals.
Cell Culture and Isotope Labeling
A typical workflow for a stable isotope tracing experiment involves culturing cells in a medium containing the labeled substrate.
Protocol:
-
Cell Seeding: Plate the cancer cell line of interest (e.g., Panc-1, MiaPaCa-2 for pancreatic cancer) in appropriate multi-well plates or flasks and culture in standard growth medium until they reach the desired confluency (typically 60-80%).
-
Media Preparation: Prepare an experimental medium, which is often a base medium (e.g., DMEM, RPMI-1640) lacking glucose and fructose. Supplement this medium with dialyzed fetal bovine serum to minimize the influence of unlabeled monosaccharides.
-
Isotope Labeling: To the base medium, add this compound to a final concentration that is physiologically relevant or experimentally determined. For comparison, parallel cultures should be maintained with unlabeled fructose or 13C-labeled glucose.
-
Incubation: Replace the standard growth medium with the prepared labeling medium and incubate the cells for a defined period. The incubation time will vary depending on the metabolic pathway of interest and the turnover rate of the target metabolites.
-
Cell Harvesting: After incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity and remove any remaining extracellular labeled fructose.
Metabolite Extraction
The extraction of intracellular metabolites is a critical step to ensure the accurate measurement of labeled downstream products.
Protocol:
-
Quenching: After washing, immediately add a pre-chilled extraction solvent to the cells. A common choice is a mixture of methanol, acetonitrile, and water (e.g., in a 40:40:20 ratio).
-
Cell Lysis and Scraping: Place the culture vessel on ice and use a cell scraper to detach the cells into the extraction solvent.
-
Centrifugation: Transfer the cell lysate to a microcentrifuge tube and centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites.
-
Sample Preparation for Analysis: The supernatant can then be dried under a vacuum or nitrogen stream and reconstituted in a suitable solvent for analysis by mass spectrometry or NMR.
Analytical Techniques for 13C-Labeled Metabolites
The analysis of 13C-labeled metabolites is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry (LC-MS or GC-MS): This is a highly sensitive technique used to measure the mass-to-charge ratio of ions. In the context of stable isotope tracing, MS can distinguish between unlabeled metabolites and their 13C-labeled isotopologues based on the mass difference imparted by the 13C atoms. This allows for the quantification of the fractional enrichment of 13C in each metabolite.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to detect 13C-labeled metabolites. While generally less sensitive than MS, 13C-NMR provides detailed information about the specific position of the 13C label within a molecule, which can be invaluable for elucidating complex metabolic pathways.
Quantitative Data Presentation
The following tables summarize key quantitative findings from studies that have utilized 13C-labeled fructose to investigate cancer cell metabolism.
| Cell Line | Experimental Condition | Key Finding | Reference |
| Pancreatic Cancer Cells | Fructose Treatment | 200% increase in Transketolase (TKT) protein expression compared to glucose treatment. | |
| Pancreatic Cancer Cells | 13C-labeled Fructose | 250% higher rate of metabolism via TKT for nucleic acid synthesis compared to 13C-labeled glucose. | |
| Human Adipocytes | [U-13C6]-d-fructose | Fructose robustly stimulates anabolic processes, including glutamate and de novo fatty acid synthesis. | |
| Human Adipocytes | [U-13C6]-d-fructose | Fructose metabolism occurs via glycolysis and the TCA cycle to produce glutamate, fatty acids, CO2, and lactate. |
Visualization of Pathways and Workflows
Visual diagrams are essential for understanding the complex relationships in metabolic pathways and experimental designs.
References
Methodological & Application
Application Notes and Protocols for D-Fructose-¹³C₃-1 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of D-Fructose-1,3,6-¹³C₃ as a stable isotope tracer in animal models for metabolic research. The protocols outlined below are designed to facilitate the investigation of fructose metabolism, its contribution to various metabolic pathways, and its role in the pathophysiology of diseases such as metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and neurological disorders.
Introduction to D-Fructose-¹³C₃-1 Metabolic Tracing
D-Fructose-1,3,6-¹³C₃ is a stable isotope-labeled form of fructose where the carbon atoms at positions 1, 3, and 6 are replaced with the heavy isotope ¹³C. This specific labeling pattern allows for the precise tracing of the fructose backbone through various metabolic pathways. Unlike uniformly labeled fructose ([U-¹³C₆]fructose), this tracer provides more detailed insights into the fate of specific carbon atoms as fructose is metabolized.
Upon entering the cell, fructose is primarily phosphorylated to fructose-1-phosphate by fructokinase. Aldolase B then cleaves fructose-1-phosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. The ¹³C labels from D-Fructose-1,3,6-¹³C₃ will be distributed among these intermediates, allowing researchers to track their entry into glycolysis, gluconeogenesis, the pentose phosphate pathway, and de novo lipogenesis.
Applications in Animal Models
The administration of D-Fructose-1,3,6-¹³C₃ in animal models is a powerful tool for:
-
Quantifying Fructose Flux: Determining the rate at which fructose is metabolized through different pathways in various tissues.
-
Investigating Metabolic Diseases: Understanding the contribution of dietary fructose to the development and progression of metabolic syndrome, insulin resistance, and NAFLD.[1]
-
Neuro-metabolism Research: Studying the role of fructose metabolism in the brain and its implications in neuroinflammatory and neurodegenerative diseases.
-
Drug Development: Evaluating the efficacy of therapeutic agents that target fructose metabolism or its downstream effects.
Quantitative Data Presentation
The following tables summarize quantitative data from studies investigating the metabolism of fructose and its analogs in animal models.
Table 1: In Vivo Uptake of 6-[¹⁸F]fluoro-6-deoxy-D-fructose (a fructose analog) in a Rat Model of Neuroinflammation.
This table presents the standardized uptake values (SUV) of a radiolabeled fructose analog in the striatum of rats with lipopolysaccharide (LPS)-induced neuroinflammation. This data demonstrates the feasibility of quantifying fructose uptake in a disease model.
| Time Post-LPS Injection | Brain Region | Standardized Uptake Value (SUV) (mean ± SEM) |
| 48 hours | Ipsilateral Striatum | 0.985 ± 0.047 |
| 48 hours | Contralateral Striatum | 0.819 ± 0.033 |
Data adapted from a study on PET imaging of fructose metabolism in a rodent model of neuroinflammation.[2][3] The values represent the tracer uptake between 60-120 minutes post-injection.
Table 2: Metabolic Fate of Singly ¹³C-Labeled Fructose in Isolated Rat Hepatocytes.
This table illustrates the conversion of different ¹³C-labeled fructose isotopologues to glucose and lactate, providing insights into the differential processing of the fructose carbon backbone.
| ¹³C-Labeled Fructose | ¹³C-Enriched Product | Conversion Rate (relative units) |
| D-[1-¹³C]fructose | ¹³C-Glucose | High |
| D-[1-¹³C]fructose | ¹³C-Lactate | Low |
| D-[6-¹³C]fructose | ¹³C-Glucose | High |
| D-[6-¹³C]fructose | ¹³C-Lactate | High |
| D-[2-¹³C]fructose | ¹³C-Glucose | Moderate |
| D-[2-¹³C]fructose | ¹³C-Lactate | Moderate |
This table is a qualitative summary based on findings from studies investigating the metabolism of D-[1-¹³C]fructose, D-[2-¹³C]fructose, and D-[6-¹³C]fructose in rat hepatocytes.[4][5] The relative conversion rates highlight the primary pathways for different carbon atoms.
Experimental Protocols
The following are detailed protocols for the administration of D-Fructose-1,3,6-¹³C₃ to rodent models. These protocols are based on established methods for stable isotope tracing in vivo.
Protocol for Oral Gavage Administration
Oral gavage is a common and precise method for delivering a specific dose of the tracer.
Materials:
-
D-Fructose-1,3,6-¹³C₃
-
Sterile phosphate-buffered saline (PBS) or sterile water
-
Animal scale
-
Flexible feeding tubes (18-20 gauge for mice, 16-18 gauge for rats)
-
Syringes
-
Warming pad (optional, to dilate tail veins for blood collection)
Procedure:
-
Animal Preparation: House animals in accordance with institutional guidelines. Fast animals for 4-6 hours prior to gavage to ensure gastric emptying and tracer absorption.
-
Tracer Preparation: Prepare a solution of D-Fructose-1,3,6-¹³C₃ in sterile PBS or water. A typical concentration is 100-200 mg/mL. Ensure the solution is sterile-filtered.
-
Dosage Calculation: A common dosage for carbohydrate tracers is 2 g/kg of body weight. Weigh each animal immediately before administration to calculate the precise volume.
-
Administration:
-
Gently restrain the animal.
-
Measure the gavage tube from the tip of the animal's nose to the last rib to ensure proper length and avoid stomach perforation.
-
Carefully insert the feeding tube into the esophagus.
-
Slowly administer the tracer solution.
-
-
Sample Collection:
-
Blood: Collect blood samples from the tail vein, saphenous vein, or via cardiac puncture at terminal time points. Recommended time points are 15, 30, 60, 120, and 240 minutes post-gavage to capture the peak enrichment and subsequent decay.
-
Tissues: At the desired terminal time point, euthanize the animal according to approved protocols. Immediately collect tissues of interest (e.g., liver, adipose tissue, brain, muscle).
-
-
Sample Processing:
-
For metabolomics analysis, it is critical to immediately quench metabolism. This can be achieved by freeze-clamping the tissue with tongs pre-chilled in liquid nitrogen.
-
Store all samples at -80°C until analysis.
-
Protocol for Intraperitoneal (IP) Injection
IP injection offers an alternative route of administration that bypasses the gastrointestinal tract.
Materials:
-
Same as for oral gavage, with the addition of sterile syringes and needles (e.g., 25-27 gauge).
Procedure:
-
Animal and Tracer Preparation: Follow steps 1 and 2 from the oral gavage protocol.
-
Dosage Calculation: The dosage for IP injection may vary but can be similar to oral gavage (e.g., 2 g/kg).
-
Administration:
-
Properly restrain the animal to expose the abdomen.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the tracer solution.
-
-
Sample Collection and Processing: Follow steps 5 and 6 from the oral gavage protocol.
Visualizations
The following diagrams illustrate the experimental workflow and the metabolic fate of D-Fructose-1,3,6-¹³C₃.
Caption: Experimental workflow for in vivo metabolic tracing with D-Fructose-1,3,6-¹³C₃.
Caption: Metabolic fate of D-Fructose-1,3,6-¹³C₃ in hepatocytes.
References
- 1. Molecular Aspects of Fructose Metabolism and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET Imaging of Fructose Metabolism in a Rodent Model of Neuroinflammation with 6-[18F]fluoro-6-deoxy-D-fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PET Imaging of Fructose Metabolism in a Rodent Model of Neuroinflammation with 6-[18F]fluoro-6-deoxy-D-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of D-[1-(13)C]fructose, D-[2-(13)C]fructose, and D-[6-(13)C]fructose in rat hepatocytes incubated in the presence of H(2)O or D(2)O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of 13C-enriched D-fructose in hepatocytes from Goto-Kakizaki rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of D-Fructose-¹³C₃-1 by LC-MS/MS
Introduction
D-Fructose, a key monosaccharide in cellular metabolism, is increasingly studied to understand its role in various physiological and pathological processes. Stable isotope-labeled fructose, such as D-Fructose-¹³C₃-1, serves as an invaluable tracer in metabolic flux analysis and related research to elucidate the metabolic fate of fructose. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of D-Fructose-¹³C₃-1 in biological matrices. The use of Hydrophilic Interaction Liquid Chromatography (HILIC) allows for effective retention and separation of this polar analyte, while tandem mass spectrometry provides high selectivity and sensitivity for accurate quantification.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in metabolic studies, clinical research, and pharmaceutical development who require a reliable method for quantifying ¹³C-labeled fructose.
Experimental Protocols
1. Sample Preparation
A protein precipitation method is employed for the extraction of D-Fructose-¹³C₃-1 from plasma or cell culture media.
-
Materials:
-
Biological sample (plasma, serum, or cell culture supernatant)
-
Internal Standard (IS) working solution (e.g., ¹³C₆-Fructose)
-
Acetonitrile (ACN), chilled at -20°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 14,000 x g
-
Syringe filters (0.22 µm)
-
LC-MS vials
-
-
Procedure:
-
To 50 µL of the biological sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
The sample is now ready for LC-MS/MS analysis.
-
2. LC-MS/MS Method
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% ammonium hydroxide
-
Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide
-
Gradient:
-
0-2 min: 95% B
-
2-8 min: Linear gradient to 50% B
-
8-8.1 min: Linear gradient to 95% B
-
8.1-12 min: Re-equilibration at 95% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
D-Fructose-¹³C₃-1: The precursor ion ([M-H]⁻) is m/z 182.1. Based on the fragmentation of unlabeled fructose (179 -> 89), a likely product ion would be m/z 92.1, assuming the three ¹³C atoms are retained in this fragment. The optimal transition should be empirically determined.
-
Unlabeled Fructose (for comparison): m/z 179.1 -> 89.1[1]
-
Internal Standard (¹³C₆-Fructose): m/z 185.1 -> 92.1
-
-
Source Temperature: 120°C[2]
-
Desolvation Temperature: 350°C[2]
-
Capillary Voltage: -2.3 kV[2]
-
Cone Voltage: 25 V[2]
-
Data Presentation
Table 1: Quantitative Performance of Fructose LC-MS/MS Methods
The following table summarizes the quantitative performance from various published LC-MS/MS methods for fructose analysis. These values can serve as a benchmark for the expected performance of the D-Fructose-¹³C₃-1 method.
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Fermentation Broth | Fruit Juice |
| Linearity Range | 0.5 - 500 ng/mL | 0.39 - 49.88 µg/mL | Not Specified |
| Limit of Detection (LOD) | 0.1 ng/mL | Not Specified | Not Specified |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 0.159 - 0.704 mg/L | Not Specified |
| Internal Standard | ¹³C₆-Fructose | ¹³C-labeled glucose and lactose | Not Specified |
| Reference |
Visualizations
Diagram 1: Experimental Workflow for D-Fructose-¹³C₃-1 Analysis
Caption: A flowchart of the LC-MS/MS experimental workflow.
Diagram 2: Principle of Stable Isotope Dilution Analysis
Caption: The principle of using a stable isotope-labeled internal standard.
References
Application Notes: GC-MS Analysis of Metabolites from D-Fructose-¹³C₃-1
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of thermally stable and volatile compounds. For the analysis of non-volatile metabolites like sugars, derivatization is a critical step to increase their volatility.[1][2] Stable isotope tracing, using compounds such as D-Fructose-¹³C₃-1, allows researchers to track the metabolic fate of fructose through various biochemical pathways. This approach, often termed Metabolic Flux Analysis (MFA), is invaluable in understanding cellular metabolism, particularly in fields like drug development, disease research, and biotechnology.[3][4]
Principle of ¹³C Isotope Tracing
When cells are supplied with a ¹³C-labeled substrate like D-Fructose-¹³C₃-1, the labeled carbon atoms are incorporated into downstream metabolites. GC-MS can then distinguish between the unlabeled (natural abundance) and the ¹³C-labeled isotopologues of a metabolite based on their mass-to-charge (m/z) ratio. By analyzing the mass isotopomer distribution (MID) for key metabolites in pathways like glycolysis and the TCA cycle, researchers can quantify the contribution of fructose to these pathways and elucidate metabolic shifts under various conditions.[5]
Derivatization: A Critical Step for Sugar Analysis
Sugars like fructose are highly polar and non-volatile, making them unsuitable for direct GC-MS analysis. Derivatization chemically modifies the sugar molecules, replacing polar hydroxyl (-OH) groups with non-polar functional groups to increase their volatility and thermal stability.
Common derivatization techniques include:
-
Silylation: This is a popular method where active hydrogens are replaced with a trimethylsilyl (TMS) group using reagents like N,O-bis(trimethylsilyl) trifluoroacetamide (BSTFA).
-
Oximation followed by Silylation: To reduce the number of isomeric peaks that result from the different forms of sugars in solution (tautomers), an oximation step is often performed first. This reaction converts the carbonyl group into an oxime, which is then followed by silylation of the hydroxyl groups. This two-step process simplifies the resulting chromatogram.
-
Acetylation: This involves converting hydroxyl groups to acetate esters. For instance, derivatization into O-methyloxime acetates is a facile method for analyzing fructose.
The choice of derivatization method can impact the fragmentation patterns observed in the mass spectrometer and the chromatographic separation. For flux analysis, stable and reproducible derivatization is essential for accurate quantification of isotopologue distributions.
Experimental Workflow and Metabolic Pathway
The following diagrams illustrate the general experimental workflow for a ¹³C tracer study and the core metabolic pathway for fructose.
Detailed Experimental Protocols
This section provides a detailed protocol for the analysis of metabolites derived from D-Fructose-¹³C₃-1 in cultured cells.
1. Metabolite Extraction from Cultured Cells
This protocol is adapted from standard procedures for quenching and extracting metabolites from cell cultures.
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow.
-
Labeling: Replace the standard medium with a medium containing D-Fructose-¹³C₃-1 at a known concentration (e.g., 5-10 mM). Incubate for a defined period to allow for the uptake and metabolism of the labeled fructose.
-
Quenching: To halt metabolic activity, quickly aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a quenching solution, such as 80% methanol pre-chilled to -80°C.
-
Extraction:
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
-
Drying: Evaporate the supernatant to complete dryness using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen gas. The dried extract can be stored at -80°C until derivatization.
2. Derivatization Protocol (Two-Step Oximation/Silylation)
This is a common and robust method for preparing sugars and related metabolites for GC-MS analysis.
-
Step 1: Methoxyamination (Oximation)
-
Add 40 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried metabolite extract.
-
Vortex for 30 seconds to ensure the pellet is fully dissolved.
-
Incubate the mixture in a thermomixer with shaking (e.g., 1000 rpm) for 2 hours at 37°C.
-
Briefly centrifuge the tubes to collect any droplets from the cap.
-
-
Step 2: Silylation
-
Add 70 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the mixture in a thermomixer with shaking for 30 minutes at 37°C.
-
Centrifuge briefly and transfer the final derivatized sample to a GC-MS autosampler vial with an insert.
-
3. GC-MS Analysis Protocol
GC-MS parameters should be optimized for the specific instrument and metabolites of interest. The following are typical starting conditions.
| Parameter | Recommended Setting |
| GC System | Agilent 7890A GC or equivalent |
| MS System | Agilent 5975C MS or equivalent |
| Column | DB-5ms, HP-5ms, or similar (e.g., 30 m x 0.25 mm x 0.25 µm) |
| Injection Volume | 1 µL |
| Inlet Temperature | 230 - 250°C |
| Injection Mode | Splitless or with a moderate split ratio (e.g., 10:1) |
| Carrier Gas | Helium at a constant flow rate of 1-2 mL/min |
| Oven Program | Initial 80°C for 2 min, ramp at 15°C/min to 330°C, hold for 5 min. (Note: A slower ramp may be needed to separate isomers). |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Acquisition | Full Scan Mode (e.g., m/z 50-600) to identify metabolites and their isotopologue patterns. |
Data Presentation
Following GC-MS analysis, the data is processed to determine the mass isotopomer distribution (MID) for key metabolites. The raw peak areas are corrected for the natural abundance of ¹³C and other isotopes. The table below shows an example of quantitative data that could be obtained from analyzing pyruvate in cells grown with unlabeled fructose versus D-Fructose-¹³C₃-1.
Table 1: Example Mass Isotopomer Distribution for Pyruvate
| Sample Condition | M+0 (Unlabeled) | M+1 | M+2 | M+3 (Fully Labeled) |
| Control (Unlabeled Fructose) | 96.7% | 3.1% | 0.2% | 0.0% |
| Test (D-Fructose-¹³C₃-1) | 15.2% | 4.5% | 8.3% | 72.0% |
-
M+0: Represents the fraction of the metabolite with no ¹³C labels (beyond natural abundance).
-
M+1, M+2, M+3: Represent fractions of the metabolite containing one, two, or three ¹³C atoms, respectively. The high abundance of M+3 in the test sample indicates that a significant portion of the pyruvate pool was derived directly from the supplied three-carbon labeled fructose tracer.
References
- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Quantifying ¹³C-labeling in free sugars and starch by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 13C NMR Spectroscopy in D-Fructose-¹³C₃ Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-fructose, a key monosaccharide in cellular metabolism, plays a pivotal role in various physiological and pathological processes. Understanding its metabolic fate is crucial for research in areas such as diabetes, obesity, and cancer. The use of stable isotope-labeled compounds, such as D-Fructose-¹³C₃, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, offers a powerful and non-invasive method to trace the metabolic pathways of fructose in biological systems. This application note provides a detailed protocol for conducting ¹³C NMR spectroscopy studies using D-Fructose-¹³C₃ to investigate fructose metabolism.
When D-fructose is dissolved in an aqueous solution like D₂O, it exists as a mixture of different isomers (tautomers) that are in equilibrium. The primary forms are β-D-fructopyranose, β-D-fructofuranose, and α-D-fructofuranose.[1] The relative amounts of these anomers can be determined by integrating the signals in the anomeric carbon region of the ¹³C NMR spectrum.[2]
Principle of the Method
This protocol is centered on the introduction of D-Fructose-¹³C₃ into a biological system, such as cell cultures or tissue extracts. The ¹³C isotope acts as a tracer, allowing for the unambiguous identification and quantification of fructose and its downstream metabolites by ¹³C NMR. The labeling at specific carbon positions (C1, C3, and a third unspecified position, assumed here for illustrative purposes to be C6, a common labeling pattern) will result in characteristic splitting patterns in the ¹³C NMR spectrum due to ¹³C-¹³C spin-spin coupling, providing valuable information on the integrity of the fructose backbone as it is metabolized.
Data Presentation
Quantitative data from ¹³C NMR analysis of D-Fructose and its metabolites can be effectively summarized in tables. Below are representative tables for unlabeled D-Fructose chemical shifts in D₂O and a hypothetical table illustrating the expected data from a D-Fructose-¹³C₃ tracer study.
Table 1: ¹³C NMR Chemical Shifts (δ) of D-Fructose Anomers in D₂O [1]
| Carbon Atom | β-fructopyranose (ppm) | β-fructofuranose (ppm) | α-fructofuranose (ppm) |
| C-1 | 63.9 | 63.4 | 64.7 |
| C-2 | 98.8 | 104.9 | 101.9 |
| C-3 | 68.1 | 82.1 | 81.2 |
| C-4 | 70.3 | 77.3 | 76.0 |
| C-5 | 69.8 | 80.9 | 82.9 |
| C-6 | 65.0 | 62.1 | 63.7 |
Note: Chemical shifts can vary slightly depending on experimental conditions such as temperature, pH, and concentration.
Table 2: Hypothetical ¹³C NMR Data for a Metabolite Derived from D-Fructose-¹³C₃
| Metabolite | Carbon Position | Chemical Shift (ppm) | ¹Jcc (Hz) | ²Jcc (Hz) | Relative Abundance (%) |
| Lactate | C3 (from Fructose C1/C6) | 21.1 | N/A | ~1-2 | 15 |
| Alanine | C3 (from Fructose C1/C6) | 17.5 | N/A | ~1-2 | 10 |
| Glutamate | C4 (from Fructose C3) | 34.2 | ~35-40 | N/A | 25 |
Note: This table is illustrative. Actual coupling constants and abundances will depend on the specific metabolic pathways active in the system under study.
Experimental Protocols
I. Sample Preparation for in vitro Cell Culture Studies
A critical step in metabolomics is the rapid quenching of metabolic activity to preserve the cellular metabolic state at the time of harvesting.
A. Cell Culture and Labeling:
-
Culture cells to the desired confluence in standard growth medium.
-
Replace the standard medium with a medium containing D-Fructose-¹³C₃ at the desired concentration. The labeling duration will depend on the specific metabolic pathway and cell type under investigation.
B. Quenching and Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular labeled fructose.
-
Immediately add a cold quenching solution, such as 80% methanol pre-chilled to -80°C, to halt all metabolic activity.[3]
-
Scrape the cells into the quenching solution and transfer the cell suspension to a pre-chilled tube.
-
Lyse the cells by methods such as sonication or repeated freeze-thaw cycles.
-
Centrifuge the lysate at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the polar metabolites.
-
Lyophilize the supernatant to dryness. The dried extract can be stored at -80°C.
II. NMR Sample Preparation
-
Reconstitute the lyophilized metabolite extract in a known volume of deuterium oxide (D₂O) (e.g., 500-600 µL).
-
Add a known concentration of an internal standard for chemical shift referencing and quantification, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples.
-
Adjust the pH of the sample to a standardized value (e.g., 7.0 ± 0.1) using small volumes of dilute NaOD or DCl in D₂O.
-
Transfer the final solution to a 5 mm NMR tube.
III. ¹³C NMR Data Acquisition
For quantitative ¹³C NMR, it is crucial to use parameters that ensure accurate signal integration.
A. Spectrometer Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity.
-
Temperature: Maintain a constant temperature, typically 298 K (25°C).
B. 1D ¹³C NMR Acquisition Parameters:
-
Pulse Program: Use an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker instruments) to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate quantification.[4]
-
Pulse Angle: A 30° or 45° flip angle is often used to allow for shorter relaxation delays.
-
Relaxation Delay (D1): This is a critical parameter for quantitative analysis. A delay of at least 5 times the longest T₁ relaxation time of the carbons of interest is recommended for full relaxation. However, for ¹³C-labeled samples where signal-to-noise is less of a concern, shorter delays can be used, especially when combined with a paramagnetic relaxation agent like Cr(acac)₃ to shorten T₁ values.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Number of Scans (NS): This will depend on the sample concentration and desired signal-to-noise ratio. For ¹³C-labeled samples, fewer scans are generally needed compared to natural abundance studies.
-
Spectral Width (SW): A range of 0 to 220 ppm is typically sufficient for most metabolites.
IV. Data Processing and Analysis
-
Apply an exponential line-broadening factor to improve the signal-to-noise ratio.
-
Fourier transform the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum using the internal standard (e.g., TSP at 0.0 ppm).
-
Integrate the signals of interest. The concentration of metabolites can be calculated relative to the known concentration of the internal standard.
-
Analyze the splitting patterns (multiplicities) of the signals to determine ¹³C-¹³C coupling constants, which provide information about which bonds in the fructose backbone have remained intact during metabolism.
Visualizations
Fructose Metabolism (Fructolysis) Pathway
Caption: Overview of the main steps in the fructolysis pathway.
Experimental Workflow for ¹³C-Fructose Tracer Studies
Caption: Step-by-step workflow for ¹³C NMR-based metabolomics using D-Fructose-¹³C₃.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 3. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Metabolic Flux Analysis Using D-Fructose-1,2,3-¹³C₃
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic pathways. The use of stable isotope tracers, such as ¹³C-labeled substrates, allows for the precise tracking of carbon atoms as they are metabolized by cells. D-Fructose-1,2,3-¹³C₃ is a positionally labeled tracer designed to provide detailed insights into the upper part of glycolysis and its interface with the pentose phosphate pathway (PPP). By tracing the fate of the first three carbon atoms of fructose, researchers can elucidate the relative activities of key enzymes and pathways involved in fructose metabolism.
These application notes provide a comprehensive overview and detailed protocols for conducting metabolic flux analysis using D-Fructose-1,2,3-¹³C₃. The information is intended to guide researchers in designing, executing, and interpreting data from ¹³C-MFA experiments to understand cellular metabolism in various physiological and pathological contexts.
Core Concepts and Applications
Principle of ¹³C-MFA with D-Fructose-1,2,3-¹³C₃:
The core principle involves introducing D-Fructose-1,2,3-¹³C₃ into a biological system (e.g., cell culture) and monitoring the incorporation of the ¹³C label into downstream metabolites. Fructose is primarily metabolized in the liver through phosphorylation to fructose-1-phosphate by fructokinase. Aldolase B then cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Glyceraldehyde is subsequently phosphorylated to glyceraldehyde-3-phosphate (G3P). In other tissues, fructose can be phosphorylated to fructose-6-phosphate by hexokinase, directly entering the glycolytic pathway.
The specific labeling pattern of D-Fructose-1,2,3-¹³C₃ allows for the deconvolution of fluxes through glycolysis and the PPP. The ¹³C atoms on carbons 1, 2, and 3 of fructose will result in specific mass isotopomers of glycolytic and PPP intermediates, which can be quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Applications:
-
Cancer Metabolism: Investigating the role of fructose in fueling cancer cell proliferation and identifying therapeutic targets in fructose-utilizing tumors.
-
Metabolic Diseases: Studying the impact of high-fructose diets on metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).
-
Drug Development: Assessing the effect of drug candidates on fructose metabolism and related pathways.
-
Biotechnology: Optimizing microbial strains for the production of biofuels and other biochemicals from fructose-containing feedstocks.
Experimental Protocols
This section provides a detailed protocol for a typical ¹³C-MFA experiment using D-Fructose-1,2,3-¹³C₃ in cultured mammalian cells.
Experimental Design and Setup
-
Cell Culture:
-
Culture cells of interest in standard growth medium to the desired confluence (typically 80-90%).
-
Ensure that the cells are in a state of metabolic pseudo-steady state, characterized by exponential growth and stable metabolite concentrations.
-
-
Tracer Selection and Medium Preparation:
-
Prepare a custom medium that is identical to the standard growth medium but lacks the unlabeled carbon source that is being replaced (e.g., glucose or fructose).
-
Supplement this medium with a known concentration of D-Fructose-1,2,3-¹³C₃. The concentration should be physiologically relevant and sufficient to achieve measurable labeling in downstream metabolites. A common starting point is to replace the standard glucose concentration with an equimolar concentration of labeled fructose.
-
-
Isotopic Labeling:
-
Wash the cells with phosphate-buffered saline (PBS) to remove the old medium.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for a sufficient duration to achieve isotopic steady state. This time can vary depending on the cell type and the pathways of interest and may need to be determined empirically by performing a time-course experiment (e.g., sampling at 0, 2, 4, 8, 12, and 24 hours).[1]
-
Metabolite Extraction
-
Quenching Metabolism:
-
Rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Quench metabolic activity by adding a cold solvent, typically 80% methanol pre-chilled to -80°C.
-
-
Cell Lysis and Metabolite Collection:
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tube thoroughly to ensure complete cell lysis.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and proteins.
-
Collect the supernatant, which contains the intracellular metabolites.
-
Analytical Methods
The isotopic labeling patterns of metabolites are typically analyzed by mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC).
-
Sample Preparation for GC-MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites to make them volatile for GC analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the metabolites on a suitable GC column.
-
Analyze the mass isotopomer distributions of the target metabolites in the mass spectrometer.
-
-
LC-MS Analysis:
-
LC-MS is particularly useful for analyzing polar metabolites that are not easily derivatized for GC-MS.
-
Reconstitute the dried metabolite extract in a suitable solvent for LC.
-
Inject the sample into the LC-MS system for separation and analysis.
-
Data Analysis and Flux Calculation
-
Mass Isotopomer Distribution (MID) Analysis:
-
Correct the raw MS data for the natural abundance of ¹³C.
-
Determine the fractional abundance of each mass isotopomer for all measured metabolites.
-
-
Metabolic Flux Modeling:
-
Use a computational software package (e.g., INCA, Metran, WUFLUX) to estimate intracellular fluxes.[2][3]
-
The software requires a metabolic network model, the measured MIDs, and any measured extracellular fluxes (e.g., fructose uptake and lactate secretion rates) as inputs.
-
The software then performs an optimization to find the set of fluxes that best fits the experimental data.
-
Data Presentation
Quantitative data from MFA experiments should be summarized in tables to facilitate comparison and interpretation.
Table 1: Extracellular Flux Rates
| Condition | Fructose Uptake Rate (nmol/10⁶ cells/h) | Lactate Secretion Rate (nmol/10⁶ cells/h) |
| Control | 150 ± 12 | 250 ± 20 |
| Treatment X | 200 ± 15 | 350 ± 25 |
Table 2: Mass Isotopomer Distributions of Key Metabolites
| Metabolite | Isotopomer | Control (%) | Treatment X (%) |
| Glyceraldehyde-3-Phosphate | M+0 | 10.2 ± 1.5 | 8.5 ± 1.2 |
| M+1 | 5.1 ± 0.8 | 4.2 ± 0.6 | |
| M+2 | 35.5 ± 2.1 | 30.1 ± 1.8 | |
| M+3 | 49.2 ± 2.5 | 57.2 ± 2.3 | |
| Lactate | M+0 | 12.5 ± 1.8 | 10.3 ± 1.5 |
| M+1 | 6.3 ± 0.9 | 5.1 ± 0.8 | |
| M+2 | 38.1 ± 2.3 | 32.6 ± 2.0 | |
| M+3 | 43.1 ± 2.6 | 52.0 ± 2.5 | |
| Ribose-5-Phosphate | M+0 | 85.3 ± 3.1 | 80.1 ± 2.9 |
| M+1 | 10.2 ± 1.5 | 13.5 ± 1.7 | |
| M+2 | 4.5 ± 0.7 | 6.4 ± 0.9 |
Table 3: Calculated Intracellular Fluxes (relative to fructose uptake rate)
| Pathway/Reaction | Flux (Control) | Flux (Treatment X) |
| Glycolysis | ||
| Fructose -> G3P | 100 | 100 |
| G3P -> Pyruvate | 95.2 ± 4.1 | 92.3 ± 3.8 |
| Pentose Phosphate Pathway | ||
| G6P -> R5P (oxidative) | 4.8 ± 0.5 | 7.7 ± 0.6 |
| TCA Cycle | ||
| Pyruvate -> Acetyl-CoA | 35.1 ± 2.8 | 45.6 ± 3.1 |
| Acetyl-CoA -> Citrate | 35.1 ± 2.8 | 45.6 ± 3.1 |
Visualizations
Experimental Workflow
Metabolic Pathway of D-Fructose-1,2,3-¹³C₃
Tracing D-Fructose-1,2,3-¹³C₃ through Glycolysis and PPP
References
Application Notes & Protocols: Tracing Fatty Acid Synthesis with D-Fructose-1,2,3-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose consumption has been linked to an increased risk of metabolic diseases, largely attributed to its potent induction of de novo lipogenesis (DNL), the metabolic pathway that converts excess carbohydrates into fatty acids.[1] Unlike glucose, fructose metabolism is largely unregulated by insulin and provides a direct carbon source for acetyl-CoA production, the primary building block for fatty acid synthesis.[2] Stable isotope tracers, such as D-Fructose-1,2,3-¹³C₃, are invaluable tools for elucidating the metabolic fate of fructose and quantifying its contribution to the synthesis of various fatty acid species. These tracers allow for precise measurement of metabolic fluxes and provide critical insights into the mechanisms underlying metabolic diseases and the development of therapeutic interventions.
This document provides detailed application notes and experimental protocols for utilizing D-Fructose-1,2,3-¹³C₃ to trace fatty acid synthesis in both in vitro and in vivo models.
Metabolic Pathway of D-Fructose to Fatty Acids
Fructose is primarily metabolized in the liver. Upon entering hepatocytes, it is phosphorylated to fructose-1-phosphate by fructokinase. Aldolase B then cleaves fructose-1-phosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Glyceraldehyde is subsequently phosphorylated to glyceraldehyde-3-phosphate (G3P). Both DHAP and G3P are intermediates of glycolysis and can be further metabolized to pyruvate. Pyruvate then enters the mitochondria and is converted to acetyl-CoA by pyruvate dehydrogenase. This acetyl-CoA can then be used for the synthesis of fatty acids in the cytoplasm. The ¹³C labels from D-Fructose-1,2,3-¹³C₃ will be incorporated into the acetyl-CoA molecules, which are then used to build the carbon chains of newly synthesized fatty acids.
Caption: Metabolic pathway of D-Fructose-1,2,3-¹³C₃ to fatty acids.
Experimental Workflow
A typical workflow for tracing fatty acid synthesis using D-Fructose-1,2,3-¹³C₃ involves several key steps, from cell culture or animal models to data analysis.
Caption: General experimental workflow for tracing fatty acid synthesis.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from an in vitro experiment using cultured hepatocytes treated with D-Fructose-1,2,3-¹³C₃. These values are for illustrative purposes and will vary depending on the experimental conditions.
Table 1: Fractional Contribution of D-Fructose-1,2,3-¹³C₃ to Newly Synthesized Fatty Acids
| Fatty Acid | Fractional Contribution (%) |
| Palmitate (C16:0) | 35.2 ± 4.5 |
| Palmitoleate (C16:1) | 28.9 ± 3.8 |
| Stearate (C18:0) | 25.7 ± 3.1 |
| Oleate (C18:1) | 30.1 ± 4.2 |
Table 2: Mass Isotopomer Distribution in Palmitate (C16:0)
| Mass Isotopomer | Relative Abundance (%) |
| M+0 | 64.8 ± 4.5 |
| M+1 | 5.3 ± 0.8 |
| M+2 | 12.1 ± 1.5 |
| M+3 | 2.5 ± 0.4 |
| M+4 | 8.9 ± 1.1 |
| M+5 | 1.8 ± 0.3 |
| M+6 | 4.6 ± 0.7 |
Experimental Protocols
Protocol 1: In Vitro Tracing of Fatty Acid Synthesis in Cultured Hepatocytes
1. Cell Culture and Treatment: 1.1. Plate primary hepatocytes or a suitable cell line (e.g., HepG2) in 6-well plates and culture until they reach 80-90% confluency. 1.2. Prepare the labeling medium by supplementing the standard culture medium with a final concentration of 10 mM D-Fructose-1,2,3-¹³C₃. 1.3. Remove the standard culture medium and wash the cells twice with phosphate-buffered saline (PBS). 1.4. Add 2 mL of the labeling medium to each well and incubate for 24 hours under standard culture conditions (37°C, 5% CO₂).
2. Sample Collection and Lipid Extraction: 2.1. After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS. 2.2. Add 1 mL of a 2:1 (v/v) mixture of methanol:chloroform to each well and scrape the cells. 2.3. Transfer the cell lysate to a glass tube and vortex thoroughly. 2.4. Add 0.5 mL of chloroform and 0.5 mL of water, vortex, and centrifuge at 2000 x g for 10 minutes to separate the phases. 2.5. Carefully collect the lower organic phase containing the lipids into a new glass tube. 2.6. Dry the lipid extract under a stream of nitrogen gas.
3. Fatty Acid Derivatization to Fatty Acid Methyl Esters (FAMEs): 3.1. To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol. 3.2. Cap the tube tightly and heat at 60°C for 1 hour. 3.3. After cooling to room temperature, add 1.5 mL of water and 1 mL of hexane. 3.4. Vortex vigorously and centrifuge at 1000 x g for 5 minutes. 3.5. Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
4. GC-MS Analysis: 4.1. Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer (GC-MS). 4.2. GC Conditions (Example):
- Column: DB-225ms (30 m x 0.25 mm x 0.25 µm) or similar.
- Injector Temperature: 250°C.
- Oven Program: Start at 100°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 10 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min. 4.3. MS Conditions (Example):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-500.
- Data Acquisition: Full scan mode to identify fatty acids and selected ion monitoring (SIM) to quantify mass isotopomers.
5. Data Analysis: 5.1. Identify the different fatty acid methyl esters based on their retention times and mass spectra by comparing them to known standards. 5.2. Determine the mass isotopomer distribution for each fatty acid by integrating the ion chromatograms for the molecular ion cluster. 5.3. Correct for the natural abundance of ¹³C to determine the excess fractional labeling. 5.4. Calculate the fractional contribution of fructose to fatty acid synthesis using established mass isotopomer distribution analysis (MIDA) models.
Protocol 2: In Vivo Tracing of Hepatic Fatty Acid Synthesis in a Mouse Model
1. Animal Preparation and Tracer Administration: 1.1. Acclimate mice to a controlled diet for at least one week. 1.2. Fast the mice for 4-6 hours before the experiment. 1.3. Administer D-Fructose-1,2,3-¹³C₃ via oral gavage or intraperitoneal injection. A typical dose is 2 g/kg body weight.
2. Sample Collection: 2.1. At designated time points (e.g., 1, 2, 4, and 6 hours) after tracer administration, collect blood samples via tail vein or cardiac puncture. 2.2. At the final time point, euthanize the mice and collect liver tissue. Flash-freeze the tissue in liquid nitrogen and store at -80°C. 2.3. Separate plasma from the blood samples by centrifugation and store at -80°C.
3. Lipid Extraction from Liver and Plasma: 3.1. For liver tissue, homogenize a known weight of the frozen tissue in a 2:1 (v/v) methanol:chloroform solution. 3.2. For plasma, add the methanol:chloroform solution directly to the plasma sample. 3.3. Follow the lipid extraction procedure as described in Protocol 1 (steps 2.3-2.6).
4. Fatty Acid Derivatization and GC-MS Analysis: 4.1. Perform fatty acid derivatization to FAMEs and GC-MS analysis as described in Protocol 1 (steps 3 and 4).
5. Data Analysis: 5.1. Analyze the GC-MS data to determine the mass isotopomer distribution of fatty acids in both liver and plasma as described in Protocol 1 (step 5). 5.2. The enrichment of ¹³C in plasma fatty acids can be used as a surrogate for hepatic de novo lipogenesis.
Conclusion
The use of D-Fructose-1,2,3-¹³C₃ as a stable isotope tracer provides a powerful method for quantitatively assessing the contribution of fructose to fatty acid synthesis. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers in academia and industry to investigate the metabolic consequences of fructose consumption and to evaluate the efficacy of novel therapeutic strategies targeting de novo lipogenesis. The ability to trace the metabolic fate of specific carbon atoms from fructose offers a nuanced understanding of the biochemical pathways involved in metabolic disease pathogenesis.
References
Application Notes and Protocols for Utilizing D-Fructose-13C3-1 as an Internal Standard in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, accurate and reproducible quantification of metabolites is paramount for understanding complex biological systems and for the development of new therapeutics. The use of stable isotope-labeled internal standards is a gold-standard technique to control for variations in sample preparation and analysis by mass spectrometry.[1][2][3] D-Fructose-1,2,3-13C3 (a specific isomer of D-Fructose-13C3-1) is an effective internal standard for the quantification of a range of metabolites in biological samples. Its three 13C atoms provide a distinct mass shift from the endogenous analytes, avoiding interference from naturally abundant isotopes.[2] This document provides detailed application notes and protocols for the use of this compound as an internal standard in metabolomics workflows.
Principle
The stable isotope dilution method relies on the addition of a known concentration of an isotopically labeled compound (internal standard) to a sample prior to extraction and analysis.[1] The internal standard behaves almost identically to its unlabeled, endogenous counterpart throughout the sample preparation and analytical process. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample is lost during preparation or if instrument response fluctuates.
Applications
This compound can be utilized as an internal standard in a variety of metabolomics studies, including:
-
Central Carbon Metabolism Analysis: To normalize the quantification of key metabolites in glycolysis, the pentose phosphate pathway, and the TCA cycle.
-
Drug Discovery and Development: To assess the metabolic effects of drug candidates on cellular metabolism.
-
Biomarker Discovery: For the accurate and reproducible quantification of potential disease biomarkers in clinical samples.
-
Nutritional Metabolomics: To study the metabolic fate of dietary components and their impact on health.
Data Presentation
The following tables provide an example of how to present quantitative data generated using this compound as an internal standard. The data shown is hypothetical and for illustrative purposes.
Table 1: Quantification of Glycolytic Intermediates in Cell Lysates
| Metabolite | Control Group (µM) | Treatment Group (µM) | % Change | p-value |
| Glucose-6-phosphate | 15.2 ± 1.8 | 12.5 ± 1.5 | -17.8% | 0.045 |
| Fructose-6-phosphate | 8.9 ± 1.1 | 7.1 ± 0.9 | -20.2% | 0.038 |
| Pyruvate | 25.6 ± 3.1 | 35.8 ± 4.2 | +39.8% | 0.012 |
| Lactate | 150.3 ± 18.5 | 210.7 ± 25.9 | +40.2% | 0.009 |
Data are presented as mean ± standard deviation (n=6). Statistical significance was determined using a Student's t-test.
Table 2: Analysis of TCA Cycle Intermediates in Mitochondrial Extracts
| Metabolite | Control Group (µM) | Treatment Group (µM) | % Change | p-value |
| Citrate | 32.7 ± 4.0 | 28.1 ± 3.5 | -14.1% | 0.050 |
| α-Ketoglutarate | 18.4 ± 2.2 | 15.9 ± 1.9 | -13.6% | 0.041 |
| Succinate | 12.1 ± 1.5 | 10.5 ± 1.3 | -13.2% | 0.048 |
| Malate | 21.9 ± 2.7 | 19.3 ± 2.4 | -11.9% | 0.043 |
Data are presented as mean ± standard deviation (n=6). Statistical significance was determined using a Student's t-test.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound as an internal standard.
Protocol 1: Metabolite Extraction from Adherent Cells
Materials:
-
This compound internal standard stock solution (1 mg/mL in water)
-
Methanol, LC-MS grade, pre-chilled to -80°C
-
Water, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Grow cells to the desired confluency in multi-well plates.
-
Metabolism Quenching: Aspirate the cell culture medium. Immediately wash the cells twice with ice-cold PBS to remove any remaining medium and quench metabolic activity.
-
Internal Standard Spiking: Add 1 mL of pre-chilled 80% methanol (-80°C) containing the this compound internal standard to each well. The final concentration of the internal standard should be optimized based on the expected concentration of the analytes of interest (a typical starting concentration is 1 µM).
-
Cell Lysis and Extraction: Place the plate on dry ice for 10 minutes to ensure complete cell lysis. Scrape the cells from the plate surface using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Sample Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.
-
Sample Storage: Store the extracts at -80°C until analysis.
Protocol 2: Metabolite Extraction from Plasma Samples
Materials:
-
This compound internal standard stock solution (1 mg/mL in water)
-
Acetonitrile, LC-MS grade, pre-chilled to -20°C
-
Microcentrifuge tubes
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: In a microcentrifuge tube, add 50 µL of plasma. To this, add a pre-determined amount of the this compound internal standard solution.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube for analysis.
-
Sample Storage: Store the extracts at -80°C until ready for LC-MS analysis.
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
LC Conditions (Example for Polar Metabolites):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating polar metabolites.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient from high organic to high aqueous mobile phase. An example gradient:
-
0-2 min: 95% B
-
2-10 min: Linear gradient to 50% B
-
10-12 min: Hold at 50% B
-
12-12.1 min: Linear gradient to 95% B
-
12.1-15 min: Hold at 95% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for fructose and many central carbon metabolites.
-
Multiple Reaction Monitoring (MRM): Set up MRM transitions for each target analyte and for this compound. The precursor ion for fructose is [M-H]⁻ at m/z 179.1. The precursor ion for this compound will be [M-H]⁻ at m/z 182.1. Product ions will need to be optimized on the specific instrument.
-
Data Analysis: Quantify the endogenous metabolites by calculating the peak area ratio of the analyte to the this compound internal standard and comparing this to a calibration curve prepared with known concentrations of the unlabeled standards and a fixed concentration of the internal standard.
Mandatory Visualizations
Caption: Experimental workflow for metabolomics using an internal standard.
Caption: Simplified metabolic pathway of fructose (Fructolysis).
References
Troubleshooting & Optimization
Technical Support Center: D-Fructose-¹³C₃-1 Tracer Experiments
Welcome to the technical support center for D-Fructose-¹³C₃-1 tracer experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your metabolic studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during D-Fructose-¹³C₃-1 tracer experiments, from experimental design to data analysis.
Experimental Design & Setup
???+ question "Q1: I am observing unexpectedly low ¹³C enrichment in my downstream metabolites. What are the potential causes and how can I troubleshoot this?"
???+ question "Q2: How do I ensure that I have reached isotopic steady state in my experiment?"
Sample Preparation
???+ question "Q3: What is the best method for quenching metabolism to accurately preserve the isotopic labeling of metabolites?"
???+ question "Q4: Which metabolite extraction method should I use to minimize isotopic fractionation and ensure good recovery?"
Data Acquisition & Analysis
???+ question "Q5: My mass spectrometry data shows complex labeling patterns. How do I correct for the natural abundance of stable isotopes?"
???+ question "Q6: How can I distinguish between the direct metabolism of fructose and its conversion to other substrates like glucose or lactate?"
Quantitative Data Summary
The following table summarizes key quantitative parameters from published D-fructose tracer studies. These values can serve as a general reference, but it is important to note that actual values will be specific to the experimental system.
| Parameter | Organism/Cell Type | Experimental Condition | Reported Value | Reference |
| Fructose Oxidation Rate | Humans (non-exercising) | 3-6 hours post-ingestion | 45.0% ± 10.7% (mean ± SD) | [1] |
| Humans (exercising) | 2-3 hours post-ingestion | 45.8% ± 7.3% (mean ± SD) | [1] | |
| Fructose to Glucose Conversion | Humans | 3-6 hours post-ingestion | 41% ± 10.5% (mean ± SD) | [1] |
| Fructose to Lactate Conversion | Humans | Within a few hours post-ingestion | Approximately 25% | [1] |
Key Experimental Protocols
Protocol 1: General Workflow for D-Fructose-¹³C₃-1 Tracer Experiment in Cultured Cells
This protocol provides a general framework. Optimization of incubation times, tracer concentrations, and cell numbers is recommended for each specific experimental setup.
-
Cell Seeding: Seed cells in appropriate culture plates and grow to the desired confluency (typically 70-80%).
-
Tracer Introduction:
-
Prepare culture medium containing the desired concentration of D-Fructose-¹³C₃-1.
-
Remove the standard culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the tracer-containing medium to the cells.
-
-
Incubation: Incubate the cells for the predetermined time to allow for tracer uptake and metabolism to reach isotopic steady state.
-
Metabolism Quenching:
-
For adherent cells, aspirate the medium, wash with ice-cold saline, and immediately add liquid nitrogen.
-
For suspension cells, rapidly transfer to a pre-chilled tube, dilute with ice-cold saline, centrifuge at 4°C, and flash-freeze the cell pellet.
-
-
Metabolite Extraction:
-
Add a cold extraction solvent (e.g., 80% methanol) to the frozen cells.
-
Scrape the cells (if adherent) and collect the lysate.
-
Vortex vigorously and centrifuge at high speed at 4°C.
-
Collect the supernatant for analysis.
-
-
Sample Analysis: Analyze the isotopic enrichment in downstream metabolites using mass spectrometry (GC-MS or LC-MS) or NMR.
-
Data Analysis:
-
Correct the raw data for natural isotope abundance using appropriate software.
-
Analyze the mass isotopomer distributions to determine metabolic fluxes and pathway activities.
-
Visualizations
Fructose Metabolism and Entry into Central Carbon Metabolism
Caption: Metabolic fate of D-Fructose-¹³C₃-1.
Experimental Workflow for a D-Fructose-¹³C₃-1 Tracer Study
Caption: A typical experimental workflow.
References
Technical Support Center: Optimizing D-Fructose-¹³C₃-1 for Cellular Studies
Welcome to the technical support center for the application of D-Fructose-¹³C₃-1 in cell-based research. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in effectively designing and executing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of D-Fructose-¹³C₃-1 for cell culture experiments?
A1: The optimal concentration of D-Fructose-¹³C₃-1 can vary significantly depending on the cell line and experimental goals. Based on published studies, a common starting range is between 5 mM and 10 mM. For instance, some studies have successfully used 5 mM [U-¹³C] fructose for labeling experiments in CaSki cells[1]. In other cases, 10 mM fructose has been used as the sole sugar source to ensure it is not depleted over a multi-day experiment[1]. For dose-response studies, a broader range from 5 mM to 50 mM has been utilized in cell lines like Caco-2[2]. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: Is D-Fructose-¹³C₃-1 toxic to cells?
A2: Generally, D-fructose is not considered cytotoxic at typical experimental concentrations. One study found that Caco-2 cell viability remained above 85% when treated with fructose concentrations of 5, 25, and 50 mM for 96 hours[2]. However, it is important to note that some cell lines may exhibit reduced proliferation rates when cultured in fructose as the sole carbon source compared to glucose[1]. This appears to be a cytostatic rather than a cytotoxic effect. Always perform a cell viability assay (e.g., MTT or trypan blue exclusion) to confirm the lack of cytotoxicity in your specific cell line.
Q3: Can I use D-Fructose-¹³C₃-1 in media that also contains glucose?
A3: Yes, but it is crucial to consider the potential for competitive inhibition. The presence of glucose can significantly reduce the uptake and metabolism of fructose in some cell lines. If your goal is to trace fructose-specific metabolic pathways, it is advisable to use a glucose-free medium. If you are studying the interplay between glucose and fructose metabolism, co-incubation is necessary, but be aware that fructose incorporation into downstream metabolites may be substantially lower.
Q4: How long does it take to achieve isotopic steady state with D-Fructose-¹³C₃-1?
A4: The time required to reach isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant, depends on the metabolic pathway and the specific metabolite being measured. For intermediates in pathways closely linked to initial fructose metabolism, steady state may be reached within minutes to a few hours. However, for metabolites further downstream or in larger pools, it may take several hours. It is recommended to perform a time-course experiment to determine the optimal labeling duration for your metabolites of interest.
Troubleshooting Guides
Problem 1: Low Incorporation of ¹³C Label into Downstream Metabolites
Possible Causes:
-
Suboptimal Fructose Concentration: The concentration of D-Fructose-¹³C₃-1 may be too low for efficient uptake and metabolism by the cells.
-
Presence of Competing Carbon Sources: Glucose or other sugars in the medium can inhibit fructose metabolism.
-
Low Expression of Fructose Transporters: The cell line may have low expression levels of fructose transporters like GLUT5.
-
Insufficient Incubation Time: The labeling period may not be long enough to achieve significant enrichment in the metabolites of interest.
Solutions:
-
Optimize Fructose Concentration: Perform a dose-response experiment with varying concentrations of D-Fructose-¹³C₃-1 (e.g., 1, 5, 10, 25 mM) to identify the optimal concentration for your cell line.
-
Use Glucose-Free Medium: If not essential for the experimental design, switch to a medium devoid of glucose and other competing sugars.
-
Characterize Your Cell Line: If possible, assess the expression of key fructose transporters (e.g., GLUT5) and metabolic enzymes (e.g., ketohexokinase, KHK) in your cell line.
-
Extend Incubation Time: Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the time required to reach a satisfactory level of isotopic enrichment.
Problem 2: High Variability in Labeling Enrichment Between Replicates
Possible Causes:
-
Inconsistent Cell Seeding Density: Variations in the initial number of cells can lead to differences in nutrient consumption and metabolic rates.
-
Incomplete Metabolite Extraction: The extraction protocol may not be consistently lysing all cells and solubilizing all metabolites.
-
Sample Handling Errors: Inconsistent timing or temperature during sample quenching and processing can alter metabolite profiles.
Solutions:
-
Standardize Cell Seeding: Ensure precise and consistent cell counts when seeding plates or flasks for all experimental replicates.
-
Optimize Extraction Protocol: Validate your metabolite extraction method to ensure it is robust and reproducible. This may involve testing different solvent systems or mechanical disruption methods.
-
Implement a Strict Quenching Protocol: Rapidly quench metabolic activity by, for example, flash-freezing cell pellets in liquid nitrogen. Keep samples on dry ice or at -80°C throughout the extraction process.
Quantitative Data Summary
Table 1: D-Fructose Concentrations Used in Various Cell Studies
| Cell Line/Model | Fructose Concentration | Duration | Key Findings | Reference |
| CaSki | 5 mM [U-¹³C] Fructose | 4 hours | Fructose-1-phosphate was ¹³C-labeled. | |
| Various Cancer Cell Lines | 10 mM Fructose | 4 days | Slower proliferation compared to 10 mM glucose. | |
| Caco-2 | 5, 25, 50 mM | 96 hours | No significant cytotoxicity observed. | |
| Rat Hippocampal Slices | 1.7 - 10 mM D-fructose-1,6-bisphosphate | 24 - 72 hours | Neuroprotective effects observed, with 3.5 mM being most effective. | |
| HepG2 | Fructose 200 mM | 1 hour | Increased cell viability after cryopreservation. |
Experimental Protocols
Protocol 1: General Workflow for ¹³C Metabolic Flux Analysis (MFA)
This protocol outlines the key steps for conducting a metabolic flux analysis experiment using D-Fructose-¹³C₃-1.
-
Cell Seeding and Growth:
-
Seed cells at a consistent density in standard culture medium.
-
Allow cells to reach the desired confluency (typically mid-log phase).
-
-
Media Switch and Labeling:
-
Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add pre-warmed experimental medium containing the desired concentration of D-Fructose-¹³C₃-1. Ensure the medium is free of other carbon sources if required by the experimental design.
-
Incubate the cells for the predetermined optimal labeling time.
-
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Quench metabolic activity by adding a pre-chilled extraction solvent (e.g., 80% methanol at -80°C).
-
Scrape the cells in the extraction solvent and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cell debris and proteins.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the samples if necessary for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Analyze the samples using an appropriate analytical platform (e.g., GC-MS, LC-MS, or NMR) to determine the mass isotopomer distributions of target metabolites.
-
-
Data Analysis:
-
Correct the raw data for the natural abundance of stable isotopes.
-
Use specialized software (e.g., INCA, Metran) to calculate metabolic fluxes based on the corrected mass isotopomer distributions and a metabolic network model.
-
Visualizations
References
Technical Support Center: Enhancing 13C NMR Signal-to-Noise with Fructose Labeling
Welcome to the technical support center for improving the signal-to-noise (S/N) ratio in 13C Nuclear Magnetic Resonance (NMR) spectroscopy, with a special focus on experiments involving 13C labeled fructose. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio inherently low in 13C NMR?
A1: The low S/N ratio in 13C NMR is due to two primary factors. Firstly, the natural abundance of the NMR-active 13C isotope is only about 1.1%, with the vast majority of carbon atoms being the NMR-inactive 12C isotope.[1][2] Secondly, the magnetic moment of a 13C nucleus is significantly weaker than that of a proton (1H), resulting in an inherently weaker NMR signal.[2] This scarcity of detectable nuclei and their weak magnetic moment means that the signal can be difficult to distinguish from the background noise.[1][2]
Q2: How does using 13C labeled fructose improve the signal-to-noise ratio?
A2: Using fructose that has been synthetically enriched with the 13C isotope at one or more positions dramatically increases the concentration of NMR-active 13C nuclei in the sample. This enrichment directly leads to a much stronger NMR signal from the labeled carbon atoms, significantly improving the S/N ratio compared to samples with natural abundance 13C.
Q3: What are the common applications of 13C labeled fructose in NMR studies?
A3: 13C labeled fructose is frequently used in metabolic research to trace the metabolic fate of fructose in biological systems. By following the labeled carbons, researchers can elucidate metabolic pathways, determine metabolic fluxes, and diagnose metabolic disorders such as hereditary fructose intolerance. For instance, studies have used [U-13C]fructose (uniformly labeled fructose) to investigate its conversion to glucose in children.
Q4: What is Dynamic Nuclear Polarization (DNP) and how can it enhance 13C NMR signals?
A4: Dynamic Nuclear Polarization (DNP) is a hyperpolarization technique that dramatically enhances NMR signal intensities. It works by transferring the high spin polarization of electrons to the nuclear spins of interest, such as 13C, using microwave irradiation. This can lead to theoretical signal enhancements of up to 2640-fold for 13C nuclei. DNP is particularly useful for in vivo studies where the concentration of metabolites is low.
Q5: How does proton decoupling improve the S/N ratio in 13C NMR?
A5: Proton decoupling improves the S/N ratio in two main ways. First, it collapses the multiplets caused by 1H-13C coupling into single sharp peaks, which increases the signal height. Second, it can lead to a Nuclear Overhauser Effect (NOE), which can increase the signal intensity of 13C nuclei by up to 200%. It is crucial to ensure the proton channel of the probe is well-tuned for effective decoupling.
Troubleshooting Guide
This guide provides solutions to common problems encountered during 13C NMR experiments with fructose labeling.
| Issue | Potential Causes | Recommended Solutions |
| Low signal intensity despite using 13C labeled fructose. | 1. Low sample concentration. 2. Insufficient number of scans. 3. Non-optimized acquisition parameters (e.g., relaxation delay, pulse width). | 1. Increase the sample concentration if possible. 2. Increase the number of scans (NS). The S/N ratio increases with the square root of NS. 3. Optimize the relaxation delay (D1) to be at least 1-2 seconds and use a smaller flip angle (e.g., 30°) to allow for more scans in a given time. |
| Broad peaks and poor resolution. | 1. Poor magnetic field homogeneity (shimming). 2. High sample viscosity. 3. Paramagnetic impurities in the sample. | 1. Carefully shim the magnetic field before acquisition. 2. If possible, reduce viscosity by increasing the temperature or using a different solvent. 3. Ensure the sample and NMR tube are free from paramagnetic contaminants. |
| Signal-to-noise ratio not improving as expected with increased scans. | 1. Incorrectly set relaxation delay (D1) leading to signal saturation. 2. Receiver gain set too high, causing clipping of the Free Induction Decay (FID). | 1. Ensure the relaxation delay (D1) is adequate, especially for quaternary carbons which have longer T1 relaxation times. A good starting point is 1-2 seconds. 2. Check and adjust the receiver gain to prevent FID clipping. |
| Difficulties with sample preparation for DNP-NMR. | 1. Inefficient mixing of the sample with the polarizing agent. 2. Degradation of the polarizing agent. | 1. Ensure homogeneous mixing of the 13C labeled fructose with the polarizing agent (e.g., a stable radical) in a suitable solvent matrix (often a glycerol/water mixture). 2. Use fresh, high-quality polarizing agents and store them under appropriate conditions. |
| Unexpected peak splitting. | 1. Inefficient proton decoupling. 2. Presence of 13C-13C coupling in multiply labeled fructose. | 1. Ensure broadband proton decoupling is active and the proton channel is properly tuned. 2. This is expected for molecules with adjacent 13C labels and provides valuable structural information. |
Experimental Protocols
Protocol 1: Standard 1D 13C NMR Experiment for 13C Labeled Fructose
This protocol outlines the general steps for acquiring a standard 1D 13C NMR spectrum.
1. Sample Preparation:
-
Dissolve an appropriate amount of the 13C labeled fructose in a deuterated solvent (e.g., D₂O, DMSO-d6) in a clean, high-quality 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.
-
The solvent column height should be sufficient for the spectrometer's probe (typically around 4 cm).
2. Spectrometer Setup:
-
Insert the sample into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the 13C and 1H channels of the probe.
-
Shim the magnetic field to achieve good homogeneity.
3. Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Pulse Width (p1): Calibrated 30° pulse.
-
Relaxation Delay (d1): 2.0 seconds.
-
Acquisition Time (aq): 1.0 second.
-
Number of Scans (ns): Start with 128 and increase as needed for sufficient S/N.
-
Spectral Width (sw): Typically 0 to 220 ppm for 13C.
4. Processing:
-
Apply a Fourier transform to the acquired FID.
-
Phase correct the spectrum.
-
Apply a baseline correction.
-
Apply an exponential multiplication with a line broadening factor (LB) of around 1.0 Hz to improve the S/N ratio.
Protocol 2: Sample Preparation for DNP-Enhanced 13C NMR
This protocol outlines the key steps for preparing a sample for a DNP-NMR experiment.
1. Materials:
-
13C labeled fructose.
-
Polarizing agent (e.g., TOTAPOL).
-
Cryoprotectant solvent mixture (e.g., 60:30:10 glycerol-d8:D₂O:H₂O).
-
NMR rotor compatible with the DNP probe.
2. Procedure:
-
Dissolve the 13C labeled fructose in the cryoprotectant solvent mixture to the desired concentration.
-
Add the polarizing agent to the solution. The optimal concentration of the radical needs to be determined empirically but is often in the range of 10-40 mM.
-
Vortex the sample thoroughly to ensure a homogeneous mixture.
-
Transfer the solution to the NMR rotor.
-
Insert the rotor into the DNP probe for cooling and microwave irradiation prior to NMR acquisition.
Data Summary Tables
Table 1: Typical 13C NMR Acquisition Parameters for S/N Enhancement
| Parameter | Recommended Value | Rationale |
| Pulse Angle (Flip Angle) | 30° | Allows for shorter relaxation delays without saturating the signal, enabling more scans in a given time. |
| Relaxation Delay (D1) | 2.0 seconds | A compromise to allow for sufficient relaxation for most carbons while keeping the experiment time reasonable. |
| Acquisition Time (AQ) | 1.0 second | A longer acquisition time can improve resolution, and 1.0s is a good compromise for S/N optimization. |
| Number of Scans (NS) | ≥ 128 | The S/N ratio increases with the square root of the number of scans. |
| Line Broadening (LB) | 1.0 Hz | Reduces noise in the processed spectrum, improving the visual S/N ratio. |
Table 2: Signal Enhancement Techniques and Expected Improvement
| Technique | Typical S/N Enhancement Factor | Key Considerations |
| 13C Isotopic Labeling | Concentration-dependent | Directly proportional to the level of enrichment. |
| Increasing Number of Scans | Proportional to √NS | Time-consuming; quadrupling the scans doubles the S/N. |
| Proton Decoupling (NOE) | Up to 3x | Dependent on the proximity of protons to the 13C nucleus. |
| Cryoprobe | 3-10x | Reduces thermal noise in the detection electronics. |
| Dynamic Nuclear Polarization (DNP) | 10s to 1000s | Requires specialized equipment and sample preparation. |
| Higher Magnetic Field | Proportional to B₀^(3/2) | Increases both polarization and detection sensitivity. |
Visualizations
References
Technical Support Center: Troubleshooting 13C-Based Metabolic Labeling
Welcome to the technical support center for 13C metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to achieving optimal 13C enrichment in downstream metabolites.
Frequently Asked Questions (FAQs)
Q1: What is a typical time frame to achieve isotopic steady state in mammalian cell culture?
A1: The time required to reach an isotopic steady state, where the 13C enrichment in metabolites becomes stable, can vary significantly depending on the specific metabolic pathway and the organism being studied. For instance, glycolytic intermediates may reach a steady state within minutes, while TCA cycle intermediates could take several hours.[1] For many mammalian cell culture experiments, a labeling period of 18-24 hours or longer is often necessary to approach isotopic steady state.[2] It is crucial to experimentally verify the attainment of a steady state by collecting samples at multiple time points and observing unchanging labeling patterns in key metabolites.[2][3]
Q2: How do I choose the most appropriate 13C-labeled tracer for my experiment?
A2: The selection of a 13C tracer is a critical step that significantly influences the precision of metabolic flux estimates.[4] There is no single "best" tracer for all applications. The optimal choice depends on the specific metabolic pathways you aim to investigate. For example, while mixtures of [1-¹³C]glucose and [U-¹³C]glucose have been traditionally used, studies have shown that doubly labeled glucose tracers like [1,2-¹³C]glucose or [1,6-¹³C]glucose can offer superior precision for fluxes in glycolysis and the pentose phosphate pathway. For TCA cycle analysis, [U-¹³C₅]glutamine is often a preferred tracer. It is highly recommended to use in silico simulations to predict the optimal tracer for your specific experimental system and research questions.
Q3: What are common sources of isotopic scrambling and how can I minimize them?
A3: Isotopic scrambling refers to the randomization of 13C atoms within a molecule, leading to labeling patterns that deviate from expected metabolic pathways. This can be caused by reversible enzymatic reactions, futile cycles, and metabolic branch points where pathways converge. Another source can be the fixation of unlabeled CO₂ from the culture medium or atmosphere. To minimize scrambling, it is important to have a thorough understanding of the metabolic network being studied. Additionally, rapid and effective quenching of metabolic activity at the time of sample collection is crucial to prevent enzymatic reactions from continuing and altering labeling patterns.
Q4: My 13C enrichment is very low across all metabolites. What are the likely causes?
A4: Consistently low 13C enrichment can stem from several factors. One common reason is the dilution of the labeled tracer by unlabeled sources. This can occur if the culture medium contains alternative carbon sources (e.g., unlabeled glucose or glutamine in the serum) or if there are large endogenous pools of unlabeled metabolites within the cells. Other potential causes include inefficient uptake of the labeled substrate by the cells, poor cell health leading to reduced metabolic activity, or an insufficient incubation time with the tracer.
Troubleshooting Guides
This section provides detailed guidance for specific issues you may encounter during your 13C labeling experiments.
Issue 1: Unexpectedly Low 13C Enrichment in Downstream Metabolites
You've performed your 13C labeling experiment, but the enrichment in your metabolites of interest is significantly lower than anticipated. This guide will walk you through a systematic approach to identify and resolve the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low 13C enrichment.
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | Recommended Actions |
| Tracer Integrity Issues | Verify the chemical identity and isotopic purity of your tracer. | Review the certificate of analysis from the supplier. If in doubt, consider an independent analysis to confirm purity. Contamination of a labeled tracer with its unlabeled form can significantly reduce enrichment. |
| Slow Substrate Uptake or Metabolism | Confirm that cells are actively consuming the labeled substrate and are metabolically active. | Measure the concentration of the labeled substrate in the culture medium over time. Perform cell viability assays (e.g., trypan blue exclusion) to ensure cells are healthy. |
| Dilution by Unlabeled Sources | The labeled substrate is being diluted by unlabeled carbon sources. | Reduce or remove unlabeled carbon sources like glucose and glutamine from the culture medium. Consider a pre-incubation period in a substrate-depleted medium before adding the tracer to reduce endogenous unlabeled pools. |
| Insufficient Labeling Time | The experiment duration may be too short to allow for significant label incorporation into downstream metabolites. | Conduct a time-course experiment, collecting samples at multiple time points (e.g., 2, 6, 12, 24 hours) to determine the optimal labeling duration for your specific system. |
| Analytical Issues | Problems with the mass spectrometer or data processing can lead to apparent low enrichment. | Calibrate and validate the performance of your analytical instrument. Ensure that data processing, including correction for natural 13C abundance, is performed correctly. |
Issue 2: Inconsistent Results Between Biological Replicates
High variability between your biological replicates can obscure meaningful biological differences. This guide provides steps to improve the reproducibility of your experiments.
Troubleshooting Workflow
References
Minimizing isotopic interference in mass spectrometry of 13C fructose
Welcome to the technical support center for minimizing isotopic interference in the mass spectrometry of 13C fructose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of 13C labeled fructose.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of 13C fructose.
Issue 1: Inaccurate quantification of 13C fructose, with values higher than expected.
-
Possible Cause: Interference from the natural abundance of heavy isotopes in the unlabeled fructose or other co-eluting compounds. Carbon, in its natural state, contains approximately 1.1% of the 13C isotope.[1] This means that a molecule of unlabeled fructose (C6H12O6) will have a small but significant peak at M+1, M+2, etc., which can overlap with the signal from your labeled fructose.
-
Troubleshooting Steps:
-
Natural Abundance Correction: It is crucial to correct for the contribution of naturally occurring heavy isotopes.[1][2] This is typically done by analyzing an unlabeled fructose standard under the same conditions as your samples. The isotopic distribution of the unlabeled standard is then used to create a correction matrix to subtract the natural abundance contribution from your 13C-labeled sample data.[3]
-
Chromatographic Separation: Ensure that your liquid chromatography (LC) method provides good separation of fructose from other sugars and matrix components. Co-eluting compounds can contribute to the signal at the m/z of your analyte.[3]
-
High-Resolution Mass Spectrometry (HR-MS): If available, HR-MS can distinguish between your 13C-labeled fructose and interfering species with the same nominal mass but different exact masses.
-
Issue 2: Poor signal intensity or no detectable peak for 13C fructose.
-
Possible Cause: Suboptimal instrument settings, sample degradation, or issues with the ionization process.
-
Troubleshooting Steps:
-
Instrument Calibration and Tuning: Regularly calibrate and tune your mass spectrometer to ensure it is operating at optimal performance. This includes checking the ion source, mass analyzer, and detector settings.
-
Sample Preparation: Ensure that your sample preparation method is appropriate for fructose and minimizes degradation. Sugars can be sensitive to high temperatures and extreme pH.
-
Ionization Method: The choice of ionization technique can significantly impact signal intensity. Electrospray ionization (ESI) is commonly used for sugars. Experiment with different ESI parameters (e.g., spray voltage, gas flow rates, temperature) to optimize the signal for 13C fructose.
-
Issue 3: High background noise across the mass spectrum.
-
Possible Cause: Contamination from solvents, the LC system, or the ion source.
-
Troubleshooting Steps:
-
Solvent Purity: Use fresh, high-purity, LC-MS grade solvents.
-
System Flush: Flush the entire LC system with a series of high-purity solvents to remove any contaminants.
-
Ion Source Cleaning: Clean the ion source components according to the manufacturer's instructions.
-
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of 13C fructose analysis?
A1: Isotopic interference occurs when the mass spectrometer detects ions of the same mass-to-charge ratio (m/z) from different sources, leading to an inaccurate measurement of the 13C fructose signal. The most common source of interference is the natural abundance of heavy isotopes (like 13C, 2H, 17O, and 18O) in the unlabeled fructose molecules.
Q2: What are the main types of isotopic interference?
A2: The main types are:
-
Isobaric Interference: Caused by different elements having isotopes with the same nominal mass. While less common for fructose analysis, it's a known issue in mass spectrometry.
-
Polyatomic Interference: Arises from the formation of molecular ions in the plasma or ion source that have the same nominal mass as the analyte.
-
Natural Isotopic Abundance: The presence of naturally occurring heavy isotopes in your analyte and matrix, which causes isotopic peaks (M+1, M+2) that can overlap with the peaks of your labeled compound.
Q3: How do I correct for the natural abundance of 13C?
A3: Correction for natural abundance is a critical step for accurate quantification. The general workflow involves:
-
Analyzing a pure, unlabeled standard of fructose using the same mass spectrometry method as your samples.
-
Determining the mass isotopomer distribution (MID) of the unlabeled standard.
-
Using this MID to calculate a correction matrix that can be applied to your experimental data to remove the contribution from natural isotopes. Several software packages are available to perform these corrections.
Q4: Can I use a stable isotope-labeled internal standard to correct for interference?
A4: Yes, using a stable isotope-labeled internal standard (SIL-IS) is a widely recognized and effective method to normalize for variations during sample preparation and analysis, including matrix effects that can influence ionization and lead to interference. However, it is important to choose a SIL-IS that does not have isotopic overlap with your 13C fructose analyte.
Q5: What is the importance of achieving isotopic steady state in my experiments?
A5: For metabolic flux analysis using 13C tracers, it is often assumed that the system has reached an isotopic steady state, meaning the isotopic labeling of intracellular metabolites is stable over time. If this state is not reached, it can lead to incorrect interpretations of metabolic fluxes. It's recommended to perform time-course experiments to verify that an isotopic steady state has been achieved.
Data Presentation
Table 1: Natural Isotopic Abundance of Common Elements in Fructose Analysis
| Element | Isotope | Natural Abundance (%) | Mass (Da) |
| Carbon | 12C | 98.93 | 12.000000 |
| 13C | 1.07 | 13.003355 | |
| Hydrogen | 1H | 99.985 | 1.007825 |
| 2H | 0.015 | 2.014102 | |
| Oxygen | 16O | 99.762 | 15.994915 |
| 17O | 0.038 | 16.999132 | |
| 18O | 0.200 | 17.999160 |
Data sourced from various resources on isotopic composition.
Experimental Protocols
Protocol 1: Sample Preparation for 13C Fructose Analysis from Cultured Cells
This protocol provides a general method for extracting metabolites from cell cultures for subsequent LC-MS/MS analysis of 13C fructose.
Materials:
-
Pre-chilled 80% Methanol (LC-MS grade)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of high speed and 4°C operation
Procedure:
-
Aspirate the cell culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to each well of a 6-well plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex the samples for 30 seconds.
-
Incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.
Protocol 2: LC-MS/MS Method for 13C Fructose Analysis
This is a general LC-MS/MS method that can be adapted for the analysis of 13C fructose.
Liquid Chromatography (LC) Conditions:
-
Column: A column suitable for polar compounds, such as a Shodex Asahipak NH2P-50 2D column (2.0 × 150 mm), is often used for sugar analysis.
-
Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile with a suitable additive (e.g., 0.1% formic acid).
-
Gradient: A gradient from high organic to high aqueous is typically used to separate sugars.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for sugars.
-
Scan Type: Multiple Reaction Monitoring (MRM) is often employed for targeted quantification of 13C fructose isotopologues.
-
MRM Transitions: The specific precursor and product ion m/z values will need to be determined for each isotopologue of fructose being measured. For example, for unlabeled fructose, a transition of m/z 179 -> 89 might be used. For fully labeled [U-13C6]-fructose, the precursor ion would be at m/z 185.
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Caption: Workflow for natural abundance correction.
References
Technical Support Center: D-Fructose-1,6-bisphosphate-¹³C₃
Welcome to the technical support center for D-Fructose-1,6-bisphosphate-¹³C₃. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for stability and storage, along with troubleshooting assistance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for D-Fructose-1,6-bisphosphate-¹³C₃?
A1: For long-term stability, D-Fructose-1,6-bisphosphate-¹³C₃, typically supplied as a solid (sodium salt hydrate), should be stored at -20°C.[1] Some suppliers indicate that the solid form is stable for at least four years when stored at room temperature.[2] However, for isotopically labeled compounds, which are often of higher value and used in sensitive applications, storing at -20°C is a more conservative and recommended approach to ensure maximal stability. Once in solution, it is advisable to prepare fresh solutions for each experiment or store aliquots at -20°C for a short period.
Q2: What is the stability of D-Fructose-1,6-bisphosphate-¹³C₃ in aqueous solutions?
A2: The stability of D-Fructose-1,6-bisphosphate in solution is influenced by pH and temperature. Acidic conditions, particularly at elevated temperatures, can lead to hydrolysis of the phosphate groups and degradation of the fructose backbone.[3][4] It is recommended to prepare solutions in a buffer at a neutral or slightly alkaline pH (pH 7-8) and store them frozen if not for immediate use. For enzymatic assays, the buffer system should be optimized for the specific enzyme's stability and activity.
Q3: Is there any difference in stability between D-Fructose-1,6-bisphosphate-¹³C₃ and its unlabeled counterpart?
A3: While specific stability studies on D-Fructose-1,6-bisphosphate-¹³C₃ are not extensively published, the stability of isotopically labeled compounds is generally considered to be comparable to their unlabeled analogues. The substitution of ¹²C with ¹³C does not significantly alter the chemical properties that affect stability under typical storage and experimental conditions. Therefore, the storage and handling guidelines for unlabeled D-Fructose-1,6-bisphosphate can be applied to the ¹³C₃-labeled form.
Q4: What are the common degradation products of D-Fructose-1,6-bisphosphate?
A4: Under harsh conditions such as strong acid and high heat, D-Fructose-1,6-bisphosphate can degrade into various smaller molecules. The primary degradation pathway involves the hydrolysis of the phosphate esters to yield fructose-6-phosphate, fructose, and inorganic phosphate. The fructose moiety itself can further degrade under acidic conditions to form 5-hydroxymethylfurfural (HMF) and levulinic acid. At higher pH values, other degradation products like lactic acid and acetic acid can be formed.
Stability and Storage Summary
| Parameter | Recommendation | Source(s) |
| Form | Solid (lyophilized powder, typically as a sodium salt hydrate) | |
| Long-Term Storage (Solid) | -20°C is recommended for optimal stability. Room temperature storage is also cited as acceptable for up to 4 years. | |
| Short-Term Storage (Solution) | Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. | |
| Recommended Solvent | High-purity water or a suitable buffer (e.g., PBS pH 7.2, Tris). Solubility in water is reported to be 50 mg/mL. | |
| Solution pH | Maintain a neutral to slightly alkaline pH (7.0-8.0) to minimize hydrolysis. | |
| Light Sensitivity | Store protected from light, especially when in solution. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent results in enzymatic assays | 1. Substrate Degradation: Improper storage of D-Fructose-1,6-bisphosphate-¹³C₃ solution (e.g., prolonged storage at 4°C, repeated freeze-thaw cycles, incorrect pH). | 1. Prepare fresh substrate solutions for each experiment. If storing, aliquot and freeze at -20°C. Verify the pH of your buffer. |
| 2. Inaccurate Concentration: Weighing errors, incomplete dissolution, or use of an incorrect molecular weight for the hydrated form. | 2. Ensure the solid is fully dissolved. Use the molecular weight specified on the certificate of analysis, accounting for water of hydration. | |
| 3. Enzyme Instability: The enzyme in your assay may be unstable under the assay conditions. | 3. Review the optimal storage and handling conditions for your enzyme. Include appropriate controls. | |
| Low signal or no reaction in an assay | 1. Substrate not in active form: Only the β-D-form of fructose 1,6-bisphosphate is biologically active. | 1. Ensure you are using a high-quality source of D-Fructose-1,6-bisphosphate. |
| 2. Assay conditions not optimal: Incorrect pH, temperature, or presence of inhibitors. | 2. Optimize assay conditions according to the enzyme's requirements. Check for potential inhibitors in your sample matrix. | |
| 3. Insufficient substrate concentration: The concentration of D-Fructose-1,6-bisphosphate-¹³C₃ may be below the detection limit of the assay or the Kₘ of the enzyme. | 3. Increase the substrate concentration in your assay. | |
| High background signal | 1. Contamination of substrate: The D-Fructose-1,6-bisphosphate-¹³C₃ may be contaminated with products that are also detected in the assay. | 1. Use a high-purity, new batch of the substrate. Run a "substrate only" control. |
| 2. Non-enzymatic degradation: The substrate may be degrading during the assay, producing interfering compounds. | 2. Assess the stability of the substrate under your specific assay conditions (time, temperature, pH) without the enzyme. | |
| Variability between aliquots | 1. Incomplete dissolution: The solid may not have been fully dissolved before aliquoting. | 1. Ensure complete dissolution by vortexing and visual inspection before preparing aliquots. |
| 2. Inconsistent aliquot volumes: Pipetting errors when preparing aliquots. | 2. Use calibrated pipettes and proper pipetting technique. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of D-Fructose-1,6-bisphosphate-¹³C₃
-
Determine the correct mass to weigh: Refer to the Certificate of Analysis for the exact molecular weight, accounting for the sodium salt and water of hydration.
-
Weighing: Accurately weigh the desired amount of D-Fructose-1,6-bisphosphate-¹³C₃ solid in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity water or desired buffer (e.g., 100 mM Tris-HCl, pH 7.5) to achieve the target concentration (e.g., 100 mM).
-
Mixing: Vortex the solution until the solid is completely dissolved. Visually inspect to ensure no particulates remain.
-
Storage: If not for immediate use, dispense into single-use aliquots, flash-freeze in liquid nitrogen, and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: General Enzymatic Assay using D-Fructose-1,6-bisphosphate-¹³C₃ as a Substrate (Example: Aldolase Activity)
This protocol is a general guideline and should be optimized for the specific enzyme and detection method.
-
Prepare the Reaction Buffer: Prepare a buffer suitable for the enzyme (e.g., 50 mM Tris-HCl, pH 7.5, containing any necessary cofactors like MgCl₂).
-
Prepare Reagents:
-
Prepare a fresh dilution of the D-Fructose-1,6-bisphosphate-¹³C₃ stock solution in the reaction buffer to the desired final concentration.
-
Prepare the enzyme solution by diluting the enzyme stock in cold reaction buffer immediately before use.
-
Prepare any necessary coupling enzymes and detection reagents (e.g., NADH, lactate dehydrogenase for a coupled spectrophotometric assay).
-
-
Set up the Reaction:
-
In a suitable reaction vessel (e.g., a cuvette or microplate well), add the reaction buffer, D-Fructose-1,6-bisphosphate-¹³C₃ solution, and any coupling reagents.
-
Include appropriate controls: a "no enzyme" control to measure background signal, and a "no substrate" control to measure any endogenous activity.
-
-
Initiate the Reaction: Add the enzyme solution to the reaction mixture to start the reaction.
-
Data Acquisition: Immediately begin monitoring the reaction by the chosen detection method (e.g., measuring the change in absorbance at 340 nm for an NADH-coupled assay) at a constant temperature.
-
Analysis: Calculate the initial reaction rate from the linear portion of the reaction curve.
Visualizations
References
Addressing matrix effects in D-Fructose-13C3-1 quantification
This guide provides troubleshooting and answers to frequently asked questions for researchers encountering matrix effects during the LC-MS/MS quantification of D-Fructose-13C3-1.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] In biological samples like plasma or serum, these components include phospholipids, salts, and endogenous metabolites.[1][2] This interference can cause:
-
Ion Suppression: A decrease in the analyte signal, leading to underestimation of the concentration.[3] This is the most common matrix effect.[2]
-
Ion Enhancement: An increase in the analyte signal, leading to overestimation.
For a polar molecule like this compound, matrix effects can compromise the accuracy, precision, and sensitivity of quantitative results, making it a critical parameter to assess during method development.
Q2: How can I quantitatively assess the degree of matrix effect in my this compound assay?
A: The most direct way to quantify matrix effects is to calculate the Matrix Factor (MF) using a post-extraction spike experiment. This involves comparing the analyte's response in a blank matrix extract that has been spiked after extraction to its response in a neat (clean) solvent.
The formula is: Matrix Factor (MF) = (Peak Area of Analyte in Post-Spiked Matrix) / (Peak Area of Analyte in Neat Solution)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
For a robust method, the absolute MF should ideally be between 0.75 and 1.25.
Table 1: Example Matrix Factor Calculation for this compound in Human Plasma
| Sample ID | Analyte Concentration | Peak Area (Neat Solution) | Peak Area (Post-Spiked Plasma Extract) | Matrix Factor (MF) | % Matrix Effect |
| Lot 1 | 50 ng/mL | 1,250,000 | 812,500 | 0.65 | -35% (Suppression) |
| Lot 2 | 50 ng/mL | 1,250,000 | 750,000 | 0.60 | -40% (Suppression) |
| Lot 3 | 50 ng/mL | 1,250,000 | 937,500 | 0.75 | -25% (Suppression) |
| Lot 4 | 50 ng/mL | 1,250,000 | 850,000 | 0.68 | -32% (Suppression) |
Q3: My assay is showing significant ion suppression. What are the primary strategies to mitigate this?
A: Mitigating matrix effects involves either removing the interfering components, optimizing chromatography to separate them from your analyte, or using a robust internal standard to compensate for the signal variation.
Key Strategies:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. An ideal SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. The analyte/IS peak area ratio remains constant, correcting for the variability.
-
Improve Sample Preparation: The goal is to remove matrix components, especially phospholipids, before analysis.
-
Solid-Phase Extraction (SPE): Offers selective extraction of the analyte while removing many interferences.
-
Liquid-Liquid Extraction (LLE): Can be optimized to separate the analyte from matrix components based on polarity and pH.
-
-
Optimize Chromatographic Conditions: Adjusting the LC method can separate the this compound from co-eluting matrix interferences. This can involve changing the mobile phase, gradient profile, or column chemistry.
-
Sample Dilution: A simple approach is to dilute the sample, which reduces the concentration of all matrix components. This is only feasible if the method has sufficient sensitivity to detect the diluted analyte.
Troubleshooting Guides
Problem: Low or inconsistent recovery of this compound.
This issue often points to problems in sample preparation or chromatographic conditions. The following decision tree can help diagnose the root cause.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
Objective: To calculate the Matrix Factor (MF) for this compound in a biological matrix (e.g., plasma).
Materials:
-
Six different lots of blank biological matrix.
-
This compound analytical standard.
-
Appropriate solvents for protein precipitation (e.g., ice-cold acetonitrile) and reconstitution (e.g., mobile phase).
Procedure:
-
Prepare Sample Set A (Neat Solution):
-
Prepare a standard solution of this compound in the final reconstitution solvent at low and high QC concentrations.
-
-
Prepare Sample Set B (Post-Spike Matrix):
-
Dispense an aliquot (e.g., 100 µL) from each of the six blank matrix lots into separate tubes.
-
Perform the complete sample extraction procedure (e.g., protein precipitation).
-
After extraction, spike the resulting clean supernatant with this compound to achieve the same final concentrations as in Set A.
-
-
Analysis:
-
Inject both sets of samples into the LC-MS/MS system.
-
Record the mean peak area for the analyte in Set A and for each lot in Set B.
-
-
Calculation:
-
For each matrix lot, calculate the MF using the formula provided in Q2.
-
Calculate the coefficient of variation (CV) across the different lots to assess the variability of the matrix effect.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Sample Cleanup
Objective: To reduce matrix interferences from plasma samples prior to LC-MS/MS analysis. For a polar compound like fructose, a mixed-mode or polymeric reversed-phase sorbent is often effective.
Methodology:
-
Sorbent Selection: Choose an appropriate SPE sorbent (e.g., a polymeric reversed-phase material) suitable for polar analytes.
-
Conditioning: Condition the SPE cartridge by passing methanol followed by equilibration with water or a suitable buffer, as recommended by the manufacturer.
-
Loading: Load the pre-treated plasma sample (e.g., plasma diluted 1:1 with 2% phosphoric acid) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove highly polar, unbound interferences while retaining this compound.
-
Elution: Elute the this compound from the cartridge using a stronger organic solvent (e.g., acetonitrile or methanol).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Evaluation: Re-assess the matrix effect using Protocol 1 to confirm the effectiveness of the SPE cleanup.
References
How to correct for natural 13C abundance in fructose tracer studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for natural 13C abundance in fructose tracer studies.
Frequently Asked Questions (FAQs)
Q1: What is natural isotopic abundance, and why is it critical to correct for it in 13C fructose tracer studies?
A: Natural isotopic abundance refers to the existence of elements in nature as a mixture of isotopes. For carbon, the vast majority is 12C, but approximately 1.1% is the heavier stable isotope 13C.[1] In stable isotope labeling experiments using 13C-labeled fructose, the primary goal is to trace the metabolic fate of the labeled carbon atoms from the fructose tracer as they are incorporated into various downstream metabolites.
Q2: What is a Mass Isotopomer Distribution (MID)?
A: A Mass Isotopomer Distribution (MID), also known as a Mass Distribution Vector (MDV), represents the fractional abundance of all mass isotopologues of a specific metabolite.[1] Isotopologues are molecules that differ only in their isotopic composition. For a metabolite containing 'n' carbon atoms, you can have isotopologues with M+0 (all 12C), M+1 (one 13C), M+2 (two 13C), and so on, up to M+n (all 13C). The MID is a vector that quantifies the relative abundance of each of these isotopologues, and the sum of all fractional abundances is 1 (or 100%).[1]
Q3: How is the correction for natural 13C abundance performed?
A: The most common method for correcting for natural 13C abundance is the matrix-based approach.[3] This method involves constructing a correction matrix that accounts for the natural isotopic abundances of all elements within the metabolite of interest (and any derivatizing agents used for analysis). This matrix is then used to mathematically subtract the contribution of naturally occurring heavy isotopes from the measured mass isotopomer distribution. The result is the true fractional enrichment that is solely due to the incorporation of the 13C-labeled fructose tracer.
Q4: What information is essential to perform an accurate natural abundance correction?
A: To perform a precise correction, you will need the following:
-
The exact elemental formula of the metabolite you are analyzing, including any atoms added during derivatization.
-
The known natural isotopic abundances of all elements in the molecule (e.g., C, H, N, O, Si).
-
The measured mass isotopomer distribution of your unlabeled control sample. This provides the baseline natural abundance for that metabolite under your specific experimental conditions.
-
The measured mass isotopomer distribution of your 13C-labeled sample.
Troubleshooting Guides
This section addresses common problems that can arise during the analysis of fructose tracer studies and provides actionable troubleshooting steps.
| Problem | Possible Causes | Troubleshooting Steps |
| Corrected data shows negative abundance for some isotopologues. | 1. Low signal intensity or missing peaks in the raw mass spectrometry data. 2. Incorrect background subtraction during data processing. 3. Errors in the elemental formula used for the correction matrix. | 1. Optimize mass spectrometry parameters to improve signal-to-noise for low-abundance metabolites. 2. Review and refine the background subtraction parameters in your data processing software. 3. Double-check the elemental formula for the metabolite and any derivatives. Ensure all atoms are accounted for. |
| High variability in corrected data between replicate samples. | 1. Inconsistent sample preparation , including quenching, extraction, and derivatization steps. 2. Instrument instability during the analytical run. 3. Biological variability between the samples. | 1. Standardize all sample preparation protocols to ensure consistency. 2. Run quality control standards throughout your analytical batch to monitor instrument performance. 3. Increase the number of biological replicates to better account for inherent biological variation. |
| Unexpectedly low 13C enrichment after correction. | 1. Inefficient uptake or metabolism of the 13C-fructose tracer by the cells or organism. 2. Dilution of the tracer with large unlabeled endogenous pools of the metabolite. 3. Errors in the implementation of the correction algorithm. | 1. Optimize the tracer concentration and incubation time in your experimental design. 2. Consider the potential for significant unlabeled pools of the metabolite or its precursors in your biological system. 3. Verify the correction algorithm and software being used. If possible, validate with a known standard. |
| Poor fit between the model-simulated and experimentally measured isotopic labeling data in metabolic flux analysis. | 1. An incomplete or inaccurate metabolic network model. 2. The biological system has not reached an isotopic steady state. 3. Analytical errors in the mass spectrometry data. | 1. Review and refine your metabolic model. Ensure all relevant pathways and reactions are included. 2. Perform time-course experiments to confirm that an isotopic steady state has been reached. 3. Re-examine the raw data for any analytical issues and re-run the natural abundance correction if necessary. |
Quantitative Data Summary
The following table provides the natural isotopic abundances for elements commonly found in biological molecules and derivatizing agents. This information is crucial for constructing an accurate correction matrix.
| Element | Isotope | Natural Abundance (%) |
| Carbon | 12C | 98.93 |
| 13C | 1.07 | |
| Hydrogen | 1H | 99.9885 |
| 2H | 0.0115 | |
| Nitrogen | 14N | 99.632 |
| 15N | 0.368 | |
| Oxygen | 16O | 99.757 |
| 17O | 0.038 | |
| 18O | 0.205 | |
| Silicon (from TMS derivatives) | 28Si | 92.223 |
| 29Si | 4.685 | |
| 30Si | 3.092 |
Experimental Protocols
Protocol: Correction of Mass Isotopomer Distributions for Natural Isotope Abundance
This protocol outlines the general workflow for correcting raw mass spectrometry data for natural 13C abundance.
1. Sample Preparation and Mass Spectrometry Analysis:
- Culture cells or prepare tissues under both unlabeled (control) and 13C-fructose labeled conditions.
- Harvest the biological material and perform metabolite extraction using a validated protocol.
- If necessary, derivatize the metabolites to improve their volatility and chromatographic separation for GC-MS analysis.
- Analyze the unlabeled and labeled samples using a mass spectrometer (e.g., GC-MS or LC-MS) to obtain the raw mass isotopomer distributions for fructose and other metabolites of interest.
2. Data Extraction:
- For each metabolite in both the unlabeled and labeled samples, extract the peak areas or ion counts for each mass isotopologue (M+0, M+1, M+2, etc.).
- Normalize these values to obtain the fractional abundances by dividing the intensity of each isotopologue by the sum of all isotopologue intensities for that metabolite. This gives you the measured Mass Isotopomer Distribution (MID).
3. Correction Using a Matrix-Based Method:
- Determine the Elemental Formula: Identify the complete elemental formula for the metabolite fragment being analyzed, including any atoms from derivatizing agents.
- Construct the Correction Matrix: Use a computational tool or script (e.g., in Python or R) to generate a correction matrix. This matrix is calculated based on the elemental formula and the known natural abundances of all constituent isotopes (refer to the table above).
- Apply the Correction: The measured MID is mathematically corrected by multiplying it with the inverse of the correction matrix. The result is the corrected MID, which reflects the true enrichment from the 13C-fructose tracer.
Visualizations
Diagram 1: Experimental and Data Analysis Workflow
References
- 1. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. en-trust.at [en-trust.at]
- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quenching and Extraction for 13C-Labeled Metabolomics
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing sample preparation for 13C-labeled metabolomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is quenching, and why is it a critical step in metabolomics? A1: Quenching is the process of rapidly halting all enzymatic reactions within a biological sample to preserve the metabolic state at the exact moment of sampling.[1][2] This step is crucial because metabolites can turn over in seconds; failing to stop metabolic activity instantly can lead to significant changes in metabolite levels and isotopic labeling patterns, thus distorting the true biological snapshot.[3]
Q2: What are the most common methods for quenching cell metabolism? A2: Common quenching methods involve rapidly exposing cells to extreme cold or to organic solvents. These include:
-
Cold Solvent Quenching: Using pre-chilled solvents like 60%-80% methanol at temperatures ranging from -20°C to -80°C.[4][5]
-
Liquid Nitrogen (LN2) Flash-Freezing: Directly freezing samples in liquid nitrogen, which provides the most rapid temperature drop to halt metabolism.
-
Cold Saline or Buffered Solutions: Using ice-cold phosphate-buffered saline (PBS) or other buffered solutions can be effective for certain cell types, particularly sensitive mammalian cells where organic solvents may compromise membrane integrity.
Q3: What are the standard extraction methods used after quenching? A3: Following quenching, metabolites are typically extracted using organic solvents. Common methods include:
-
Methanol-Based Extraction: Using cold 80% methanol is a widely used technique for extracting polar metabolites.
-
Two-Phase (Biphasic) Extraction: A mixture of methanol, water, and chloroform is often used to separate polar metabolites (in the aqueous phase) from non-polar lipids (in the organic phase).
-
Boiling Ethanol: For some microorganisms like yeast, extraction with boiling 75% ethanol for a few minutes can be highly effective.
Q4: How does the use of 13C-labeled substrates impact the choice of quenching and extraction protocols? A4: While the fundamental protocols remain the same, 13C-labeling places a higher demand on the efficiency of quenching. Any continued metabolic activity after sampling will alter the isotopic enrichment of downstream metabolites, which is the primary readout of the experiment. Therefore, the chosen method must be rigorously validated to prevent post-sampling isotope incorporation and minimize metabolite leakage, which would lead to an underestimation of labeling.
Q5: What are the best practices for sample handling and storage? A5: To ensure sample integrity, always keep samples on ice during processing. For long-term storage, dried metabolite extracts should be kept at -80°C, preferably after filling the tube with an inert gas like argon or nitrogen to prevent oxidation. It is critical to avoid repeated freeze-thaw cycles, which can degrade metabolites; if possible, homogenize and aliquot samples before freezing.
Troubleshooting Guide
Q: I'm observing low signal or poor recovery for my labeled metabolites. What could be the cause? A: This issue can stem from several factors:
-
Incomplete Extraction: The solvent system may not be optimal for your metabolites of interest. Consider testing different extraction solvents, such as acetonitrile-based mixtures or a biphasic methanol-chloroform-water extraction, to improve recovery.
-
Metabolite Degradation: If quenching is not sufficiently rapid or cold, enzymatic degradation can occur. Ensure your quenching solvent is pre-chilled to the lowest possible temperature (e.g., -80°C) or use direct liquid nitrogen flash-freezing. For certain unstable metabolites, the addition of preservatives to the extraction solvent may be necessary.
-
Ion Suppression in Mass Spectrometry: Remnants from the culture medium can interfere with metabolite ionization. A quick rinse of adherent cells with cold saline or water before quenching can remove these interfering components and improve signal.
Q: My results show high variability between biological replicates. How can I improve reproducibility? A: High variability often points to inconsistencies in sample handling:
-
Inconsistent Quenching: The timing and execution of quenching must be uniform across all samples. Methods that are difficult to perform consistently, like slow pelleting of cells, should be avoided. Fast filtration is a more reproducible alternative for suspension cultures.
-
Incomplete Cell Lysis: If cells are not fully disrupted, metabolites will not be completely extracted. Incorporate a homogenization step, such as sonication or bead beating, after adding the extraction solvent to ensure complete lysis.
-
Variable Starting Material: Ensure that an equal number of cells or an equivalent amount of tissue is processed for each replicate. Normalizing the final data to total protein or DNA content can help correct for minor variations.
Q: My 13C labeling patterns suggest that metabolic activity is continuing after my quenching step. How can I fix this? A: This is a critical issue indicating failed quenching.
-
Insufficiently Cold or Slow Quenching: Your method may not be cooling the cells fast enough. For suspension cultures, mixing the cell suspension with a partially frozen methanol slurry (-24°C) or rapid filtration followed by immersion in 100% cold (-80°C) methanol are highly effective. For adherent cells, direct quenching with liquid nitrogen is a reliable option.
-
Enzymes Remain Active: Extreme cold slows enzymatic reactions but may not completely denature all enzymes. Quenching with a solvent containing an acid, such as 0.1 M formic acid, can help to irreversibly denature enzymes and halt all activity.
Q: I suspect metabolite leakage is occurring during my quenching process. How can I prevent this? A: Metabolite leakage occurs when the quenching solution compromises cell membrane integrity.
-
Suboptimal Solvent Concentration: The concentration of methanol in the quenching solution is a key factor. While 60% cold methanol has been reported to cause significant leakage in some cell types, 80% methanol has been shown to better preserve intracellular components for others. It is crucial to optimize this for your specific cell line.
-
Cell Type Sensitivity: Some cell lines, like Chinese Hamster Ovary (CHO) cells, are particularly sensitive to organic solvents. For these, quenching with an ice-cold buffered saline solution may be a better alternative to prevent membrane damage and metabolite loss.
Data Presentation
Table 1: Comparison of Quenching Methods for Suspension Cultures
| Quenching Method | Temperature | Quenching Efficiency | Risk of Metabolite Leakage | Throughput/Labor | Reference(s) |
| 60% Cold Methanol | -65°C | Moderate | High | Medium | |
| 80% Cold Methanol | -20°C | High | Low (cell-dependent) | Medium | |
| 30% Methanol Slurry | -24°C | High | Low-Moderate | High | |
| Saline Ice Slurry | ~0°C | Low | Low | High | |
| Fast Filtration + 100% Cold Methanol | -80°C | Very High | Low | Low (more laborious) | |
| Fast Filtration + Liquid Nitrogen | -196°C | Very High | Very Low | Low (more laborious) |
Table 2: Common Extraction Solvents and Their Primary Applications
| Extraction Solvent System | Target Metabolites | Advantages | Disadvantages | Reference(s) |
| 80% Methanol | Polar Metabolites (e.g., amino acids, organic acids, nucleotides) | Simple, effective for polar compounds, compatible with many analytical platforms. | Inefficient for lipids. | |
| Acetonitrile/Water | Polar Metabolites | Good for polar compounds, often used in LC-MS. | May not be as comprehensive as methanol-based methods. | |
| Methanol/Chloroform/Water | Polar and Non-polar Metabolites | Allows for separation of polar and lipid fractions from a single sample. | More complex, multi-step protocol. | |
| Boiling 75% Ethanol | Broad Range (especially in yeast) | Rapidly inactivates enzymes and extracts a wide range of metabolites. | Can cause degradation of heat-labile compounds. |
Experimental Protocols
Protocol 1: Quenching of Adherent Cells via Liquid Nitrogen Flash-Freezing This protocol is ideal for adherent cells as it avoids cell detachment steps that can alter metabolism.
-
Aspirate the culture medium from the plate.
-
(Optional but recommended) Quickly wash the cell monolayer once with 1-2 mL of ice-cold 0.9% NaCl solution to remove residual medium. Aspirate immediately.
-
Immediately flash-freeze the entire plate by placing it in liquid nitrogen for 10-15 seconds. The plate can be stored at -80°C at this stage.
-
For extraction, add 1 mL of -80°C 80% methanol to the frozen plate.
-
Use a cell scraper to scrape the frozen cells into the methanol solution.
-
Transfer the cell slurry to a pre-chilled microcentrifuge tube.
-
Proceed with homogenization and centrifugation to pellet cell debris. The supernatant contains the extracted metabolites.
Protocol 2: Quenching of Suspension Cells via Fast Filtration This method is highly effective for microbial and mammalian suspension cultures, as it rapidly separates cells from the 13C-labeled medium.
-
Assemble a vacuum filtration apparatus with the appropriate filter membrane (e.g., 0.8 µm).
-
Pipette a defined volume of the cell culture onto the filter with the vacuum applied.
-
(Optional) Wash the cells on the filter with 5-15 mL of a cold wash buffer (e.g., pure methanol at -40°C).
-
Immediately transfer the filter containing the cell biomass into a tube with 5 mL of pre-chilled (-80°C) extraction solvent (e.g., 80% methanol or 75% acetonitrile).
-
Vortex vigorously to dislodge the cells from the filter into the solvent.
-
Proceed with extraction, which may involve incubation at a specific temperature (e.g., overnight at -20°C) or immediate homogenization.
Protocol 3: Biphasic (Methanol-Water-Chloroform) Extraction This protocol is used to separate polar metabolites from lipids after quenching.
-
After quenching and cell collection, ensure the sample is in a final volume of 800 µL of a pre-cooled methanol/water mixture (e.g., 5:3 v/v).
-
Add 500 µL of pre-cooled chloroform to the sample.
-
Vortex the mixture vigorously for 5-10 minutes at 4°C.
-
Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to achieve phase separation.
-
Three layers will be visible:
-
Top (Aqueous) Layer: Contains polar metabolites.
-
Middle/Interface Layer: Contains proteins and other macromolecules.
-
Bottom (Organic) Layer: Contains lipids.
-
-
Carefully pipette the top and bottom layers into separate tubes for analysis.
Visualizations
Caption: General workflow for 13C-labeled metabolomics sample preparation.
Caption: Troubleshooting logic flow for common sample preparation issues.
Caption: Relationship between experimental steps and data quality metrics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: D-Fructose-¹³C₃-1 Fluxomics Data Analysis
Welcome to the technical support center for D-Fructose-¹³C₃-1 fluxomics. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental and computational aspects of ¹³C Metabolic Flux Analysis (¹³C-MFA) using D-Fructose-¹³C₃-1 as a tracer.
FAQs: Experimental Design and Execution
Q1: How do I choose the right ¹³C-labeled tracer for my experiment?
A1: The choice of isotopic tracer is critical and significantly impacts the precision of your flux estimates. There is no single "best" tracer for all studies. The optimal tracer depends on the specific metabolic pathways you aim to resolve. While uniformly labeled tracers like [U-¹³C₆]-glucose or fructose provide broad coverage of central carbon metabolism, specifically labeled tracers like D-Fructose-¹³C₃-1 can offer more detailed insights into particular pathways. For instance, D-Fructose-¹³C₃-1 can be particularly useful for elucidating the relative activities of glycolysis and the pentose phosphate pathway (PPP).
Q2: What are the key steps in a typical D-Fructose-¹³C₃-1 fluxomics experimental workflow?
A2: A typical ¹³C-MFA experiment using D-Fructose-¹³C₃-1 involves five main stages:
-
Experimental Design: Define the biological questions, select the appropriate cell line or organism, and determine the optimal labeling strategy with D-Fructose-¹³C₃-1.
-
Tracer Experiment: Culture cells in a medium containing D-Fructose-¹³C₃-1 until they reach a metabolic and isotopic steady state.
-
Isotopic Labeling Measurement: Harvest the cells, quench metabolism, extract metabolites, and analyze the mass isotopomer distributions of key metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Flux Estimation: Use computational software to fit the measured labeling data to a metabolic model and estimate the intracellular fluxes.
-
Statistical Analysis: Evaluate the goodness-of-fit of the model and determine the confidence intervals for the estimated fluxes.
Diagram: General ¹³C-MFA Workflow
Caption: A typical workflow for a ¹³C-MFA experiment is an iterative process.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your D-Fructose-¹³C₃-1 fluxomics experiments.
Problem 1: Poor Fit Between Simulated and Measured Labeling Data
A high sum of squared residuals (SSR) indicates a poor fit between the model-simulated and experimentally measured isotopic labeling data. An acceptable fit is crucial for the credibility of the estimated fluxes.[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete or Incorrect Metabolic Model | Verify Reactions: Double-check all reactions in your model for biological accuracy and completeness for your specific organism and conditions.Check Atom Transitions: Ensure the atom mapping for each reaction is correct, especially for the entry of the ¹³C₃ label from fructose into glycolysis and the PPP.Consider Compartmentalization: For eukaryotic cells, ensure that metabolic compartmentalization (e.g., cytosol vs. mitochondria) is accurately represented in the model. |
| Failure to Reach Isotopic Steady State | Extend Labeling Time: If the system is not at a steady state, extend the labeling period and re-sample. Isotopic steady state is reached when the ¹³C enrichment in a metabolite is stable over time.[2]Consider Instationary MFA (INST-MFA): If achieving a steady state is not feasible, consider using INST-MFA methods that do not require this assumption. |
| Analytical Errors | Check for Contamination: Ensure that samples are not contaminated with unlabeled biomass or other carbon sources.[1]Verify Instrument Performance: Calibrate and validate the performance of your mass spectrometer or NMR instrument.Data Correction: Apply necessary corrections for the natural abundance of ¹³C. |
Diagram: Troubleshooting a Poor Model Fit
Caption: A logical workflow for troubleshooting a poor model fit in ¹³C-MFA.
Problem 2: Wide Flux Confidence Intervals
Wide confidence intervals for your estimated fluxes indicate a high degree of uncertainty in the flux values.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Labeling Information | Optimize Tracer Strategy: While using D-Fructose-¹³C₃-1, consider if parallel labeling experiments with other tracers (e.g., [1,2-¹³C₂]glucose) could provide better resolution for specific pathways.[3] |
| Redundant or Cyclic Pathways | Refine Metabolic Model: The structure of the metabolic network itself may make it difficult to resolve certain fluxes independently. You may need to simplify the model by lumping reactions or fixing certain fluxes based on literature values. |
| High Measurement Noise | Improve Analytical Precision: Perform replicate measurements (both biological and technical) to get a better estimate of the actual measurement variance.[1] |
FAQs: Data Acquisition and Analysis
Q3: What are the typical sources of error in labeling measurements?
A3: Accurate labeling measurements are critical for reliable flux estimations. Common sources of error include:
-
Background noise and low signal intensity in the mass spectrometer.
-
Overlapping peaks from co-eluting compounds.
-
Natural ¹³C abundance: The natural presence of ¹³C must be corrected for.
-
Sample preparation artifacts: Inconsistent extraction or derivatization can introduce variability.
Q4: How do I interpret the mass isotopomer distribution (MID) data from my D-Fructose-¹³C₃-1 experiment?
A4: The MID, also known as the mass distribution vector (MDV), represents the fractional abundance of each isotopologue of a metabolite. For a metabolite with 'n' carbon atoms, you will observe mass peaks from M+0 (unlabeled) to M+n (fully labeled). The distribution of these peaks provides information about the metabolic pathways that contributed to the synthesis of that metabolite. For example, with a D-Fructose-¹³C₃-1 tracer, the specific labeling patterns in downstream metabolites like pyruvate and lactate can help distinguish between glycolytic and pentose phosphate pathway fluxes.
Experimental Protocols
Protocol 1: D-Fructose-¹³C₃-1 Labeling of Mammalian Cells
This protocol provides a general framework. Specific parameters may need to be optimized for your cell line and experimental conditions.
Materials:
-
Mammalian cell line of interest
-
Appropriate cell culture medium (glucose-free and fructose-free base medium)
-
D-Fructose-¹³C₃-1
-
Unlabeled D-Fructose
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin
-
Ice-cold 0.9% NaCl solution
-
Quenching solution (e.g., 60% methanol at -40°C)
-
Extraction solvent (e.g., ice-cold 80% methanol)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency (typically mid-exponential phase).
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium with the desired concentration of D-Fructose (a mix of labeled and unlabeled to achieve the target enrichment), dialyzed FBS, and antibiotics. A common approach is to use a mixture containing a percentage of the labeled tracer, for example, 10% [U-¹³C₆]-fructose has been used in studies with human adipocytes.
-
Labeling: Remove the growth medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. This time can range from a few hours for glycolysis to over 24 hours for the TCA cycle and should be determined empirically for your system.
-
Metabolism Quenching: Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold saline. Then, add the cold quenching solution.
-
Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Centrifuge at a low speed to pellet the cell debris. The supernatant contains the intracellular metabolites.
-
Sample Storage: Store the metabolite extracts at -80°C until analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
Procedure:
-
Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extracts in a suitable solvent for your chromatography method (e.g., 50% methanol).
-
Centrifugation: Centrifuge the reconstituted samples to pellet any insoluble material.
-
Transfer: Transfer the supernatant to LC-MS vials for analysis.
Table 1: Example LC-MS/MS Parameters for Fructose Analysis
| Parameter | Setting |
| Column | SeQuant® ZIC®-HILIC |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Ammonium acetate |
| Gradient | Isocratic (e.g., 80:20 A:B) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 1 µL |
| Ionization Mode | ESI Negative |
| Scan Range | m/z 150-450 |
| Note: These are example parameters and should be optimized for your specific instrument and application. |
Data Presentation
Table 2: Hypothetical Mass Isotopomer Distribution of Pyruvate
This table illustrates the kind of quantitative data you would generate. The actual values will depend on your experimental conditions.
| Mass Isotopomer | Fractional Abundance (%) |
| M+0 | 40 |
| M+1 | 15 |
| M+2 | 5 |
| M+3 | 40 |
Diagram: Fructose Metabolism and Entry into Central Carbon Metabolism
Caption: D-Fructose-¹³C₃-1 enters central carbon metabolism via phosphorylation.
References
Validation & Comparative
A Comparative Guide to D-Fructose-13C3-1 and Uniformly Labeled 13C6-Fructose for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, stable isotope tracers are indispensable for elucidating the complex network of biochemical pathways. The choice between a position-specifically labeled substrate, such as D-Fructose-13C3-1, and a uniformly labeled one, like 13C6-Fructose, can significantly impact the resolution and specificity of experimental outcomes. This guide provides an objective comparison of these two isotopic tracers, supported by established principles of metabolic flux analysis, to aid researchers in selecting the optimal tool for their studies.
Principles of Isotopic Labeling in Fructose Metabolism
The core principle behind using 13C-labeled fructose is to trace the journey of carbon atoms as they are metabolized by cells. By analyzing the incorporation of 13C into downstream metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can quantify the rates (fluxes) of metabolic pathways.
-
Uniformly Labeled 13C6-Fructose: In this tracer, all six carbon atoms of the fructose molecule are replaced with the 13C isotope. This is a powerful tool for general metabolic screening to understand the overall contribution of fructose to various metabolic pathways. It is particularly useful for assessing the synthesis of biomass precursors, such as amino acids and fatty acids, as it provides a strong and easily detectable signal in a wide range of downstream molecules.
-
Position-Specifically Labeled this compound: This tracer has 13C atoms at specific positions (in this case, hypothetically at carbons 1, 3, and another position, which we will assume to be 6 for illustrative purposes, i.e., D-Fructose-1,3,6-13C3). This type of labeling allows for a more detailed investigation of specific enzymatic reactions and pathway splits. By knowing the initial position of the labeled carbons, one can deduce the activity of specific enzymes and resolve fluxes through alternative or converging pathways. For instance, the differential metabolism of the C1-C3 and C4-C6 fragments of fructose can be more precisely tracked.
Comparative Analysis
The selection between this compound and 13C6-Fructose is contingent on the specific research question. While direct head-to-head experimental data is limited, the following table summarizes the key characteristics and ideal applications based on the principles of metabolic flux analysis.
| Feature | This compound (Position-Specifically Labeled) | 13C6-Fructose (Uniformly Labeled) |
| Labeling Pattern | 13C isotopes at specific carbon positions (e.g., C1, C3, C6). | All six carbon atoms are 13C. |
| Primary Application | Elucidation of specific enzyme activities and resolving fluxes through alternative metabolic pathways (e.g., glycolysis vs. pentose phosphate pathway). | General metabolic screening, determining the overall contribution of fructose to anabolic pathways (e.g., de novo lipogenesis, amino acid synthesis). |
| Information Richness | Provides high-resolution information on specific reaction steps and pathway splits. | Offers a broad overview of fructose carbon fate and incorporation into a wide range of metabolites. |
| Signal Intensity in Downstream Metabolites | Signal intensity varies depending on the metabolic fate of the labeled carbons. | Generally provides a stronger and more easily detectable signal in a wider array of downstream metabolites. |
| Complexity of Data Analysis | Requires more sophisticated data analysis and modeling to interpret isotopomer distributions. | Data analysis is generally more straightforward for determining overall enrichment. |
| Cost | Typically higher due to the complexity of synthesis. | Generally more cost-effective for broad metabolic screening. |
| Ideal Research Questions | What is the relative activity of aldolase on fructose-1,6-bisphosphate? What is the flux through the pentose phosphate pathway versus glycolysis? | To what extent does fructose contribute to the synthesis of palmitate? What is the overall rate of fructose oxidation? |
Experimental Protocols
The following provides a generalized experimental workflow for a 13C-labeled fructose metabolic flux analysis study. This protocol can be adapted for either this compound or 13C6-Fructose.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Media Preparation: Prepare culture medium containing the desired concentration of either this compound or 13C6-Fructose. The unlabeled version of the sugar should be replaced with the labeled tracer.
-
Isotopic Labeling: Once cells have reached the desired confluency, replace the existing medium with the 13C-labeled medium.
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the 13C label into intracellular metabolites. The incubation time will vary depending on the metabolic pathways of interest and the cell type.
Metabolite Extraction
-
Quenching Metabolism: Rapidly quench metabolic activity by aspirating the medium and washing the cells with an ice-cold saline solution.
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C to precipitate proteins and extract metabolites.
-
Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate to pellet the cell debris and proteins.
-
Supernatant Collection: Collect the supernatant containing the extracted metabolites.
Analytical Detection: GC-MS and NMR
a) Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: Dry the metabolite extract and derivatize the metabolites to make them volatile for GC analysis.
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Separation and Detection: The metabolites are separated on the GC column and then ionized and detected by the mass spectrometer.
-
Data Analysis: Analyze the mass spectra to determine the mass isotopomer distributions of the metabolites of interest. This information is used to calculate metabolic fluxes.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Reconstitute the dried metabolite extract in a suitable deuterated solvent for NMR analysis.
-
Data Acquisition: Acquire 1D and 2D NMR spectra to identify and quantify the 13C-labeled metabolites.
-
Isotopomer Analysis: Analyze the fine structure of the NMR signals to determine the positional isotopomer distribution, which is particularly informative when using position-specifically labeled tracers.
Visualizing Metabolic Tracing with Fructose
The following diagrams illustrate the conceptual differences in tracing fructose metabolism with uniformly versus position-specifically labeled isotopes.
Caption: Comparison of metabolic tracing approaches.
The diagram above illustrates the general versus specific insights gained from uniformly and position-specifically labeled fructose.
Caption: General experimental workflow for 13C-MFA.
This workflow outlines the key steps in a typical metabolic flux analysis experiment using 13C-labeled substrates.
Conclusion
Both this compound and 13C6-Fructose are valuable tools for metabolic research, each with distinct advantages. Uniformly labeled 13C6-Fructose is ideal for obtaining a broad overview of fructose metabolism and its contribution to various biosynthetic pathways. In contrast, position-specifically labeled this compound offers a higher resolution view, enabling the dissection of specific enzymatic steps and the resolution of competing metabolic routes. The choice of tracer should be guided by the specific biological question being addressed, with an understanding of the trade-offs between the breadth of information desired and the level of detail required. By carefully considering these factors, researchers can design more informative experiments to unravel the complexities of cellular metabolism.
Validating D-Fructose-¹³C₃ Tracing: A Comparative Guide to Metabolic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-fructose-¹³C₃ metabolic tracing with alternative methods, offering supporting experimental data and detailed protocols to validate its application in mapping known metabolic pathways. The strategic placement of ¹³C labels on the fructose backbone allows for precise tracking of carbon atoms as they traverse the intricate network of central carbon metabolism, offering a powerful tool for understanding the metabolic fate of fructose in various physiological and pathological states.
Introduction to Fructose Metabolism and Isotope Tracing
Fructose is a key dietary monosaccharide primarily metabolized in the liver, intestine, and kidneys.[1] Unlike glucose, fructose metabolism bypasses the main regulatory step of glycolysis catalyzed by phosphofructokinase, leading to a more rapid flux of carbons into downstream pathways.[1] This unique metabolic route has significant implications for health, with high fructose consumption linked to metabolic disorders.
Stable isotope tracers, such as ¹³C-labeled fructose, are invaluable tools for quantifying the flux through various biochemical pathways. By introducing a heavy isotope of carbon into a fructose molecule, researchers can track its journey through cellular processes using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2] The specific labeling pattern of the tracer determines which pathways can be most accurately resolved.
D-Fructose-¹³C₃: A Tool for Probing Glycolysis and Anaplerosis
While a wide array of positionally labeled glucose tracers have been extensively validated, the application of specifically labeled fructose tracers is an evolving area of metabolic research.[3] For the purpose of this guide, we will focus on the principles of validating a hypothetical D-fructose tracer with three labeled carbons, such as [1,3,6-¹³C₃]fructose , against known metabolic pathways. The logic applied here can be extended to other triply-labeled fructose isotopomers.
The metabolism of [1,3,6-¹³C₃]fructose through the canonical fructose metabolic pathway is expected to yield specific labeling patterns in downstream metabolites. In the liver, fructose is first phosphorylated to fructose-1-phosphate (F1P) by fructokinase. Aldolase B then cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Triokinase subsequently phosphorylates glyceraldehyde to glyceraldehyde-3-phosphate (G3P).
The initial labeling pattern of the triose phosphates derived from [1,3,6-¹³C₃]fructose would be:
-
DHAP: Labeled at the carbon corresponding to C3 of fructose, resulting in [3-¹³C₁]DHAP.
-
G3P: Labeled at the carbons corresponding to C1 and C6 of fructose, resulting in [1,3-¹³C₂]G3P (from glyceraldehyde).
These labeled triose phosphates then enter glycolysis and other central metabolic pathways, and their distinct labeling patterns can be traced to validate their route.
Comparative Analysis of Metabolic Tracers
The choice of an isotopic tracer is critical for accurately quantifying metabolic fluxes. Below is a comparison of D-fructose-¹³C₃ with commonly used alternatives.
| Tracer | Primary Metabolic Pathways Traced | Key Advantages | Key Limitations |
| D-Fructose-¹³C₃ (e.g., [1,3,6-¹³C₃]fructose) | Fructolysis, Glycolysis, Gluconeogenesis, TCA Cycle Anaplerosis | - Directly probes fructose-specific metabolic pathways.- The specific labeling pattern can help distinguish between different routes of triose phosphate metabolism. | - Less commonly available than glucose tracers.- Interpretation of labeling patterns can be complex due to the convergence with glycolytic pathways. |
| [U-¹³C₆]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Biosynthetic Pathways | - Widely available and well-characterized.- Provides a global overview of central carbon metabolism.[4] | - Does not directly measure the flux from fructose.- In tissues that metabolize both glucose and fructose, it can be difficult to disentangle the contributions of each sugar to shared pathways. |
| [U-¹³C₆]Fructose | Fructolysis, Glycolysis, TCA Cycle, de novo Lipogenesis | - Traces all carbons from fructose, providing a comprehensive view of its metabolic fate. | - The uniform labeling can sometimes make it challenging to resolve fluxes through pathways with carbon rearrangements, such as the pentose phosphate pathway. |
| [1,2-¹³C₂]Glucose | Pentose Phosphate Pathway (PPP) vs. Glycolysis | - Specifically designed to measure the relative flux through the PPP. | - Provides limited information about other metabolic pathways. |
Validation of D-Fructose-¹³C₃ Tracing with Known Metabolic Pathways
The validation of D-fructose-¹³C₃ tracing relies on comparing the experimentally observed mass isotopologue distributions (MIDs) of key metabolites with the distributions predicted by known metabolic pathways.
Expected Labeling Patterns in Key Metabolites
Table 2: Predicted Mass Isotopologues from [1,3,6-¹³C₃]Fructose Metabolism
| Metabolite | Pathway | Expected Mass Isotopologue(s) | Rationale |
| Pyruvate / Lactate | Glycolysis | M+1, M+2 | [3-¹³C₁]DHAP produces M+1 pyruvate. [1,3-¹³C₂]G3P produces M+2 pyruvate. |
| Citrate / α-Ketoglutarate | TCA Cycle (via PDH) | M+2 | Acetyl-CoA derived from M+2 pyruvate will be M+2, leading to M+2 citrate in the first turn of the TCA cycle. |
| Malate / Aspartate | TCA Cycle (via PC) | M+1, M+2 | Anaplerotic entry of M+1 pyruvate via pyruvate carboxylase (PC) yields M+1 oxaloacetate. Condensation with unlabeled acetyl-CoA gives M+1 citrate. Entry of M+2 pyruvate via PC gives M+2 oxaloacetate. |
| Glucose (from Gluconeogenesis) | Gluconeogenesis | M+3 | Combination of a labeled C3 unit (from DHAP) and a labeled C3 unit (from G3P) can result in M+3 glucose. |
Experimental Data Supporting Fructose Tracing
A study using [U-¹³C₆]-d-fructose in human adipocytes demonstrated that fructose is a potent lipogenic substrate. The researchers were able to trace the ¹³C label from fructose into palmitate, a newly synthesized fatty acid. Specifically, they could distinguish between the contribution of fructose to acetyl-CoA via pyruvate dehydrogenase (PDH) and to oxaloacetate via pyruvate carboxylase (PC) by analyzing the mass isotopomers of glutamate. This study provides a framework for how the fate of fructose carbons can be meticulously tracked and quantified.
In another study, the metabolism of D-[1-¹³C]fructose, D-[2-¹³C]fructose, and D-[6-¹³C]fructose was investigated in rat hepatocytes. The results confirmed that fructose was predominantly phosphorylated by fructokinase and that the resulting D-glyceraldehyde was further metabolized, validating the canonical pathway.
Experimental Protocols
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells (e.g., HepG2 liver cancer cells) in 6-well plates and grow to the desired confluency in standard culture medium.
-
Tracer Introduction: Replace the standard medium with a medium containing the ¹³C-labeled tracer (e.g., 10 mM [1,3,6-¹³C₃]fructose) and a physiological concentration of unlabeled glucose (e.g., 5 mM).
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for the incorporation of the tracer into the cellular metabolome and reach a metabolic steady state.
Metabolite Extraction
-
Quenching: Aspirate the medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Harvesting: Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for analysis.
GC-MS Analysis
-
Derivatization: Dry the metabolite extract under a stream of nitrogen. Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Separation and Detection: Separate the metabolites on a gas chromatography column and detect the mass fragments using a mass spectrometer.
-
Data Analysis: Analyze the mass isotopologue distributions of the target metabolites and correct for the natural abundance of ¹³C.
Visualizing Metabolic Pathways and Workflows
Fructose Metabolism Pathway
Caption: Overview of the primary fructose metabolic pathway and its entry into glycolysis.
Experimental Workflow for ¹³C Tracing
Caption: Standard experimental workflow for metabolic tracing using stable isotopes.
Logical Flow of Validation
Caption: Logical process for validating a ¹³C tracer against established metabolic pathways.
Conclusion
The validation of D-fructose-¹³C₃ tracing against known metabolic pathways is crucial for its reliable application in metabolic research. By carefully designing experiments and comparing observed labeling patterns with those predicted from established biochemistry, researchers can confidently use this powerful tool to gain novel insights into the metabolic fate of fructose. This guide provides a foundational framework for such validation studies, enabling scientists and drug development professionals to leverage the precision of stable isotope tracing to unravel the complexities of fructose metabolism.
References
- 1. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Head-to-Head Battle of Tracers: D-Fructose-13C3-1 vs. 14C-Fructose in Metabolic Research
For researchers, scientists, and drug development professionals navigating the intricate world of metabolic studies, the choice of an isotopic tracer is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of two commonly employed tracers for tracking fructose metabolism: the stable isotope D-Fructose-13C3-1 and the radioisotope 14C-fructose. By examining their performance, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select the optimal tracer for their specific research questions.
The fundamental difference between these two tracers lies in their isotopic composition. This compound is enriched with a stable, non-radioactive isotope of carbon (¹³C), while 14C-fructose contains a radioactive isotope (¹⁴C) that undergoes beta decay. This distinction dictates their detection methods, safety considerations, and the nature of the data they generate.
Quantitative Data Summary
The following table summarizes key quantitative parameters for metabolic studies utilizing this compound and 14C-fructose. It is important to note that direct head-to-head comparative studies are limited; therefore, the data presented is a synthesis from various studies investigating fructose metabolism.
| Parameter | This compound | 14C-Fructose | Source(s) |
| Mean Oxidation Rate (Non-exercising) | ~45.0% ± 10.7% (over 3-6 hours) | Data not directly comparable, but used to establish similar metabolic fates | [1][2] |
| Mean Oxidation Rate (Exercising) | ~45.8% ± 7.3% (over 2-3 hours) | Used in dual-labeling studies to confirm metabolic pathways | [1] |
| Conversion to Glucose | ~41% ± 10.5% (over 3-6 hours) | Historically used to trace gluconeogenesis from fructose | [1][3] |
| Conversion to Lactate | ~28% of ingested fructose | Used in combination with 13C-glucose to assess lactate kinetics | |
| Incorporation into Lipids (de novo lipogenesis) | Enables detailed analysis of fatty acid synthesis pathways | Confirms the role of fructose in de novo lipogenesis | |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Scintillation Counting, Autoradiography | |
| Primary Advantage | Non-radioactive, provides detailed structural information (isotopomer analysis) | High sensitivity | |
| Primary Limitation | Lower sensitivity compared to 14C | Radioactive, limited structural information |
Experimental Protocols
Key Experiment: Tracing the Metabolic Fate of Fructose in Adipocytes using [U-13C6]-D-Fructose
This protocol outlines a typical in vitro experiment to track the metabolic fate of fructose using a uniformly labeled stable isotope.
Objective: To determine the pathways of fructose metabolism in cultured human adipocytes.
Methodology:
-
Cell Culture: Differentiating and differentiated human adipocytes are cultured in appropriate media.
-
Tracer Incubation: The culture medium is replaced with a medium containing a known concentration of [U-13C6]-D-fructose (e.g., 5 mM) for a specified period (e.g., 24-48 hours).
-
Metabolite Extraction: At the end of the incubation, the medium is collected, and the cells are washed with ice-cold saline. Intracellular metabolites are extracted using a solvent mixture (e.g., 80% methanol).
-
Sample Preparation: The extracted metabolites are dried and derivatized to enhance their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.
-
GC-MS Analysis: The prepared samples are injected into a GC-MS system. The gas chromatograph separates the different metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the identification and quantification of ¹³C enrichment in various downstream metabolites like lactate, glutamate, and fatty acids.
-
Data Analysis: The isotopic enrichment data is used to calculate the relative contribution of fructose to different metabolic pathways, such as glycolysis, the TCA cycle, and de novo lipogenesis.
Key Experiment: Assessing Fructose Oxidation and Conversion to Glucose using 14C-Fructose
This protocol describes a classic in vivo experiment to measure the systemic metabolic fate of fructose.
Objective: To quantify the whole-body oxidation of fructose and its conversion to glucose.
Methodology:
-
Subject Preparation: Human subjects are fasted overnight.
-
Tracer Administration: A bolus of 14C-fructose is administered orally or intravenously.
-
Sample Collection:
-
Breath Samples: Expired air is collected at regular intervals to measure the rate of ¹⁴CO₂ exhalation, which reflects the oxidation of the 14C-fructose.
-
Blood Samples: Venous blood is drawn at timed intervals to measure plasma concentrations of [¹⁴C]glucose and other metabolites.
-
-
Sample Analysis:
-
¹⁴CO₂ Measurement: The radioactivity in the expired air is measured using a scintillation counter.
-
Plasma Analysis: Plasma is deproteinized, and glucose is isolated using chromatography. The radioactivity of the isolated glucose is then determined by scintillation counting.
-
-
Data Analysis: The rate of ¹⁴CO₂ appearance is used to calculate the fructose oxidation rate. The appearance of ¹⁴C in plasma glucose is used to quantify the rate of gluconeogenesis from fructose.
Visualizing Fructose Metabolism
The following diagram illustrates the entry of fructose into the glycolytic pathway, a central route for its metabolism. This pathway highlights how the carbon backbone of fructose is processed into key intermediates that can be used for energy production or biosynthesis.
Caption: Fructose entry into the glycolytic pathway.
The Verdict: A Tale of Two Tracers
The choice between this compound and 14C-fructose hinges on the specific aims of the metabolic study.
This compound (and other stable isotope-labeled fructose) is the superior choice for studies requiring detailed mechanistic insights. The ability to perform isotopomer analysis with mass spectrometry and NMR provides a granular view of how the carbon atoms from fructose are incorporated into various metabolites. This level of detail is invaluable for elucidating complex metabolic networks and identifying specific enzyme activities. Furthermore, the non-radioactive nature of stable isotopes makes them significantly safer for both researchers and study subjects, a critical consideration for clinical and in vivo studies.
14C-fructose, on the other hand, remains a valuable tool for studies where high sensitivity is paramount and whole-body metabolic fluxes are the primary endpoint. Its radioactive decay allows for highly sensitive detection, making it suitable for tracing fructose metabolism at very low concentrations. Historically, it has been instrumental in establishing the foundational pathways of fructose metabolism. However, the inherent risks associated with radioactivity and the limited structural information it provides are significant drawbacks.
References
- 1. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fructose metabolism in humans – what isotopic tracer studies tell us [agris.fao.org]
- 3. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Fates of ¹³C Glucose and ¹³C Fructose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fates of ¹³C-labeled glucose and fructose, supported by experimental data. Understanding the distinct metabolic pathways of these two monosaccharides is crucial for research in areas such as metabolic disorders, oncology, and the development of therapeutic agents.
Introduction
While glucose and fructose are both simple sugars with the same chemical formula (C₆H₁₂O₆), their metabolic pathways and ultimate fates within the body differ significantly.[1][2] Stable isotope tracers, such as ¹³C-labeled glucose and fructose, are invaluable tools for elucidating these pathways and quantifying metabolic fluxes.[3] This guide will compare their metabolism, focusing on their conversion into key metabolites and the experimental methodologies used to obtain this data.
Key Metabolic Differences
Glucose is the primary energy source for most cells in the body and its metabolism is tightly regulated by hormones like insulin. Upon entering a cell, glucose is phosphorylated and enters glycolysis. In contrast, fructose is predominantly metabolized in the liver, where it bypasses the primary rate-limiting step of glycolysis, leading to a more rapid and unregulated production of downstream metabolites.[4][5] This fundamental difference has significant implications for their metabolic fates.
Quantitative Comparison of Metabolic Fates
The following tables summarize quantitative data from studies using ¹³C-labeled glucose and fructose to trace their metabolic fates.
Table 1: Metabolic Fate of Ingested ¹³C Fructose in Humans
| Metabolic Fate | Percentage of Ingested ¹³C Fructose | Reference |
| Conversion to Glucose | 29% - 54% | |
| Conversion to Lactate | ~25% | |
| Conversion to Glycogen | 15% - 18% | |
| Direct Conversion to Plasma Triglyceride | < 1% | |
| Oxidation to CO₂ (Fructose alone) | ~36.6% | |
| Oxidation to CO₂ (Fructose with Glucose) | ~32.2% |
Table 2: Comparative Oxidation Rates During Exercise
| Substrate (140g ingested over 3 hours) | Amount Oxidized | Reference |
| ¹³C Glucose | 106 ± 11 g (75% of ingested) | |
| ¹³C Fructose | 79 ± 8 g (56% of ingested) |
Table 3: De Novo Lipogenesis (DNL) Stimulation
| Substrate | Effect on Hepatic DNL | Reference |
| Fructose | More potent inducer of DNL compared to glucose. Fructose consumption leads to a significant increase in the synthesis of new fatty acids in the liver. | |
| Glucose | Less potent inducer of DNL compared to fructose. |
Metabolic Pathways
The distinct metabolic pathways of glucose and fructose are central to understanding their different metabolic fates.
Caption: Comparative metabolic pathways of glucose and fructose.
Experimental Protocols
The following section outlines a general methodology for a stable isotope tracer study designed to compare the metabolic fates of ¹³C glucose and ¹³C fructose in vivo.
Objective: To quantify and compare the conversion of ¹³C glucose and ¹³C fructose to plasma glucose, lactate, lipids, and expired CO₂.
Materials:
-
[U-¹³C₆]glucose and [U-¹³C₆]fructose (uniformly labeled with Carbon-13)
-
Mass spectrometer (GC-MS or LC-MS)
-
Indirect calorimeter
-
Standard laboratory equipment for blood collection and processing
Experimental Workflow:
Caption: General experimental workflow for a ¹³C tracer study.
Procedure:
-
Subject Preparation: Human or animal subjects are typically fasted overnight to reach a basal metabolic state. Baseline blood and breath samples are collected.
-
Tracer Administration: A known amount of [U-¹³C₆]glucose or [U-¹³C₆]fructose is administered, either orally or via intravenous infusion.
-
Sample Collection:
-
Blood: Blood samples are collected at regular intervals to measure the isotopic enrichment in plasma metabolites such as glucose, lactate, and triglycerides.
-
Breath: Breath samples are collected to measure the enrichment of ¹³CO₂, which indicates the rate of substrate oxidation.
-
-
Sample Analysis:
-
Metabolite Extraction: Metabolites are extracted from plasma samples.
-
Mass Spectrometry: The isotopic enrichment of ¹³C in the target metabolites is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: The isotopic labeling patterns are used to calculate the rates of appearance of the tracer in different metabolic pools, providing quantitative data on the metabolic fate of the ingested sugar.
Conclusion
The use of ¹³C-labeled glucose and fructose in metabolic tracer studies has unequivocally demonstrated their distinct metabolic fates. Fructose is more readily converted to lipids in the liver, a process known as de novo lipogenesis, compared to glucose. While both sugars can be oxidized for energy, glucose is more efficiently oxidized, particularly during exercise. These differences are critical for understanding the metabolic consequences of dietary sugar intake and for the development of therapeutic strategies targeting metabolic diseases.
References
A Comparative Guide to the Reproducibility of Metabolic Flux Measurements: D-Fructose-13C3-1 in Focus
For researchers, scientists, and drug development professionals engaged in unraveling the complexities of cellular metabolism, the precision and reliability of experimental techniques are paramount. Metabolic Flux Analysis (MFA) using carbon-13 (¹³C) labeled tracers stands as a cornerstone for quantifying the rates of metabolic reactions. This guide provides a comparative overview of the reproducibility of metabolic flux measurements with a focus on D-Fructose-13C3-1, contextualized by data from well-established alternative tracers.
Introduction to ¹³C-Metabolic Flux Analysis (¹³C-MFA)
Factors Influencing Reproducibility in ¹³C-MFA
The reproducibility of ¹³C-MFA studies is contingent upon several key factors that must be meticulously controlled:
-
Experimental Design: The selection of the isotopic tracer and the specific labeling strategy are crucial for resolving fluxes with high precision.[4]
-
Cell Culture Conditions: Maintaining consistent and well-controlled conditions, such as media composition and cell growth phase, is essential to minimize biological variability.
-
Analytical Techniques: The accuracy and precision of the analytical instruments (e.g., GC-MS, LC-MS) used to measure isotope labeling patterns directly impact the quality of the data.
-
Computational Modeling: Robust computational models and statistical methods are necessary to accurately estimate flux values and their confidence intervals from the labeling data.
Established Tracers: A Benchmark for Reproducibility
Well-conducted studies using established tracers like ¹³C-labeled glucose and glutamine have demonstrated high reproducibility, with standard deviations of metabolic fluxes reported to be as low as ≤2%. The choice of tracer is often dictated by the specific metabolic pathways under investigation, as different tracers provide optimal labeling for different parts of the metabolic network.
| Tracer | Primary Metabolic Pathways Investigated | Reported Reproducibility (Std. Dev.) | Key Advantages |
| [1,2-¹³C₂]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | ≤2% | Optimal for resolving fluxes in upper central carbon metabolism. |
| [U-¹³C₆]Glucose | Glycolysis, Tricarboxylic Acid (TCA) Cycle | High | Provides comprehensive labeling of central carbon metabolism. |
| [U-¹³C₅]Glutamine | Tricarboxylic Acid (TCA) Cycle | High | Ideal for analyzing anaplerotic and cataplerotic fluxes. |
| [1-¹³C]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Good | Historically used, provides good resolution for specific fluxes. |
This compound as a Metabolic Tracer
While glucose is the most common carbohydrate source used in cell culture and MFA studies, fructose plays a significant role in the metabolism of specific tissues and disease states, such as in the liver and in certain cancers. A study utilizing uniformly labeled [U-¹³C₆]-d-fructose has demonstrated its utility in tracing fructose metabolism in human adipocytes, showing its contribution to anabolic processes like glutamate and fatty acid synthesis.
This compound, with its specific labeling on the first carbon atom, would be particularly useful for investigating the initial steps of fructose metabolism, including its phosphorylation by fructokinase and subsequent entry into glycolysis. The reproducibility of flux measurements using this tracer has not been extensively documented in comparative studies. However, based on the principles established with other tracers, a high degree of reproducibility can be expected if the aforementioned factors influencing reproducibility are carefully controlled.
Experimental Protocols
A generalized experimental workflow for a ¹³C-MFA study is essential for ensuring reproducibility.
General ¹³C-MFA Experimental Protocol
-
Cell Culture and Substrate Labeling:
-
Culture cells under controlled and consistent conditions to achieve a metabolic steady state.
-
Introduce the ¹³C-labeled substrate (e.g., this compound) at a defined concentration and for a specific duration to achieve isotopic steady state.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity and harvest the cells.
-
Extract intracellular metabolites using appropriate solvent systems.
-
-
Analytical Measurement:
-
Analyze the isotopic labeling patterns of key metabolites using GC-MS or LC-MS/MS. The raw mass isotopomer distributions should be corrected for natural ¹³C abundance.
-
-
Data Analysis and Flux Calculation:
-
Utilize a computational model of the relevant metabolic network.
-
Employ software packages (e.g., Metran, OpenFlux, 13CFLUX) to estimate the intracellular metabolic fluxes by fitting the experimental labeling data to the model.
-
Perform statistical analysis to determine the confidence intervals of the estimated fluxes.
-
Visualizing Metabolic Pathways and Workflows
To better understand the flow of carbon and the experimental process, diagrams are indispensable.
Caption: Fructose Metabolism Entry into Glycolysis.
Caption: A Generalized Workflow for 13C-MFA.
Conclusion
While direct comparative data on the reproducibility of this compound is not yet widely available, the principles of ¹³C-MFA are well-established. By adhering to rigorous experimental protocols and employing robust data analysis techniques, it is anticipated that metabolic flux measurements using this compound can achieve a high degree of reproducibility, comparable to that of established tracers like ¹³C-glucose and ¹³C-glutamine. Such studies will be invaluable for elucidating the specific roles of fructose metabolism in various biological contexts, from fundamental research to drug development.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Unraveling Fructose Metabolism: A Comparative Guide to D-Fructose-¹³C₃-1 and Alternative Tracers in Enzymatic Assays
For researchers, scientists, and drug development professionals, the precise interrogation of metabolic pathways is paramount. Stable isotope-labeled compounds are indispensable tools in these endeavors, offering a window into the intricate dance of enzymatic reactions. This guide provides an objective comparison of D-Fructose-¹³C₃-1 with alternative isotopic tracers in enzymatic assays, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate tool for your research needs.
The study of fructose metabolism is of growing importance due to its implications in various metabolic diseases. Isotopic tracers, particularly those labeled with carbon-13 (¹³C), allow for the detailed tracking of fructose and its metabolites through various enzymatic transformations. D-Fructose-¹³C₃-1, with its specific labeling at the C-3 position, offers unique advantages for probing certain enzymatic steps. However, its performance and utility must be weighed against other available tracers, such as uniformly labeled fructose.
Comparative Performance of Isotopic Fructose Tracers
The choice of an isotopic tracer in enzymatic assays is dictated by the specific research question. Key performance indicators include the ability to detect and quantify kinetic isotope effects (KIEs), and the tracer's utility in metabolic flux analysis. A KIE, the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes, can provide profound insights into enzyme mechanisms.
Below is a comparison of D-Fructose-¹³C₃-1 with a commonly used alternative, uniformly labeled [U-¹³C₆]-D-fructose.
Table 1: Performance Comparison of D-Fructose-¹³C₃-1 and [U-¹³C₆]-D-Fructose in Enzymatic Assays
| Feature | D-Fructose-¹³C₃-1 (Position-Specific) | [U-¹³C₆]-D-Fructose (Uniformly Labeled) |
| Primary Application | Measurement of kinetic isotope effects at the C-3 position; probing reactions involving C-3 cleavage or bond formation. | Global metabolic flux analysis; tracing the fate of the entire carbon backbone of fructose.[1] |
| Kinetic Isotope Effect (KIE) Detection | Ideal for detecting KIEs at a specific atomic position, providing detailed mechanistic insights into a particular enzymatic step. | KIEs are averaged across all labeled positions, making it difficult to pinpoint the effect at a specific site. |
| Metabolic Flux Analysis | Provides high resolution for specific pathways involving the C-3 carbon, but may offer limited information on other pathways. | Offers a broad overview of carbon distribution throughout central carbon metabolism.[1] |
| Cost-Effectiveness | Generally more cost-effective for targeted mechanistic studies. | Can be more expensive due to the uniform labeling. |
| Data Interpretation | Simpler interpretation for specific pathway analysis. | More complex data analysis due to the distribution of multiple isotopologues. |
Supporting Experimental Data
Direct comparative studies detailing the kinetic parameters of D-Fructose-¹³C₃-1 in specific enzymatic assays are not extensively published. However, data from studies using other position-specific ¹³C-labeled fructose and related enzymes can provide valuable context for the expected isotope effects.
For instance, in the context of the fructose-1,6-bisphosphate aldolase reaction, a key enzyme in glycolysis, a kinetic isotope effect has been measured at the C-3 position. While this study utilized natural ¹³C abundance, it provides a quantitative measure of the isotope effect at the same position as in D-Fructose-¹³C₃-1.
Table 2: Kinetic Isotope Effects in Fructose-Metabolizing Enzymes
| Enzyme | Substrate/Position | Kinetic Isotope Effect (¹²k/¹³k) | Reference |
| Fructose-bisphosphate Aldolase | Fructose-1,6-bisphosphate (natural abundance at C-3) | 1.016 ± 0.007 | [No direct citation available] |
| Invertase | Sucrose (fructosyl moiety at C-2) | ~1.007 | [2] |
| Glucose-Fructose Isomerase | Fructose (at C-2) | ~1.015 | [2] |
These data indicate that measurable kinetic isotope effects can be expected when using position-specific ¹³C-labeled fructose, making D-Fructose-¹³C₃-1 a valuable tool for mechanistic studies of enzymes like aldolase, where the C3-C4 bond is cleaved.
For fructokinase, the first enzyme in fructose metabolism, kinetic parameters have been determined for unlabeled fructose. These values provide a baseline for comparison when conducting experiments with isotopically labeled substrates.
Table 3: Kinetic Parameters of Rabbit Muscle Phosphofructokinase for Fructose-6-Phosphate and its Epimers
| Substrate | Kₘ (mM) | Relative Vₘₐₓ (%) | Reference |
| D-Fructose-6-P | 0.043 | 100 | [3] |
| D-Psicose-6-P (C-3 epimer) | 3.0 | 45 | |
| D-Tagatose-6-P (C-4 epimer) | 0.054 | 104 | |
| L-Sorbose-6-P (C-5 epimer) | 11 | 15 |
Experimental Protocols
Detailed methodologies are crucial for the successful application of isotopic tracers in enzymatic assays. Below are protocols for a generic kinetic isotope effect measurement and for a metabolic flux analysis experiment using ¹³C-labeled fructose.
Protocol 1: Determination of Kinetic Isotope Effect (KIE) using D-Fructose-¹³C₃-1
This protocol is adapted for a competitive KIE measurement, which is a highly precise method.
1. Reaction Setup:
-
Prepare a reaction mixture containing the purified enzyme (e.g., aldolase), buffer, and any necessary co-factors.
-
The substrate will be a mixture of unlabeled D-fructose-1,6-bisphosphate and D-Fructose-¹³C₃-1,6-bisphosphate at a known ratio (e.g., 1:1).
2. Time-Course Reaction:
-
Initiate the reaction by adding the enzyme to the substrate mixture.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots of the reaction mixture and quench the reaction immediately (e.g., by adding a strong acid or by heat inactivation).
3. Sample Preparation for Mass Spectrometry:
-
Separate the product (e.g., glyceraldehyde-3-phosphate and dihydroxyacetone phosphate) from the unreacted substrate and other reaction components using a suitable chromatographic method (e.g., HPLC).
-
Prepare the isolated product and remaining substrate for mass spectrometry analysis. Derivatization may be necessary to improve volatility and ionization efficiency for GC-MS analysis.
4. Mass Spectrometry Analysis:
-
Analyze the isotopic composition of the product and the remaining substrate at each time point using a mass spectrometer (e.g., GC-MS or LC-MS/MS).
-
Determine the ratio of the unlabeled to the ¹³C-labeled species for both the substrate and the product.
5. KIE Calculation:
-
The kinetic isotope effect on V/K can be calculated from the change in the isotopic ratio of the substrate or product over the course of the reaction using established equations.
Protocol 2: Metabolic Flux Analysis using [U-¹³C₆]-D-Fructose
This protocol outlines the key steps for a typical metabolic flux analysis experiment in cultured cells.
1. Cell Culture and Labeling:
-
Culture cells to a metabolic steady state in a defined medium.
-
Switch the cells to a medium containing a known concentration of [U-¹³C₆]-D-fructose as the primary carbon source.
2. Cell Harvesting and Metabolite Extraction:
-
After a predetermined labeling period (to approach isotopic steady state), rapidly quench metabolism (e.g., with cold methanol) and harvest the cells.
-
Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
3. Sample Analysis by Mass Spectrometry:
-
Analyze the extracted metabolites using GC-MS or LC-MS/MS to determine the mass isotopomer distributions (MIDs) of key metabolites in central carbon metabolism (e.g., glycolytic intermediates, TCA cycle intermediates, amino acids).
4. Data Analysis and Flux Calculation:
-
Correct the measured MIDs for the natural abundance of ¹³C.
-
Use a computational metabolic flux analysis software to estimate intracellular fluxes by fitting the experimental MIDs to a stoichiometric model of the cell's metabolic network.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the flow of atoms in metabolic pathways and the logic of experimental designs.
Caption: Major pathway of fructose metabolism in the liver.
Caption: Workflow for kinetic isotope effect measurement.
Conclusion
Both position-specific and uniformly labeled fructose tracers are powerful tools for investigating enzymatic reactions and metabolic pathways. D-Fructose-¹³C₃-1 is particularly well-suited for detailed mechanistic studies of specific enzymes, such as aldolase, by enabling the precise measurement of kinetic isotope effects at the C-3 position. In contrast, [U-¹³C₆]-D-fructose provides a global view of fructose metabolism, making it the tracer of choice for comprehensive metabolic flux analysis. The selection of the optimal tracer will ultimately depend on the specific research question, with the experimental protocols and comparative data presented here serving as a guide for making an informed decision.
References
Comparative Analysis of Fructose Metabolism in Different Cell Lines: A Guide for Researchers
This guide provides an objective comparison of fructose metabolism across various cell lines, supported by experimental data. It is intended for researchers, scientists, and drug development professionals investigating cellular metabolism and its implications in health and disease. The guide details key metabolic differences, presents quantitative data in a comparative format, outlines relevant experimental protocols, and visualizes the underlying biochemical pathways.
Data Presentation: Comparative Metabolic Parameters
Fructose metabolism varies significantly between different cell types, particularly when comparing normal and cancerous cells or cells of different tissue origins.[1] These differences are often attributed to the differential expression and activity of key metabolic enzymes.[1][2]
Table 1: Comparative Enzyme Activity in Hepatocyte-derived Cell Lines vs. Primary Hepatocytes
| Enzyme | Primary Hepatocytes | HepG2 Cells | Huh7 Cells | Key Observation |
| Fructokinase (KHK) | Similar Activity | Similar Activity | Similar Activity | KHK activity is comparable across primary and cancerous liver cell lines.[2] |
| Aldolase B (ALDOB) | High Activity | Lower Activity | Lower Activity | Cancerous liver cell lines exhibit lower Aldolase B activity than primary hepatocytes.[2] |
| Hexokinase II (HK II) | Low Expression | Stronger Expression | Stronger Expression | A shift towards higher Hexokinase II expression is seen in hepatocyte-derived cell lines. |
Data synthesized from Thieme Connect.
Table 2: Metabolic Fate of Fructose vs. Glucose in Human Fibroblasts
| Metabolic Parameter | D-Glucose Medium | D-Fructose Medium | Key Observation |
| Substrate Consumption | High | Significantly Lower | Fibroblasts consume fructose at a much lower rate than glucose. |
| Conversion to ¹⁴CO₂ | Baseline | Higher than Glucose | More carbon from fructose is incorporated into CO₂ compared to glucose. |
| Conversion to ¹⁴C-Lipids | Baseline | Higher than Glucose | Fructose is a more potent lipogenic substrate than glucose in human fibroblasts. |
| Cellular Glycogen Content | High | Significantly Lower | Cells grown in fructose maintain lower glycogen stores. |
Data synthesized from In Vitro Cellular & Developmental Biology.
Table 3: Lipogenic Gene Expression in HepG2 Cells (24h exposure)
| Gene | 5.5 mM Glucose | 5.5 mM Glucose + 5 mM Fructose | Key Observation |
| Fatty Acid Synthase (FAS) | No significant change | No significant increase | In HepG2 cells, fructose does not significantly increase the expression of the key lipogenic enzyme FAS compared to glucose alone. |
| Acetyl-CoA Carboxylase (ACC-1) | No significant change | No significant increase | Similar to FAS, fructose exposure does not lead to an upregulation of ACC-1 expression. |
| UDP-N-acetylglucosamine (HBP end-product) | Baseline | No significant difference | Fructose does not activate the hexosamine biosynthesis pathway (HBP), which is linked to lipogenic gene expression. |
Data synthesized from PLoS ONE.
Signaling Pathways and Metabolic Workflows
The metabolism of fructose, or fructolysis, involves a distinct pathway from glycolysis, bypassing key regulatory steps. This has significant implications for cellular energy balance and biosynthesis.
Figure 1. The core fructolysis pathway, primarily occurring in the liver.
Fructolysis intersects with glycolysis at the triose-phosphate level, bypassing the main regulatory enzyme of glycolysis, phosphofructokinase (PFK). This allows for a rapid and unregulated influx of carbons into the glycolytic pathway.
Figure 2. Fructolysis bypasses the PFK regulatory checkpoint of glycolysis.
Under hypoxic conditions, some cancer cells can endogenously produce fructose from glucose via the polyol pathway. This provides an alternative carbon source to fuel tumor growth.
Figure 3. The polyol pathway for endogenous fructose synthesis from glucose.
Experimental Protocols
1. Quantification of Ketohexokinase (KHK) Enzymatic Activity
This protocol is based on a luminescence-based method to quantify the activity of KHK, the first and rate-limiting enzyme in fructolysis.
-
Objective: To measure the rate of fructose phosphorylation by KHK in cell or tissue lysates.
-
Principle: The assay measures the amount of ADP produced from the KHK-catalyzed reaction (Fructose + ATP → Fructose-1-Phosphate + ADP). The ADP is then converted back to ATP in a subsequent reaction, and the total ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the KHK activity.
-
Materials:
-
Cell or tissue lysate
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Substrate solution: Assay buffer containing 2 mM D-fructose.
-
Negative control solution: Assay buffer containing a non-metabolizable fructose analog (e.g., 2 mM 3-O-methyl-D-fructose) or no fructose.
-
384-well opaque plates
-
Luminometer
-
-
Methodology:
-
Prepare cell or tissue lysates on ice. Determine protein concentration using a standard method (e.g., BCA assay).
-
Add 2.5 µL of lysate (containing a standardized amount of protein) or negative control buffer to wells of a 384-well plate.
-
Initiate the reaction by adding 2.5 µL of the substrate solution (or negative control solution) to each well.
-
Seal the plate and centrifuge briefly (e.g., 1 min at 650 x g) to mix.
-
Incubate the plate for 1 hour at room temperature (22-25°C).
-
Stop the KHK reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer. KHK activity is proportional to the relative light units (RLU) after subtracting background from negative controls.
-
2. Measuring Fructose Uptake and Conversion using ¹⁴C-Radiolabeling
This protocol provides a general framework for tracing the metabolic fate of fructose in cultured cells, adapted from methodologies used in fibroblast studies.
-
Objective: To quantify the rate of fructose uptake and its conversion into key metabolic products like CO₂ and lipids.
-
Principle: Cells are incubated with fructose uniformly labeled with Carbon-14 ([U-¹⁴C]fructose). The incorporation of the radiolabel into cellular macromolecules (lipids) and metabolic end-products (CO₂) is then measured.
-
Materials:
-
Cultured cells of interest
-
Culture medium containing a defined concentration of fructose
-
[U-¹⁴C]fructose
-
Scintillation vials and scintillation fluid
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
CO₂ trapping system (e.g., filter paper soaked in NaOH or a commercial trapping agent)
-
Scintillation counter
-
-
Methodology:
-
Cell Culture: Plate cells in multi-well plates and grow to the desired confluency in their standard medium.
-
Incubation: Replace the standard medium with experimental medium containing a known concentration of fructose and a specific activity of [U-¹⁴C]fructose. For CO₂ measurement, use flasks sealed with rubber stoppers fitted with a center well for a CO₂ trap.
-
CO₂ Trapping: At the end of the incubation period (e.g., 2-4 hours), inject a strong acid (e.g., perchloric acid) into the medium to stop metabolic activity and release all dissolved CO₂. Allow the CO₂ to be trapped on the filter paper for 1-2 hours.
-
Lipid Extraction: For lipid analysis, wash the cells with cold PBS, then lyse them. Extract total lipids using a standard method like the Bligh-Dyer extraction.
-
Quantification:
-
CO₂: Transfer the filter paper into a scintillation vial with scintillation fluid and count the radioactivity using a scintillation counter.
-
Lipids: Transfer an aliquot of the lipid extract into a scintillation vial, evaporate the solvent, add scintillation fluid, and count the radioactivity.
-
Uptake: Measure the radioactivity remaining in an aliquot of the cell lysate to determine total cellular uptake.
-
-
Data Normalization: Normalize the counts (disintegrations per minute, DPM) to the total protein content of the cells and the specific activity of the [U-¹⁴C]fructose in the medium.
-
3. Gene Expression Analysis of Fructose-Metabolizing Enzymes
This protocol outlines the use of Reverse Transcription Quantitative PCR (RT-qPCR) to compare the expression levels of genes involved in fructose metabolism (e.g., KHK, ALDOB, GLUT5) across different cell lines.
-
Objective: To quantify and compare the mRNA levels of target genes related to fructose metabolism.
-
Principle: Total RNA is extracted from cells, reverse-transcribed into complementary DNA (cDNA), and then the abundance of specific gene transcripts is quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Methodology:
-
Cell Culture and Treatment: Grow different cell lines under identical, controlled conditions. If applicable, treat with fructose or other compounds of interest for a specified duration.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe a standardized amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR: Prepare a qPCR reaction mix containing cDNA template, gene-specific forward and reverse primers, and a SYBR Green master mix. Run the reaction on a qPCR instrument.
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each target gene and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. This will show the fold-change in gene expression in one cell line relative to another or in a treated sample relative to an untreated control.
-
-
References
Validating Novel Metabolic Pathways: A Comparative Guide to D-Fructose-13C3-1
In the intricate landscape of metabolic research, the validation of novel pathways is paramount for advancing our understanding of cellular function and disease. Stable isotope tracers are indispensable tools in this endeavor, allowing for the precise tracking of atoms through complex biochemical networks. This guide provides a comprehensive comparison of D-Fructose-13C3-1, a selectively labeled fructose isotopologue, with other common tracers used to elucidate metabolic pathways. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis of performance, detailed experimental protocols, and supporting data to aid in the selection of the most appropriate tracer for your research needs.
This compound: A Profile
This compound is a stable isotope-labeled sugar in which three of the six carbon atoms are replaced with the heavy isotope ¹³C. This specific labeling pattern allows for the targeted tracing of the fructose backbone as it is metabolized. Upon entering the cell, fructose is typically phosphorylated to fructose-1-phosphate and then cleaved into two three-carbon units: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These intermediates then enter glycolysis and other central carbon metabolism pathways. The ¹³C labels from this compound can be tracked into various downstream metabolites, providing insights into the activity of specific enzymes and pathways.
Comparative Analysis of Metabolic Tracers
The choice of tracer is critical and depends on the specific metabolic pathway under investigation. While this compound is tailored for probing fructose metabolism, other tracers like uniformly labeled fructose, and various glucose isotopologues, are also widely used.[1]
| Feature | This compound | [U-¹³C₆]-Fructose | [U-¹³C₆]-Glucose | [1,2-¹³C₂]-Glucose |
| Number of Labels | 3 | 6 | 6 | 2 |
| Primary Pathways | Fructose metabolism, Glycolysis, TCA Cycle Anaplerosis | Comprehensive Fructose Metabolism, Glycolysis, PPP, TCA Cycle | Comprehensive Central Carbon Metabolism, Glycolysis, PPP, TCA Cycle[1] | Glycolysis, Pentose Phosphate Pathway (PPP)[2] |
| Advantages | Specific tracing of the fructose backbone; can resolve ambiguities in pathways where different parts of the molecule have different fates. | Traces the entire carbon backbone of fructose, providing a holistic view of its contribution to downstream metabolites.[3] | Gold standard for tracing central carbon metabolism.[1] | Provides high precision for estimating fluxes through the Pentose Phosphate Pathway. |
| Limitations | May not capture the full contribution of fructose to all metabolic pathways if the unlabeled portion is metabolized differently. | Can be more expensive than partially labeled tracers. The complexity of labeling patterns in downstream metabolites can be challenging to interpret. | May not be suitable for specifically studying fructose-related pathways, as glucose metabolism can mask fructose-specific effects. | Limited utility for tracing the full extent of TCA cycle activity. |
| Common Applications | Investigating novel fructose metabolic pathways; studying diseases related to high fructose consumption. | Quantifying the overall contribution of fructose to anabolic processes like fatty acid and glutamate synthesis. | Cancer metabolism research, studies on diabetes and metabolic syndromes. | Elucidating the role of the PPP in cancer and other proliferative diseases. |
| Detection Methods | Mass Spectrometry (GC-MS, LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy | Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy | Mass Spectrometry (GC-MS, LC-MS) |
Experimental Protocols
A typical workflow for a stable isotope tracing experiment involves cell culture, tracer incubation, metabolite extraction, and analysis. The following is a generalized protocol for a this compound tracing experiment in cultured cells.
Detailed Protocol: ¹³C-Fructose Tracing in Adherent Cells
This protocol is adapted from methodologies used for uniformly labeled fructose and glucose tracers.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare culture medium containing this compound at a known concentration. The concentration should be optimized for the specific cell line and experimental question. Ensure the medium is otherwise identical to the standard culture medium.
-
Tracer Introduction: Remove the standard culture medium and wash the cells once with phosphate-buffered saline (PBS). Add the this compound-containing medium to the cells.
-
Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the tracer. The incubation time is a critical parameter and should be optimized to achieve isotopic steady-state for the metabolites of interest.
-
Metabolite Extraction:
-
Rapidly aspirate the medium.
-
Wash the cells with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the culture plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation for GC-MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen.
-
Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common method is methoximation followed by silylation.
-
-
GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS). The instrument will separate the individual metabolites, and the mass spectrometer will detect the mass-to-charge ratio of the fragments, allowing for the determination of the ¹³C incorporation.
-
Data Analysis: The raw data from the GC-MS is processed to correct for the natural abundance of ¹³C and to determine the mass isotopologue distribution (MID) for each metabolite. This information is then used to calculate metabolic fluxes through various pathways.
Data Analysis and Interpretation
The analysis of data from stable isotope tracing experiments is a multi-step process that involves identifying metabolites, determining their isotopic enrichment, and using this information to infer metabolic pathway activity.
The primary output of a tracer experiment is the mass isotopologue distribution (MID) for various metabolites. The MID describes the fractional abundance of each isotopologue of a metabolite. For example, a three-carbon metabolite like pyruvate can exist as M+0 (no ¹³C), M+1 (one ¹³C), M+2 (two ¹³C), or M+3 (three ¹³C). By analyzing the MIDs of key metabolites, researchers can deduce the relative activity of different metabolic pathways.
Conclusion
This compound is a valuable tool for dissecting the complexities of fructose metabolism. Its specific labeling pattern offers a unique advantage in tracing the fate of the fructose backbone through interconnected metabolic pathways. When compared to other tracers like uniformly labeled fructose and glucose, this compound provides a more targeted approach for investigating fructose-specific metabolic routes. The choice of the optimal tracer will ultimately depend on the specific research question, the biological system under study, and the available analytical instrumentation. By carefully considering the comparative data and protocols presented in this guide, researchers can design more informative experiments to validate novel metabolic pathways and advance our understanding of cellular metabolism in health and disease.
References
A Comparative Guide to Isotopic Tracers in Fructose Metabolism: Benchmarking D-Fructose-¹³C₃-1
For researchers, scientists, and drug development professionals engaged in the intricate study of metabolic pathways, the selection of an appropriate isotopic tracer is a critical determinant of experimental success. This guide provides an objective comparison of D-Fructose-¹³C₃-1 against other commonly used isotopic tracers in the context of fructose metabolism. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to facilitate informed decisions in designing and interpreting tracer-based metabolic studies.
Introduction to Isotopic Tracers in Metabolic Research
Stable isotope tracers, particularly those labeled with ¹³C, are powerful tools for elucidating the flux through metabolic pathways. By introducing a ¹³C-labeled substrate into a biological system, researchers can track the incorporation of carbon atoms into downstream metabolites. This allows for the quantification of metabolic rates and the identification of active pathways, providing a dynamic view of cellular metabolism. The choice of tracer, including the specific labeling pattern, significantly impacts the precision and scope of the metabolic insights that can be obtained.
Comparison of D-Fructose-¹³C₃-1 with Other Isotopic Tracers
The ideal isotopic tracer for studying fructose metabolism depends on the specific research question and the metabolic pathways of interest. While direct comparative performance data for D-Fructose-¹³C₃-1 is limited in publicly available literature, we can infer its utility and compare it to other commonly used tracers based on the principles of metabolic flux analysis (MFA) and the known metabolic fate of fructose.
Table 1: Quantitative Comparison of Common ¹³C-Labeled Tracers for Fructose Metabolism
| Tracer | Primary Applications | Advantages | Disadvantages | Key Metabolites for Analysis |
| D-Fructose-¹³C₃-1 | Tracing the entry of the first three carbons of fructose into glycolysis and the TCA cycle. | Provides specific information on the fate of the glyceraldehyde portion of fructose. May offer higher precision for specific glycolytic and TCA cycle flux estimations compared to uniformly labeled fructose. | May not be ideal for tracking the entire carbon backbone of fructose. Limited commercial availability and published data. | Labeled lactate, alanine, pyruvate, and TCA cycle intermediates (e.g., citrate, glutamate). |
| [U-¹³C₆]D-Fructose | General tracer for overall fructose metabolism, including glycolysis, gluconeogenesis, TCA cycle, and lipogenesis.[1] | Traces all six carbons of the fructose molecule, providing a comprehensive overview of its metabolic fate.[1] Widely used and commercially available. | Label scrambling can complicate the interpretation of specific pathway fluxes. May have lower precision for specific flux estimations compared to positionally labeled tracers. | Fully labeled glucose, lactate, glutamate, and fatty acids.[1] |
| [1-¹³C]D-Fructose | Studying the pentose phosphate pathway (PPP) and glycolysis. | The ¹³C label is lost as ¹³CO₂ in the oxidative PPP, providing a measure of this pathway's activity. | Provides limited information about the fate of the rest of the fructose molecule. | ¹³CO₂, labeled glycolytic intermediates. |
| [6-¹³C]D-Fructose | Tracing the carbon flow through glycolysis and the TCA cycle. | The label is retained through the PPP, allowing for the distinction between glycolysis and the PPP when used in combination with [1-¹³C]fructose. | Provides limited information about the initial steps of fructose metabolism. | Labeled pyruvate, lactate, and TCA cycle intermediates. |
| [1,2-¹³C₂]Glucose | A well-characterized tracer for glycolysis and the pentose phosphate pathway.[2] | High precision for estimating glycolytic and PPP fluxes.[2] Extensive literature and established analytical methods. | Does not directly trace fructose metabolism. | Labeled lactate, pyruvate, and ribose-5-phosphate. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments involving ¹³C-labeled fructose tracers.
Experimental Protocol 1: Targeted ¹³C Fructose Tracer Analysis in Cultured Adipocytes using GC-MS
This protocol is adapted from a study investigating the metabolic fate of [U-¹³C₆]-d-fructose in human adipocytes.
1. Cell Culture and Tracer Incubation:
-
Culture human preadipocytes to differentiation.
-
On the day of the experiment, replace the culture medium with a medium containing a specific concentration of [U-¹³C₆]-d-fructose (e.g., 10% of the total fructose concentration).
-
Incubate the cells for a defined period (e.g., 48 hours) to allow for tracer incorporation into intracellular metabolites.
2. Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract intracellular metabolites by adding a cold solvent mixture (e.g., methanol:chloroform:water).
-
Scrape the cells and collect the extract.
-
Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites.
3. Sample Derivatization for GC-MS Analysis:
-
For organic acids (e.g., glutamate, lactate):
-
Dry the metabolite extract under a stream of nitrogen.
-
Derivatize the dried residue to form volatile esters (e.g., N-trifluoroacetyl-n-butyl (TAB) derivatives for glutamate) suitable for GC-MS analysis.
-
-
For fatty acids:
-
Saponify the lipid fraction of the extract using a strong base (e.g., KOH in ethanol).
-
Extract the fatty acids with an organic solvent (e.g., petroleum ether).
-
Methylate the fatty acids (e.g., using 0.5 N HCl in methanol) to form fatty acid methyl esters (FAMEs).
-
4. GC-MS Analysis:
-
Inject the derivatized samples into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use an appropriate GC column (e.g., HP-5MS for organic acids, DB-23 for FAMEs) and temperature program to separate the metabolites.
-
Operate the mass spectrometer in electron impact (EI) ionization mode and scan for the mass-to-charge ratios (m/z) of the target metabolites and their isotopologues.
5. Data Analysis:
-
Determine the mass isotopomer distributions (MIDs) for each metabolite of interest by integrating the peak areas of the different isotopologues.
-
Correct the MIDs for the natural abundance of ¹³C.
-
Use the corrected MIDs to calculate metabolic flux ratios or absolute fluxes using appropriate metabolic modeling software.
Signaling Pathways and Metabolic Workflows
Visualizing the complex interplay of metabolic pathways is essential for understanding the fate of isotopic tracers. The following diagrams, created using the DOT language, illustrate key aspects of fructose metabolism and experimental workflows.
Caption: Fructose Metabolism Signaling Pathway.
Caption: Experimental Workflow for ¹³C Tracer Analysis.
Conclusion
The selection of an isotopic tracer is a pivotal decision in metabolic research. While [U-¹³C₆]D-Fructose offers a comprehensive view of fructose metabolism, positionally labeled tracers like D-Fructose-¹³C₃-1 hold the potential for more precise elucidation of specific metabolic pathways. The choice between these tracers should be guided by the specific research objectives, the desired level of analytical detail, and practical considerations such as commercial availability. The experimental protocols and metabolic pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute robust tracer studies, ultimately contributing to a deeper understanding of the complexities of fructose metabolism in health and disease.
References
Safety Operating Guide
Safe Disposal of D-Fructose-¹³C₃-¹: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of D-Fructose-¹³C₃-¹, a stable isotope-labeled form of fructose. While D-Fructose itself is not classified as a hazardous substance, adherence to proper disposal protocols is essential.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses and gloves.[3] Work in a well-ventilated area to avoid inhalation of any dust particles.[3][4] In case of a spill, contain the spillage and collect it using a method that avoids dust formation, such as wet-brushing or a vacuum cleaner with a HEPA filter.
Quantitative Data for Safe Handling and Disposal
The following table summarizes key quantitative data derived from safety data sheets for D-Fructose, which serves as a proxy for D-Fructose-¹³C₃-¹ in the absence of a specific SDS for the labeled compound.
| Parameter | Value | Source |
| Recommended Storage Temperature | +15°C to +25°C (+59°F to +77°F) | |
| Melting/Freezing Point | 103 - 105 °C | |
| Solubility | Freely soluble in water |
Step-by-Step Disposal Protocol
This protocol outlines the recommended steps for the proper disposal of D-Fructose-¹³C₃-¹.
Step 1: Initial Assessment
-
Evaluate the quantity: Determine the amount of D-Fructose-¹³C₃-¹ that needs to be disposed of.
-
Check local regulations: Familiarize yourself with your institution's and local authorities' specific guidelines for chemical waste disposal. Waste materials should be disposed of in accordance with Federal, State, and Local environmental control regulations.
Step 2: Preparing for Disposal
-
Small quantities: For minor spills or residual amounts, absorb the material with an inert substance.
-
Unused product: If disposing of unused or surplus D-Fructose-¹³C₃-¹, ensure it is in a clearly labeled, sealed container.
Step 3: Disposal Options
-
Licensed Disposal Company: The primary and recommended method of disposal is to contact a licensed professional waste disposal service. Offer surplus and non-recyclable solutions to such a company.
-
Environmental Considerations: Do not let the product enter drains or the environment. While D-Fructose is not considered harmful to aquatic organisms, this precaution is a standard practice for all chemical waste.
Step 4: Decontamination
-
Equipment: Thoroughly clean any equipment that has come into contact with D-Fructose-¹³C₃-¹ with soap and water.
-
Work Area: Decontaminate the work area where the disposal procedure was carried out.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of D-Fructose-¹³C₃-¹.
Caption: Disposal workflow for D-Fructose-¹³C₃-¹.
References
Essential Safety and Operational Guide for Handling D-Fructose-13C3-1
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling D-Fructose-13C3-1. The following procedures ensure safe operational handling and disposal of this compound.
This compound is a stable isotope-labeled form of D-Fructose. While D-Fructose is classified as a non-hazardous substance, it is prudent to handle the isotopically labeled version with care, following standard laboratory safety protocols for fine chemical powders.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications and Use |
| Eye/Face Protection | Safety Glasses/Goggles | Should be worn at all times in the laboratory to protect from airborne particles.[3][4] |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are suitable.[4] Gloves should be inspected before use and changed if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin from potential contamination with the fine powder. |
| Respiratory Protection | Not generally required | For operations that may generate significant dust, a dust mask or the use of a fume hood is recommended to prevent inhalation. |
Operational Handling Plan
1. Engineering Controls:
-
Ventilation: Whenever possible, handle this compound powder within a chemical fume hood or a powder weighing station. This minimizes the potential for inhalation and wide dispersal of the powder.
-
Work Surface: Use a disposable bench cover to easily contain and clean up any spills.
2. Weighing and Transfer:
-
Perform weighing and transferring of the powder in an area with minimal air currents to avoid dispersal.
-
Use a spatula or other appropriate tool to transfer the powder. Avoid pouring directly from a large container to a small one to minimize dust generation.
-
Keep the container with the compound closed when not in use.
3. Solution Preparation:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
If the solvent is volatile, perform this procedure in a fume hood.
Spill Management Plan
In the event of a spill, follow these steps to ensure a safe and effective cleanup.
1. Initial Response:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or if there is a significant amount of airborne dust, evacuate the area.
2. Cleanup of Small Powder Spills:
-
For small, contained spills, gently cover the powder with a damp paper towel to prevent it from becoming airborne.
-
Alternatively, use a scoop or brush and dustpan to carefully collect the spilled material. Avoid dry sweeping which can create dust.
-
Place the collected powder and any contaminated materials (e.g., paper towels, gloves) into a sealed bag for disposal.
3. Decontamination:
-
Wipe the spill area with a damp cloth or paper towel.
-
Clean the area with soap and water.
-
Dispose of all cleaning materials in a sealed bag.
Disposal Plan
As D-Fructose is considered a non-hazardous substance, the disposal of this compound and associated waste should adhere to the following guidelines. Always consult your institution's specific waste disposal protocols.
| Waste Type | Disposal Method |
| Unused this compound | Can typically be disposed of in the regular solid waste stream, provided it is not mixed with any hazardous materials. |
| Contaminated Materials | Items such as gloves, paper towels, and disposable lab coats that are contaminated with this compound can be placed in the regular laboratory trash, unless they are also contaminated with a hazardous substance. |
| Aqueous Solutions | Dilute aqueous solutions of this compound can generally be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. |
| Empty Containers | Empty containers should be rinsed with water, and the rinsate can be disposed of down the drain. The clean, empty container can then be discarded in the regular trash or recycled. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
